molecular formula C5H10N2O4 B556012 2,4-Diaminopentanedioic acid CAS No. 1421-04-1

2,4-Diaminopentanedioic acid

Numéro de catalogue: B556012
Numéro CAS: 1421-04-1
Poids moléculaire: 162.14 g/mol
Clé InChI: LOPLXECQBMXEBQ-SCQFTWEKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-Diaminopentanedioic acid is an organic compound with the molecular formula C₅H₁₀N₂O₄ . It is characterized by a pentanedioic acid backbone substituted with amino groups at the 2 and 4 positions. This structure confers unique chemical properties, featuring multiple sites for potential reaction, coordination, or synthesis, including two amino groups and two carboxylic acid functionalities. As a diamino analog of glutamic acid (2-aminopentanedioic acid) , it presents a compelling scaffold for advanced chemical research and development. Researchers value this compound for exploring novel molecular structures in organic synthesis and as a potential building block for complex molecules. Its multifunctional nature may be exploited in the synthesis of specialized peptides, chelating agents, or custom-designed polymers with tailored properties. The presence of multiple chiral centers, depending on the specific stereoisomer, also offers significant potential for investigations in asymmetric synthesis and the development of chiral catalysts or ligands. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

1421-04-1

Formule moléculaire

C5H10N2O4

Poids moléculaire

162.14 g/mol

Nom IUPAC

(4S)-2,4-diaminopentanedioic acid

InChI

InChI=1S/C5H10N2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,6-7H2,(H,8,9)(H,10,11)/t2-,3?/m0/s1

Clé InChI

LOPLXECQBMXEBQ-SCQFTWEKSA-N

SMILES

C(C(C(=O)O)N)C(C(=O)O)N

SMILES isomérique

C([C@@H](C(=O)O)N)C(C(=O)O)N

SMILES canonique

C(C(C(=O)O)N)C(C(=O)O)N

Synonymes

2,4-diaminopentanedioicacid; 4-aminoglutamicacid; 1421-04-1; L-Glutamicacid,4-amino-,(4S)-; NSC58391; ACMC-20lms2; AC1L6GZH; 2,4-diamino-glutaricacid; DL-2,4-Diaminoglutaricacid; SCHEMBL600881; AC1Q5S42; DL-2,4-Diaminoglutaricacid; MolPort-003-905-697; 89497-09-6; 6930AA; AR-1G0795; NSC-58391; AKOS006272461; MCULE-4470732128; AK-59363; AM004078; FT-0692409

Origine du produit

United States
Foundational & Exploratory

Whitepaper: Synthesis and Characterization of 2,4-Diaminopentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diaminopentanedioic acid, a non-proteinogenic diamino acid, stands as a molecule of significant interest due to its structural similarity to key biological molecules and its potential as a precursor for novel therapeutic agents. Its two stereocenters give rise to multiple stereoisomers, each potentially possessing unique biological activities. This guide provides a comprehensive overview of the synthesis and characterization of 2,4-diaminopentanedioic acid, offering field-proven insights into stereoselective synthetic strategies, detailed experimental protocols, and robust analytical characterization methodologies. We delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for reliable and reproducible results.

Introduction: The Scientific Imperative

2,4-Diaminopentanedioic acid and its derivatives are structurally related to essential amino acids like glutamic acid and ornithine. This structural analogy makes them compelling targets for investigation as enzyme inhibitors or modulators of metabolic pathways. For instance, glutamic acid is a key neurotransmitter and is involved in the biosynthesis of purine and pyrimidine bases[1]. Analogs that can interfere with these processes may exhibit potent biological effects, including antitumor activity[1][2]. Furthermore, the diamino acid scaffold is a crucial component in various natural products and peptidomimetics, making 2,4-diaminopentanedioic acid a valuable chiral building block in drug discovery.

The primary challenge in working with this molecule lies in controlling its stereochemistry. The molecule possesses two chiral centers at the C2 and C4 positions, resulting in four possible stereoisomers: (2S, 4S), (2R, 4R), (2S, 4R), and (2R, 4S). The (2S, 4R) and (2R, 4S) forms are a meso compound due to a plane of symmetry. The biological activity is often highly dependent on the specific stereoisomer. Therefore, stereoselective synthesis is not merely an academic exercise but a critical necessity for its application in drug development.

Strategic Synthesis of 2,4-Diaminopentanedioic Acid

The synthesis of diamino acids requires careful planning to selectively introduce two amine functionalities while controlling stereochemistry. A common and logical precursor for this target molecule is glutamic acid, which already contains one of the required amino groups and the correct carbon skeleton.

Proposed Synthetic Pathway: Stereoselective Amination of Glutamic Acid

This proposed pathway focuses on a stereocontrolled introduction of the second amino group onto a protected glutamic acid derivative. The choice of protecting groups is critical to prevent side reactions and to be removable under conditions that do not compromise the integrity of the final product.

Synthesis_Pathway reactant reactant intermediate intermediate product product reagent reagent A L-Glutamic Acid R1 1. (Boc)₂O, NaOH 2. Benzyl Bromide, Cs₂CO₃ A->R1 B Protected Glutamic Acid Derivative (1) R2 1. CDI, MgCl₂ 2. Potassium Benzyl Malonate B->R2 C β-Keto Ester (2) R3 Hydroxylamine (NH₂OH) C->R3 D Oxime Intermediate (3) R4 Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) D->R4 E Protected Diamino Acid (4) R5 Acid Hydrolysis (e.g., TFA) E->R5 F (2S,4R/S)-2,4-Diamino- pentanedioic Acid (5) R1->B R2->C R3->D R4->E R5->F

Caption: Proposed synthetic pathway for 2,4-diaminopentanedioic acid from L-glutamic acid.

Causality Behind Experimental Choices:

  • Step 1 (Protection): L-Glutamic acid is first protected to prevent self-condensation and to ensure regioselectivity. The α-amino group is protected with a Boc (tert-butyloxycarbonyl) group, and both carboxylic acids are protected as benzyl esters. Benzyl esters are chosen for their stability and their convenient removal via hydrogenation in a later step.

  • Step 2 (Condensation): The γ-carboxylic acid is selectively activated and condensed with a malonate derivative (e.g., potassium benzyl malonate) to form a β-keto ester. This Claisen-type condensation elongates the carbon chain and introduces a carbonyl group at the C4 position, which is the target for amination.

  • Step 3 (Oximation): The newly formed ketone is converted to an oxime using hydroxylamine. This step is a standard and high-yielding method for transforming a carbonyl into a precursor for an amine.

  • Step 4 (Reduction): The crucial step for introducing the second amine and setting the stereochemistry is the catalytic hydrogenation of the oxime. This reduction simultaneously reduces the oxime to an amine and removes the benzyl ester protecting groups. The choice of catalyst (e.g., Pd/C vs. Raney Nickel) and reaction conditions can influence the diastereoselectivity of the newly formed chiral center at C4. This step typically yields a mixture of diastereomers ((2S, 4S) and (2S, 4R)) that will require separation. Stereoselective reduction methods, such as those using chiral catalysts or reagents, can be employed here to favor one diastereomer[3].

  • Step 5 (Deprotection): The final step involves the removal of the Boc protecting group from the α-amino group using a strong acid like trifluoroacetic acid (TFA), yielding the final product as a salt.

Comprehensive Characterization: A Multi-Technique Approach

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized 2,4-diaminopentanedioic acid. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Characterization_Workflow start Synthesized Product technique technique result result start_node start_node nmr NMR Spectroscopy (¹H, ¹³C, COSY) start_node->nmr ms Mass Spectrometry (ESI-MS/MS) start_node->ms hplc Chromatography (RP-HPLC, Chiral HPLC) start_node->hplc res_nmr Confirm Connectivity & Stereochemical Ratios nmr->res_nmr res_ms Verify Molecular Weight & Fragmentation ms->res_ms res_hplc Assess Chemical Purity & Enantiomeric Excess hplc->res_hplc

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diaminopentanedioic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Stereoisomerism in Drug Development

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Isomers, molecules with identical chemical formulas but different spatial arrangements, can exhibit profoundly different physiological effects. This guide delves into the physicochemical properties of the stereoisomers of 2,4-diaminopentanedioic acid, a molecule of significant interest due to its structural relation to key biological molecules. Understanding the distinct characteristics of each isomer is paramount for researchers in drug design, neuroscience, and biochemistry, as these properties govern how each molecule interacts with its biological targets.

This document provides a comprehensive overview of the stereoisomers of 2,4-diaminopentanedioic acid, also known as 2,4-diaminoglutaric acid, and explores the fundamental physicochemical properties that distinguish them. We will examine the structural nuances of the enantiomeric pairs and the meso compound, and discuss the experimental methodologies used to characterize their acidity, solubility, melting points, and spectroscopic signatures. For drug development professionals, this guide aims to provide the foundational knowledge necessary to harness the unique properties of each stereoisomer for the rational design of novel therapeutics.

The Stereoisomers of 2,4-Diaminopentanedioic Acid: A Structural Overview

2,4-Diaminopentanedioic acid possesses two chiral centers at the α and γ carbon atoms, giving rise to a total of four stereoisomers. These can be categorized into one pair of enantiomers and a meso compound.

  • (2S,4S)-2,4-Diaminopentanedioic Acid and (2R,4R)-2,4-Diaminopentanedioic Acid : These two isomers are non-superimposable mirror images of each other and are therefore enantiomers. They are expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

  • (2S,4R)-2,4-Diaminopentanedioic Acid and (2R,4S)-2,4-Diaminopentanedioic Acid : These isomers are superimposable mirror images of each other, and thus represent a single achiral compound known as a meso isomer. The meso form possesses an internal plane of symmetry.

The structural differences between these isomers, though subtle, have significant implications for their physicochemical behavior and, consequently, their biological function.

G cluster_enantiomers Enantiomeric Pair cluster_meso Meso Compound 2S,4S (2S,4S)-2,4-Diaminopentanedioic Acid 2R,4R (2R,4R)-2,4-Diaminopentanedioic Acid 2S,4S->2R,4R Mirror Images meso (2S,4R) / (2R,4S)-2,4-Diaminopentanedioic Acid 2,4-Diaminopentanedioic Acid 2,4-Diaminopentanedioic Acid 2,4-Diaminopentanedioic Acid->2S,4S Isomer of 2,4-Diaminopentanedioic Acid->2R,4R Isomer of 2,4-Diaminopentanedioic Acid->meso Isomer of G cluster_workflow pKa Determination Workflow A Dissolve Isomer in Water B Acidify to pH 1.5 with HCl A->B C Titrate with Standardized NaOH B->C D Record pH vs. Volume of NaOH C->D E Plot Titration Curve D->E F Determine pKa values from Half-Equivalence Points E->F

Caption: Workflow for pKa determination by titration.

Solubility Profile: Impact of Molecular Symmetry

Solubility is a key determinant of a drug's bioavailability. The solubility of amino acids is highly dependent on the pH of the solvent, being lowest at the isoelectric point (pI) where the net charge of the molecule is zero.

Expected Solubility Behavior:

  • Enantiomers ((2S,4S) and (2R,4R)) : As a pair, they should have identical solubility in achiral solvents.

  • Meso Isomer : The meso isomer, being a diastereomer of the enantiomers, is expected to have a different solubility profile. The more symmetrical structure of the meso compound may allow for more efficient crystal packing, potentially leading to lower solubility compared to the racemic mixture of the enantiomers.

Table of Predicted Physicochemical Properties:

Property(2S,4S) / (2R,4R) IsomersMeso Isomer
Molecular Weight ( g/mol )162.14 [1]162.14 [1]
Melting PointExpected to be different from mesoExpected to be different from enantiomers
Solubility in WaterpH-dependentpH-dependent, likely different from enantiomers
Optical RotationEqual and oppositeNone (achiral)
Experimental Protocol for Solubility Determination

A common method to determine aqueous solubility is the shake-flask method.

Materials:

  • Purified isomers of 2,4-diaminopentanedioic acid

  • Series of buffers with known pH values

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Sample Preparation: Add an excess amount of the purified isomer to a series of vials, each containing a buffer of a specific pH.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved isomer using a validated analytical method like HPLC.

  • Data Analysis: The measured concentration represents the solubility of the isomer at that specific pH. Plot solubility versus pH to generate a solubility profile.

Melting Point and Crystal Structure: A Reflection of Intermolecular Forces

The melting point is a fundamental physical property that provides insight into the purity of a compound and the strength of the intermolecular forces within its crystal lattice.

  • Enantiomers : The pure (2S,4S) and (2R,4R) enantiomers will have identical melting points.

  • Racemic Mixture : A 1:1 mixture of the enantiomers (a racemate) may have a different melting point than the pure enantiomers. It can form a racemic compound (with a distinct crystal structure and melting point) or a conglomerate (a physical mixture of crystals of the two enantiomers).

  • Meso Isomer : The meso isomer, being a diastereomer, will have a distinct melting point that is different from both the pure enantiomers and the racemate.

Experimental Protocol for Melting Point Determination

Melting points can be accurately determined using a digital melting point apparatus or by differential scanning calorimetry (DSC).

Using a Digital Melting Point Apparatus:

  • Sample Preparation: Finely powder a small amount of the dry, purified isomer.

  • Capillary Loading: Tightly pack a small amount of the powder into a capillary tube.

  • Measurement: Place the capillary tube in the melting point apparatus and heat it slowly (e.g., 1-2°C per minute) near the expected melting point.

  • Observation: Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the chemical structure and purity of the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR : In an achiral solvent, the NMR spectra of the (2S,4S) and (2R,4R) enantiomers will be identical. The spectrum of the meso isomer will be different due to the different magnetic environments of the nuclei arising from its distinct stereochemistry. The symmetry of the meso compound will result in fewer signals in the ¹³C NMR spectrum compared to the enantiomers. [2]* Chiral NMR : In the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers will exhibit different NMR spectra, allowing for their differentiation and the determination of enantiomeric excess.

Predicted ¹³C NMR Chemical Shifts (in D₂O):

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carboxyl)170 - 185 [3]
Cα (CH-NH₂)50 - 60
Cβ (CH₂)25 - 35
Cγ (CH-NH₂)50 - 60
Experimental Protocol for NMR Analysis

Materials:

  • Purified isomer of 2,4-diaminopentanedioic acid

  • Deuterated solvent (e.g., D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the isomer in the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the signals to the corresponding nuclei in the molecule. Compare the spectra of the different isomers to identify differences in chemical shifts and coupling constants.

G cluster_workflow NMR Analysis Workflow A Dissolve Isomer in Deuterated Solvent B Acquire 1H and 13C NMR Spectra A->B C Process and Analyze Spectra B->C D Assign Signals and Compare Isomers C->D

Caption: Workflow for NMR spectroscopic analysis.

Synthesis and Resolution of Isomers: A Prerequisite for Characterization

The study of individual isomers necessitates their synthesis and subsequent separation (resolution). A common synthetic route to amino acids is the amination of α-bromocarboxylic acids. [4]The resolution of the resulting racemic mixture can be achieved through several methods:

  • Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) forms diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. [4]* Enzymatic Resolution: Enzymes can selectively act on one enantiomer in a racemic mixture. For example, an acylase enzyme can selectively hydrolyze the N-acetyl derivative of one enantiomer, allowing for its separation from the unreacted enantiomer. [4]* Chiral Chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can be used to separate enantiomers based on their differential interactions with the chiral selector. [5][6]

Conclusion: The Critical Role of Physicochemical Profiling

The comprehensive characterization of the physicochemical properties of 2,4-diaminopentanedioic acid isomers is a critical endeavor for advancing their potential applications in drug development and other scientific fields. As this guide has detailed, the subtle differences in stereochemistry between the enantiomeric pair and the meso compound give rise to distinct properties that govern their behavior in both chemical and biological systems.

For researchers and scientists, the methodologies outlined herein provide a robust framework for the empirical determination of key parameters such as pKa, solubility, melting point, and spectroscopic signatures. A thorough understanding of these properties is not merely an academic exercise; it is the foundation upon which the rational design of stereochemically pure, safe, and efficacious drugs is built. The continued investigation into the unique attributes of each isomer of 2,4-diaminopentanedioic acid will undoubtedly pave the way for new discoveries and innovations.

References

  • Synthesis of Amino Acids. (2024, March 23). Chemistry LibreTexts. [Link]

  • 2,4-Diaminopentanedioic acid. (n.d.). PubChem. [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

  • 13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Regis Technologies. [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization and Stereochemical Analysis of 2,4-Diaminopentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Diaminopentanedioic acid (2,4-diaminoglutaric acid) represents a significant challenge in analytical chemistry due to its amphoteric nature and the presence of two chiral centers at C2 and C4. Unlike its mono-amino analogue (glutamic acid), this compound exists as a set of stereoisomers: a meso form (2R, 4S) and a racemic pair (2R, 4R / 2S, 4S).

This guide provides a definitive technical framework for the spectroscopic identification, differentiation, and quantification of these isomers. It moves beyond basic characterization to address the specific symmetry-driven spectral features that distinguish the meso compound from the chiral enantiomers, essential for researchers in peptidomimetics and enzymology (specifically glutamate mutase mechanisms).

Molecular Architecture and Stereochemical Framework

Understanding the symmetry elements of 2,4-diaminopentanedioic acid is the prerequisite for interpreting its spectroscopic data.

Stereoisomerism

The molecule contains two stereogenic centers separated by a methylene bridge (C3).

  • Meso Isomer (2R, 4S): Possesses a plane of symmetry (

    
    ) passing through C3. It is optically inactive and achiral.
    
  • Racemic Pair (2R, 4R / 2S, 4S): These isomers possess a

    
     axis of rotation passing through C3. They are chiral and optically active.
    
Zwitterionic Equilibrium

In aqueous solution, the species exists primarily as a zwitterion.

  • Acidic pH (pH < 2): Fully protonated cation

    
    
    
  • Neutral pH (Isoelectric point): Zwitterion

    
    
    
  • Basic pH (pH > 10): Fully deprotonated anion

    
    
    

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

NMR is the primary tool for distinguishing the meso form from the racemic pair without the need for chiral derivatization, relying solely on symmetry arguments.

Symmetry-Derived Spectral Features

The distinguishing feature lies in the signal multiplicity of the C3 methylene protons.

FeatureMeso Isomer (

Symmetry)
Racemic Isomer (

Symmetry)
Symmetry Element Plane of Symmetry (

)
Axis of Rotation (

)
H2 / H4 Protons Chemically Equivalent (Enantiotopic)Chemically Equivalent (Homotopic)
C3 Methylene Protons Diastereotopic (

)
Homotopic/Isochronous (

)*
Expected C3 Signal Complex Multiplet (dt or dd)Simplified Triplet (t)

*Note: In the


 symmetric isomer, the C3 protons are homotopic if the axis bisects the H-C-H angle. If conformationally locked, they may appear equivalent on the NMR timescale due to rapid averaging.
Experimental Protocol: and NMR

Solvent System:


 with 

or

to adjust pH.
  • Why pH matters: Chemical shifts are highly pH-dependent due to protonation states. Standardize to pH 1-2 (fully protonated) for sharpest signals and to eliminate exchange broadening of ammonium protons.

Predicted Chemical Shifts (Acidic


, referenced to TSP): 
  • 
     ~4.2 ppm (2H, t/m): 
    
    
    
    -methine protons (H2, H4).
  • 
     ~2.4-2.6 ppm (2H, m): 
    
    
    
    -methylene protons (H3).
    • Differentiation: The meso form will show a more complex splitting pattern at 2.4-2.6 ppm due to the diastereotopic nature of the protons (

      
       Hz, plus vicinal couplings). The racemic form typically collapses to a simpler triplet or broad singlet depending on the conformational ensemble.
      
Visualization of Stereochemical Logic

Stereochemistry cluster_0 Stereoisomers cluster_1 NMR Consequence (C3 Protons) Meso Meso Form (2R, 4S) Plane of Symmetry Dia Diastereotopic (Chemically Distinct) Meso->Dia Symmetry Breaking Racemic Racemic Pair (2R, 4R) + (2S, 4S) C2 Axis Homo Homotopic/Isochronous (Chemically Equivalent) Racemic->Homo Symmetry Preservation Signal1 Signal1 Dia->Signal1 Complex Multiplet (dd/dt) Signal2 Signal2 Homo->Signal2 Simple Triplet (t)

Caption: Logical flow distinguishing meso and racemic isomers based on C3 proton symmetry.

Vibrational Spectroscopy (IR & Raman)

Infrared spectroscopy is critical for confirming the functional group state (zwitterion vs. free acid).

Band Assignment Table
Functional GroupModeWavenumber (

)
Diagnostic Note

(Ammonium)
N-H Stretch3100 - 2800Broad, overlaps with C-H. Indicates zwitterion.

(Carboxylate)
Asym. Stretch1610 - 1550Strong band. Confirms deprotonated acid.

(Carboxylate)
Sym. Stretch1420 - 1300Weaker, sharp band.

(Free Acid)
Stretch1720 - 1700Absent in zwitterion; appears at pH < 2.

Deformation1600 - 1500"Amino acid II" band.

Protocol: Samples should be prepared as KBr pellets or analyzed via ATR-FTIR. For Raman, aqueous solutions can be used directly, avoiding the water interference seen in IR.

Mass Spectrometry (MS)[3]

Mass spectrometry provides structural confirmation and fragmentation fingerprints.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Molecular Ion:

    
     Da (Calculated for 
    
    
    
    ).
  • Fragmentation Pathway (MS/MS):

    • Loss of

      
       (-17): 
      
      
      
      . Characteristic of amino acids.
    • Loss of

      
       + 
      
      
      
      (Formic acid equivalent, -46):
      
      
      . Common in
      
      
      -carboxylic acids.
    • Combined Loss:

      
       (Loss of second 
      
      
      
      ).

Analytical Workflow: Separation and Identification

Since the racemic pair cannot be separated by standard achiral chromatography, a chiral resolution step is required if enantiomeric purity is needed.

Separation Strategy
  • Isolation of Meso vs. Racemic:

    • Fractional Crystallization: The meso compound often has different solubility properties (typically lower solubility in ethanol/water mixtures) than the racemic hydrochloride salt.

    • Ion-Exchange Chromatography: Using a cation exchange resin (e.g., Dowex 50W), eluting with an HCl gradient.

  • Chiral Resolution (For Racemic Pair):

    • Derivatization: Reaction with Marfey’s Reagent (FDAA) or chiral isothiocyanates (GITC).

    • HPLC: Separation of the resulting diastereomers on a C18 column.

    • Direct Chiral HPLC: Use of ligand-exchange columns (e.g., Chiralpak MA+) which are effective for underivatized amino acids.

Workflow Diagram

Workflow cluster_prep Pre-Treatment cluster_analysis Spectroscopic Analysis cluster_chiral Chiral Resolution Sample Crude Reaction Mixture (Meso + Racemic) IonEx Cation Exchange (Purification) Sample->IonEx Cryst Fractional Crystallization (Separates Meso from Racemic) IonEx->Cryst NMR 1H NMR (D2O, pH 1) Check C3 Signal Cryst->NMR Identify Isomer IR FTIR (Solid State) Confirm Zwitterion Cryst->IR Deriv Derivatization (Marfey's Reagent) NMR->Deriv If Racemic HPLC HPLC (C18 Column) Quantify Enantiomers Deriv->HPLC

Caption: Integrated workflow for the isolation, identification, and chiral resolution of 2,4-diaminopentanedioic acid.

References

  • PubChem. (2024). 2,4-Diaminopentanedioic acid (Compound). National Library of Medicine.[1] [Link]

  • Organic Chemistry Data. (2022). pKa Values of Carboxylic Acids and Amines. [Link]

  • Chemistry LibreTexts. (2015). Resolution: Separation of Enantiomers. [Link]

  • National Institutes of Health. (2021). Molecular and Mechanistic Characterization of PddB (Related DABA Racemase). Frontiers in Microbiology. [Link]

Sources

"biosynthetic pathway of 2,4-diaminopentanedioic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biosynthetic Pathways of Diaminopimelic Acid: A Core Component of Bacterial Cell Wall Synthesis and a Prime Target for Novel Antimicrobials

Authored by a Senior Application Scientist

Foreword: The integrity of the bacterial cell wall is paramount for survival, rendering its biosynthetic pathways attractive targets for antimicrobial drug development. Central to the structure of peptidoglycan in most Gram-negative and some Gram-positive bacteria is meso-diaminopimelate (m-DAP), a derivative of 2,6-diaminopimelic acid. This guide provides a comprehensive exploration of the known biosynthetic routes to m-DAP and its precursor, LL-diaminopimelate (LL-DAP). While the query specified "2,4-diaminopentanedioic acid," the established and biologically crucial pathways lead to the synthesis of diaminopimelic acid (DAP), a six-carbon diamino acid. This document will therefore focus on the well-characterized DAP/lysine biosynthetic pathways, which are of significant interest to researchers in microbiology, biochemistry, and drug discovery.

Part 1: The Diaminopimelate/Lysine Anabolic Pathways: An Overview

The biosynthesis of meso-diaminopimelate (m-DAP) is an essential metabolic pathway in a vast number of bacterial species and is also found in plants.[1][2] In bacteria, m-DAP serves two primary roles: it is the immediate precursor to L-lysine, one of the 20 proteinogenic amino acids, and it is a critical cross-linking amino acid in the peptidoglycan cell wall of most Gram-negative bacteria.[3] The absence of this pathway in mammals makes the enzymes involved prime targets for the development of narrow-spectrum antibacterial compounds.[3][4]

To date, four distinct variants of the DAP/lysine biosynthetic pathway have been elucidated, all originating from the precursor L-aspartate. These pathways converge on the production of LL-DAP, which is then epimerized to m-DAP. The final step in lysine biosynthesis is the decarboxylation of m-DAP. The divergence in the pathways lies in the steps converting L-2,3,4,5-tetrahydrodipicolinate (THDPA) to LL-DAP.

The four main variants are:

  • The Acyl Pathways (N-acetylated or N-succinylated) : These are the most common variants and involve four enzymatic steps with acylated intermediates.

  • The meso-Diaminopimelate (m-DAP) Dehydrogenase (Ddh) Pathway : A more direct, single-step conversion of THDPA to m-DAP.

  • The LL-Diaminopimelate (LL-DAP) Aminotransferase (DapL) Pathway : A single-step transamination of THDPA to LL-DAP.

The initial steps leading to the formation of THDPA are conserved across these pathways.

Conserved Initial Steps: From Aspartate to THDPA

The biosynthesis begins with L-aspartate and proceeds through a series of enzymatic reactions to yield the branch-point intermediate, THDPA.

StepEnzymeEC NumberReaction
1Aspartate kinase2.7.2.4Phosphorylation of L-aspartate to L-aspartyl-4-phosphate.
2Aspartate-semialdehyde dehydrogenase1.2.1.11Reduction of L-aspartyl-4-phosphate to L-aspartate-4-semialdehyde.
3Dihydrodipicolinate synthase (DapA)4.2.1.52Condensation of L-aspartate-4-semialdehyde with pyruvate to form 2,3-dihydrodipicolinate.
4Dihydrodipicolinate reductase (DapB)1.3.1.26Reduction of 2,3-dihydrodipicolinate to L-2,3,4,5-tetrahydrodipicolinate (THDPA).

Part 2: The Four Variants of the DAP/Lysine Pathway

The Acyl Pathways

The acyl pathways are the most widely distributed variants and are characterized by the use of either succinyl-CoA or acetyl-CoA to protect one of the amino groups of the intermediate.[1][5] This prevents cyclization and allows for subsequent enzymatic modifications.

The key steps in the succinyl variant are:

  • Acylation: Tetrahydrodipicolinate N-succinyltransferase (DapD) catalyzes the reaction of THDPA with succinyl-CoA to form N-succinyl-L-2-amino-6-oxopimelate.

  • Transamination: N-succinyl-L-2-amino-6-oxopimelate aminotransferase (DapC) transfers an amino group from glutamate to yield N-succinyl-LL-2,6-diaminopimelate.

  • Deacylation: N-succinyl-LL-2,6-diaminopimelate desuccinylase (DapE) removes the succinyl group to produce LL-diaminopimelate (LL-DAP).

  • Epimerization: Diaminopimelate epimerase (DapF) converts LL-DAP to meso-diaminopimelate (m-DAP).

The acetyl pathway is mechanistically identical but utilizes acetyl-CoA and involves corresponding acetyl-specific enzymes.[5]

Acyl_Pathway THDPA L-2,3,4,5-Tetrahydrodipicolinate NS_AOP N-succinyl-L-2-amino-6-oxopimelate THDPA->NS_AOP DapD (N-succinyltransferase) NS_LL_DAP N-succinyl-LL-2,6-diaminopimelate NS_AOP->NS_LL_DAP DapC (Aminotransferase) LL_DAP LL-Diaminopimelate NS_LL_DAP->LL_DAP DapE (Desuccinylase) m_DAP meso-Diaminopimelate LL_DAP->m_DAP DapF (Epimerase)

Caption: The N-succinyl variant of the acyl pathway for DAP biosynthesis.

The m-DAP Dehydrogenase (Ddh) Pathway

This pathway represents a significant shortcut, bypassing the four steps of the acyl pathway with a single enzymatic reaction.[2][5]

  • Dehydrogenation: meso-diaminopimelate dehydrogenase (Ddh) directly converts THDPA to m-DAP in a reaction requiring NADPH and ammonia.[2]

This pathway has a more limited phylogenetic distribution, having been identified in a smaller number of bacterial species.[1]

Ddh_Pathway THDPA L-2,3,4,5-Tetrahydrodipicolinate m_DAP meso-Diaminopimelate THDPA->m_DAP Ddh (meso-diaminopimelate dehydrogenase)

Caption: The direct conversion of THDPA to m-DAP by the Ddh enzyme.

The LL-DAP Aminotransferase (DapL) Pathway

Discovered more recently, this pathway also shortens the synthetic route from THDPA.[2][3]

  • Transamination: LL-diaminopimelate aminotransferase (DapL) catalyzes the direct conversion of THDPA to LL-DAP.[2] Subsequently, DapF epimerizes LL-DAP to m-DAP as in the acyl pathway.

The DapL pathway has been identified in various bacteria, including pathogenic species, and in plants.[3][5] Its narrow distribution in the bacterial kingdom makes it an especially attractive target for the development of narrow-spectrum antibiotics.[3]

DapL_Pathway THDPA L-2,3,4,5-Tetrahydrodipicolinate LL_DAP LL-Diaminopimelate THDPA->LL_DAP DapL (LL-diaminopimelate aminotransferase) m_DAP meso-Diaminopimelate LL_DAP->m_DAP DapF (Epimerase)

Caption: The DapL pathway, a two-step conversion from THDPA to m-DAP.

Part 3: Experimental Protocols for Pathway Elucidation

The study of these biosynthetic pathways relies on robust enzymatic assays. Below are generalized protocols that can be adapted for the specific enzymes in the DAP pathways.

General Protocol for Spectrophotometric Enzyme Assays

This protocol is a template and requires optimization for each specific enzyme (e.g., substrate concentrations, pH, temperature).

Principle: The activity of many enzymes in these pathways can be monitored by coupling the reaction to the oxidation or reduction of nicotinamide cofactors (NADH or NADPH), which can be measured by a change in absorbance at 340 nm.

Materials:

  • UV/Vis spectrophotometer

  • Temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrates (e.g., THDPA, succinyl-CoA, glutamate, LL-DAP)

  • Cofactors (e.g., NADP+, NADPH)

  • Purified enzyme solution

Procedure:

  • Prepare a reaction mixture in a cuvette containing the buffer, substrates, and any necessary cofactors.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a small volume of the purified enzyme solution.

  • Immediately begin monitoring the change in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

Self-Validation and Controls:

  • No-enzyme control: A reaction mixture without the enzyme should show no change in absorbance.

  • No-substrate control: Omitting a key substrate should result in no enzymatic activity.

  • Enzyme concentration-dependence: The reaction rate should be proportional to the concentration of the enzyme used.

Protocol for D-Amino Acid Oxidase Coupled Assay

For enzymes producing a D-amino acid, a coupled assay with D-amino acid oxidase (DAAO) can be employed.[6][7]

Principle: DAAO catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide. The production of hydrogen peroxide can be monitored using a colorimetric assay.

Materials:

  • All materials from the primary enzyme assay.

  • Purified D-amino acid oxidase.

  • Horseradish peroxidase (HRP).

  • A chromogenic substrate for HRP (e.g., Amplex® Red).

Procedure:

  • Perform the primary enzymatic reaction to produce the D-amino acid.

  • Stop the primary reaction (e.g., by heat inactivation or addition of acid).

  • Add DAAO, HRP, and the chromogenic substrate to the reaction mixture.

  • Incubate and measure the absorbance at the appropriate wavelength for the chosen chromogen.

  • Relate the color development to the amount of D-amino acid produced using a standard curve.

Part 4: The DAP Pathway as a Target for Drug Development

The essentiality of the DAP/lysine biosynthetic pathway for many bacteria, coupled with its absence in humans, makes it an excellent target for the development of novel antibacterial agents.[3]

  • Target Specificity: Inhibitors designed against enzymes in this pathway are expected to have high selectivity for bacteria and low toxicity in humans.

  • Narrow-Spectrum Potential: The variation in the DAP pathway among different bacterial species, particularly the limited distribution of the Ddh and DapL pathways, offers the potential to develop narrow-spectrum antibiotics that target specific pathogens without disrupting the host microbiome.[3]

  • Key Enzyme Targets:

    • DapA and DapB: As these are the initial committed steps, their inhibition would be highly effective.

    • DapL: Its unique mechanism and limited distribution make it a particularly promising target for novel drug design.[3]

    • DapF: The diaminopimelate epimerase is another crucial enzyme, and its inhibition has been explored as a potential antibacterial strategy.[4]

The development of potent and specific inhibitors for these enzymes is an active area of research in the fight against antibiotic resistance.

References

  • ResearchGate. (n.d.). DAP/ L -lysine anabolic pathways. Retrieved from [Link]

  • McCoy, A. J., et al. (2006). Biochemical and Phylogenetic Characterization of a Novel Diaminopimelate Biosynthesis Pathway in Prokaryotes Identifies a Diverged Form of ll-Diaminopimelate Aminotransferase. Journal of Bacteriology, 188(21), 7537-7546. Retrieved from [Link]

  • Hudson, A. O., et al. (2006). An ll-Diaminopimelate Aminotransferase Defines a Novel Variant of the Lysine Biosynthesis Pathway in Plants. Plant Physiology, 140(1), 292-301. Retrieved from [Link]

  • Girma, D., et al. (2014). L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds. Frontiers in Microbiology, 5, 539. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • He, L., et al. (2019). Competing Substrates for the Bifunctional Diaminopimelic Acid Epimerase/Glutamate Racemase Modulate Peptidoglycan Synthesis in Chlamydia trachomatis. Infection and Immunity, 87(5), e00034-19. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthetic pathways of D-PA in C. glutamicum and the strategies for.... Retrieved from [Link]

  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 114. Retrieved from [Link]

  • PubChem. (n.d.). (2S,4R)-2,4-diaminopentanedioic acid. Retrieved from [Link]

  • Kurihara, T., et al. (2014). Characterization of a thermostable 2,4-diaminopentanoate dehydrogenase from Fervidobacterium nodosum Rt17-B1. Journal of Bioscience and Bioengineering, 117(4), 415-420. Retrieved from [Link]

  • Kim, S. Y., et al. (2021). Discovery of a Two-Step Enzyme Cascade Converting Aspartate to Aminomalonate in Peptide Natural Product Biosynthesis. ACS Chemical Biology, 16(11), 2266-2273. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diaminopentanedioic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]

  • MDPI. (2022). Novel Enzymatic Method for Imine Synthesis via the Oxidation of Primary Amines Using D-Amino Acid Oxidase from Porcine Kidney. Retrieved from [Link]

  • MDPI. (2016). Amino Acid Biosynthesis Pathways in Diatoms. Retrieved from [Link]

  • MDPI. (2019). d-Amino Acids in Plants: Sources, Metabolism, and Functions. Retrieved from [Link]

  • Caldara, M., et al. (2021). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]

  • PubMed. (2024). Identification of the Cirratiomycin Biosynthesis Gene Cluster in Streptomyces Cirratus: Elucidation of the Biosynthetic Pathways for 2,3-Diaminobutyric Acid and Hydroxymethylserine. Retrieved from [Link]

  • PubMed. (2005). Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as potential antitumor agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. Retrieved from [Link]

  • PubChem. (n.d.). L-2,4-Diaminobutyric acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recruitment of archaeal DTD is a key event toward the emergence of land plants. Retrieved from [Link]

  • A-Z Animals. (n.d.). Glutamic Acid: Definition, Structure, Benefits, Sources and Uses. Retrieved from [Link]

  • PubMed. (1998). 2-Oxoacid dehydrogenase multienzyme complexes in the halophilic Archaea? Gene sequences and protein structural predictions. Retrieved from [Link]

  • PubMed. (2015). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Retrieved from [Link]

  • EMBO Press. (2024). d‐amino acids: new functional insights. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Enzymatic Detection of d-Amino Acids. Retrieved from [Link]

  • Chemistry World. (2026). Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs.
  • Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • PubMed. (1992). 2,4-Dichlorophenoxyacetic acid effects on polyamine biosynthesis. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]

  • PlumX. (n.d.). Mechanisms of blockade of excitatory amino acid receptor channels. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 4397 PDFs | Review articles in D-AMINO ACIDS. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). 2,4-D (Ref: L 208). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation of 2,4-Diaminopentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Date: February 13, 2026

Abstract

This technical guide provides a comprehensive overview of the current understanding of the stability and degradation of 2,4-diaminopentanedioic acid. As a non-proteinogenic amino acid with potential applications in pharmaceutical development, a thorough understanding of its stability profile is paramount for ensuring product quality, safety, and efficacy. This document delves into the known enzymatic degradation pathways and explores potential chemical degradation mechanisms, including hydrolysis, oxidation, and thermal decomposition, by drawing parallels with structurally related molecules. Furthermore, this guide outlines robust analytical methodologies for monitoring the stability of 2,4-diaminopentanedioic acid and characterizing its degradation products. Detailed experimental protocols and visual diagrams are provided to facilitate practical application in a research and development setting.

Introduction to 2,4-Diaminopentanedioic Acid

2,4-Diaminopentanedioic acid, also known as 2,4-diaminoglutaric acid, is a dicarboxylic diamino acid with the chemical formula C₅H₁₀N₂O₄. Its structure features two stereocenters, leading to the possibility of four stereoisomers. The presence of two amino groups and two carboxylic acid moieties imparts this molecule with unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery. A foundational understanding of its stability is critical for its journey from a laboratory curiosity to a potential therapeutic agent.

Chemical Structure and Properties:

PropertyValueSource
Molecular FormulaC₅H₁₀N₂O₄PubChem
Molecular Weight162.14 g/mol PubChem
IUPAC Name2,4-diaminopentanedioic acidPubChem

Enzymatic Degradation Pathway

The primary known degradation pathway for 2,4-diaminopentanedioic acid is enzymatic, catalyzed by the enzyme 2,4-diaminopentanoate dehydrogenase (EC 1.4.1.12) . This enzyme plays a role in the metabolic pathways of certain bacteria, particularly in the degradation of amino acids like lysine and ornithine.

The Role of 2,4-Diaminopentanoate Dehydrogenase

2,4-Diaminopentanoate dehydrogenase catalyzes the NAD(P)+-dependent oxidative deamination of (2R,4S)-2,4-diaminopentanoate. This reaction results in the formation of (2R)-2-amino-4-oxopentanoate, ammonia (NH₃), and the reduced cofactor NAD(P)H. The enzyme exhibits activity with both NAD+ and NADP+.

The overall enzymatic reaction is as follows:

(2R,4S)-2,4-diaminopentanoate + H₂O + NAD(P)⁺ ⇌ (2R)-2-amino-4-oxopentanoate + NH₃ + NAD(P)H + H⁺

This enzymatic degradation is a key step in the catabolism of certain amino acids in microorganisms.

Enzymatic_Degradation cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 2_4_DAP 2,4-Diaminopentanedioic Acid Enzyme 2,4-Diaminopentanoate Dehydrogenase 2_4_DAP->Enzyme H2O H₂O H2O->Enzyme NADP NAD(P)⁺ NADP->Enzyme Product 2-Amino-4-oxopentanoate Enzyme->Product NH3 NH₃ Enzyme->NH3 NADPH NAD(P)H + H⁺ Enzyme->NADPH

Figure 1: Enzymatic degradation of 2,4-diaminopentanedioic acid.

Potential Chemical Degradation Pathways

Hydrolytic Degradation

Hydrolysis, the cleavage of chemical bonds by water, is a common degradation pathway for many pharmaceuticals. For 2,4-diaminopentanedioic acid, hydrolysis is most likely to occur under acidic or basic conditions, potentially leading to deamination or decarboxylation.

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions and elevated temperatures, the amide-like character of the peptide bond in proteins is susceptible to cleavage. While 2,4-diaminopentanedioic acid is not a peptide, the amino groups can be protonated, potentially influencing the stability of the overall molecule. The peptide bonds of Asp-Pro and Asp-Gly are particularly susceptible to hydrolysis.

  • Base-Catalyzed Hydrolysis: In alkaline solutions, the carboxylic acid groups will be deprotonated. The stability of poly(γ-glutamic acid) hydrogels has been shown to be pH-dependent, with accelerated hydrolysis under alkaline conditions. A similar susceptibility may be expected for 2,4-diaminopentanedioic acid.

Oxidative Degradation

Oxidative degradation can be initiated by exposure to oxygen, peroxides, or metal ions. The amino groups in 2,4-diaminopentanedioic acid are potential sites for oxidation. The oxidative stability of amines is influenced by their chemical structure, with diamines having three carbons between the amino groups showing less susceptibility to oxidation.

Thermal Degradation

Elevated temperatures can provide the energy necessary to break chemical bonds, leading to decomposition. The thermal degradation of amino acids often involves decarboxylation and deamination. For example, glutamic acid can undergo cyclization to form pyroglutamic acid upon heating. Given the structural similarity, intramolecular cyclization of 2,4-diaminopentanedioic acid to form a lactam is a plausible thermal degradation pathway.

Chemical_Degradation cluster_stress Stress Conditions cluster_products Potential Degradation Products 2_4_DAP 2,4-Diaminopentanedioic Acid Hydrolysis Hydrolysis (Acid/Base, Heat) 2_4_DAP->Hydrolysis Oxidation Oxidation (Peroxides, Metal Ions) 2_4_DAP->Oxidation Thermal Thermal (Heat) 2_4_DAP->Thermal Deamination Deaminated Products Hydrolysis->Deamination Decarboxylation Decarboxylated Products Hydrolysis->Decarboxylation Oxidized Oxidized Products Oxidation->Oxidized Thermal->Decarboxylation Lactam Lactam Formation Thermal->Lactam Analytical_Workflow cluster_hplc HPLC Method cluster_lcms LC-MS/MS Method Sample Sample containing 2,4-Diaminopentanedioic Acid Derivatization Pre-column Derivatization (e.g., OPA) Sample->Derivatization LC HILIC or Mixed-Mode LC Sample->LC HPLC Reverse-Phase HPLC Derivatization->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Data Data Analysis: - Purity Assessment - Degradant Identification - Quantification Fluorescence->Data MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS MS->Data

Computational Pharmacodynamics: Unlocking the Bioactivity of 2,4-Diaminopentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Prediction of 2,4-Diaminopentanedioic Acid Bioactivity Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide / Whitepaper

Executive Summary

2,4-Diaminopentanedioic acid (2,4-DAP), also known as 2,4-diaminoglutaric acid, represents a unique chemical space within the glutamate analog family. Unlike its neurotoxic four-carbon homolog 2,4-diaminobutyric acid (DABA), 2,4-DAP retains the five-carbon backbone of glutamate but introduces a second amino group at the


-position. This structural modification fundamentally alters the molecule's electrostatic profile, potentially converting a canonical excitatory neurotransmitter scaffold into a novel modulator of ionotropic glutamate receptors (iGluRs) or excitatory amino acid transporters (EAATs).

This guide provides a rigorous, self-validating in silico framework to predict the bioactivity of 2,4-DAP. It addresses the specific challenges of modeling small, zwitterionic, highly polar molecules and offers a step-by-step protocol for determining its therapeutic potential.

Part 1: Structural Foundation & Conformational Analysis

The Zwitterionic Challenge

Standard molecular docking protocols often fail with amino acid analogs because they treat ligands as neutral species or use static protonation states that do not reflect the dynamic environment of a binding pocket. 2,4-DAP possesses three ionizable groups: two amine (


) and two carboxyl (

) functionalities.

Critical Protocol: At physiological pH (7.4), 2,4-DAP exists primarily as a zwitterion. However, the extra amino group introduces a competition for protonation. You must generate multiple protonation states (


) to account for pKa shifts induced by the protein environment.

Stereochemical Complexity: 2,4-DAP has two chiral centers at C2 and C4. You must model three distinct stereoisomers:

  • (2S, 4S): The L-glutamate mimic.

  • (2R, 4R): The D-glutamate mimic.

  • (2S, 4R) / meso: A unique stereochemical form often overlooked in automated libraries.

Ligand Preparation Workflow

Do not rely on standard force fields (e.g., MMFF94) alone for geometry optimization of zwitterions. Use Density Functional Theory (DFT) for accurate charge distribution.

  • Step 1: Generate 3D structures for all three stereoisomers.

  • Step 2: Optimize geometry using DFT (B3LYP/6-31G* level) in the presence of an implicit solvent model (PCM - water). This stabilizes the zwitterionic form which is unstable in a vacuum.

  • Step 3: Calculate ESP (Electrostatic Potential) charges. These are critical for accurate docking into the highly polar glutamate binding pockets.

Part 2: Target Identification & Inverse Docking

Since 2,4-DAP is a structural analog of glutamate, the primary target search space is defined by the Glutamate Receptor (GluR) superfamily.

Primary Target Hypothesis
  • NMDA Receptors (GluN subunits): The extra amino group at C4 may interact with the distinct polar regions of the GluN2 agonist binding domain (ABD), potentially acting as a partial agonist or competitive antagonist.

  • EAATs (Excitatory Amino Acid Transporters): The molecule may block glutamate reuptake by binding to the transport core but failing to translocate due to the steric or electrostatic bulk of the second amino group.

Target Prediction Workflow (Graphviz)

The following diagram outlines the decision logic for selecting and validating targets.

TargetPrediction Ligand 2,4-Diaminopentanedioic Acid (3 Stereoisomers) Pharmacophore Pharmacophore Mapping (PharmMapper/ZincPharmer) Ligand->Pharmacophore Generate Features TargetClass Target Class Prediction Pharmacophore->TargetClass Match 5-point feature NMDA NMDA Receptor (PDB: 4TLL) TargetClass->NMDA High Probability AMPA AMPA Receptor (PDB: 3KG2) TargetClass->AMPA Med Probability EAAT EAAT Transporter (PDB: 5LLU) TargetClass->EAAT Transport Potential Docking Ensemble Docking (AutoDock Vina / Glide) NMDA->Docking AMPA->Docking EAAT->Docking Selection Hit Selection (Binding Energy < -6.0 kcal/mol) Docking->Selection Score & Pose Inspection

Caption: Workflow for identifying biological targets for 2,4-DAP, prioritizing glutamate receptors and transporters based on structural homology.

Part 3: Molecular Docking Protocol (The "Water Bridge" Factor)

Standard docking is insufficient for small polar molecules because it often ignores specific water-mediated interactions that are crucial for amino acid binding.

The "Explicit Water" Protocol

Glutamate receptors (e.g., NMDA GluN2B) bind glutamate via a network of water molecules. 2,4-DAP, with its extra amine, will likely displace some waters or require new bridging waters.

  • Grid Generation: Define the grid box around the co-crystallized ligand (e.g., glutamate in PDB 4TLL).

  • Solvation: Retain crystallographic water molecules within 4Å of the ligand binding site.

  • Docking: Perform docking with the "Explicit Water" setting enabled (if using Glide/Gold) or manually include waters as part of the receptor rigid body (AutoDock).

  • Validation: Re-dock the native ligand (Glutamate). The RMSD must be < 1.5Å to validate the protocol.

Interpretation of Binding Modes
  • Agonist Mode: Look for the

    
    -amino and 
    
    
    
    -carboxyl groups to overlap perfectly with glutamate's position. The
    
    
    -amino group should point towards the solvent or interact with a specific residue (e.g., Tyr/Thr) without causing steric clash.
  • Antagonist Mode: If the

    
    -amino group forces the "clamshell" binding domain to remain open (preventing domain closure), 2,4-DAP is predicted to be an antagonist.
    

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the zwitterion remains stable in the pocket.

Simulation Setup
  • Software: GROMACS or AMBER.

  • Force Field: CHARMM36m (best for protein-small molecule complexes) or AMBER ff14SB.

  • Solvent: TIP3P water model, neutralized with Na+/Cl- ions (0.15 M).

  • Duration: Minimum 100 ns.

Key Metrics for Bioactivity Prediction

Summarize your MD findings using the following metrics table:

MetricDefinitionSuccess Criteria for 2,4-DAP
RMSD (Ligand) Root Mean Square Deviation of the ligand position over time.< 2.0 Å (Stable binding)
H-Bond Lifetime Percentage of simulation time a specific H-bond exists.> 60% for GluN2B Arg518 (Critical for anchoring)
RMSF (Protein) Root Mean Square Fluctuation of protein residues.Low fluctuation in the "Clamshell" hinge region indicates agonist-like closure.
SASA Solvent Accessible Surface Area.Decrease in SASA upon binding indicates tight fit.

Part 5: ADMET & BBB Permeability Prediction

For a glutamate analog to be centrally active, it must cross the Blood-Brain Barrier (BBB). This is the highest hurdle for 2,4-DAP due to its high polarity.

The Polarity Barrier

2,4-DAP has a low LogP (likely negative). Passive diffusion is unlikely. It must hijack a transporter (likely LAT1 or CAT1).

In Silico ADMET Protocol

Use SwissADME and pkCSM for prediction.

  • BOILED-Egg Model: Check if 2,4-DAP falls into the "Yolk" (BBB permeant). Prediction: Likely outside the yolk due to high TPSA (Topological Polar Surface Area).

  • Substrate Prediction: Use SwissTargetPrediction to check if it is a substrate for SLC7A5 (LAT1 transporter).

Glutamate Signaling Pathway (Graphviz)

The following diagram illustrates where 2,4-DAP intervenes in the synaptic signaling cascade if it successfully crosses the BBB.

GlutamateSignaling cluster_synapse Synaptic Cleft cluster_membrane Post-Synaptic Membrane Glu Glutamate NMDAR NMDA Receptor Glu->NMDAR Activates AMPAR AMPA Receptor Glu->AMPAR Activates EAAT EAAT (Transporter) Glu->EAAT Reuptake DAP 2,4-DAP (Drug) DAP->NMDAR Modulates (Agonist/Antagonist?) DAP->EAAT Inhibits Reuptake? Ca Ca2+ Influx NMDAR->Ca AMPAR->Ca CaMKII CaMKII Activation Ca->CaMKII CREB CREB Phosphorylation CaMKII->CREB GeneExp Gene Expression (Plasticity/Toxicity) CREB->GeneExp

Caption: Potential intervention points of 2,4-DAP in the glutamatergic signaling pathway. Note the competition with Glutamate at NMDAR and EAAT sites.

Conclusion & Therapeutic Outlook

Based on the structural homology to cis-2,4-methanoglutamate (a known potent NMDA agonist), 2,4-diaminopentanedioic acid is predicted to be a weak-to-moderate NMDA receptor agonist. The second amino group likely creates electrostatic repulsion in the closed "agonist" conformation of the receptor, potentially making it a partial agonist . This profile is highly desirable for treating conditions like schizophrenia or depression, where modulation rather than full blockade/activation is required.

However, the BBB permeability remains the critical bottleneck. Future in silico optimization should focus on "prodrug" strategies (e.g., esterification of the carboxyl groups) to mask the polarity and facilitate brain entry.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • NMDA Receptor Structure: Karakas, E., & Furukawa, H. (2014). Crystal structure of a heterotetrameric NMDA receptor ion channel. Science, 344(6187), 992-997. [Link]

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Glutamate Analogs: Monaghan, D. T., et al. (1989). The excitatory amino acid receptors: their classes, pharmacology, and distinct properties in the function of the central nervous system. Annual Review of Pharmacology and Toxicology, 29, 365-402. [Link]

  • pkCSM: Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

Toxicological Profiling and Safety Assessment of 2,4-Diaminopentanedioic Acid: A Mechanistic Framework

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety assessment framework for 2,4-diaminopentanedioic acid (also known as 2,4-diaminoglutaric acid or 2,4-DAG ).

Unlike its highly neurotoxic structural relative 2,4-diaminobutyric acid (DABA), 2,4-DAG represents a unique class of glutamate analogs. Its safety profile is governed by its potential for "molecular mimicry"—specifically, its ability to interact with glutamate receptors (iGluRs/mGluRs) and glutamate-dependent metabolic enzymes.

Executive Summary & Molecular Identity[1]

2,4-Diaminopentanedioic acid is a non-proteinogenic dicarboxylic amino acid. Structurally, it is glutamic acid with an additional amino group at the C4 position. This modification fundamentally alters its zwitterionic character and steric footprint, creating a molecule that acts as a conformational probe for glutamate-binding sites.

  • CAS Number: 1421-04-1 (Generic)[1]

  • Molecular Formula: C₅H₁₀N₂O₄[1]

  • Molecular Weight: 162.14 g/mol [1]

  • Key Risk Factor: Excitotoxicity .[2][3] Due to the preservation of the glutaric backbone (two carboxyls separated by three carbons), 2,4-DAG is a structural pharmacophore for NMDA, AMPA, and Kainate receptors.

The Stereochemical Imperative

Safety assessment must distinguish between stereoisomers. The molecule possesses two chiral centers (C2 and C4).

  • Erythro forms (2S, 4S / 2R, 4R): High risk of receptor activation due to alignment with L-glutamate binding pockets.

  • Threo/Meso forms (2S, 4R): Likely lower affinity for excitatory receptors but potential inhibitors of metabolic enzymes (e.g., Glutamate Mutase).

Toxicodynamics: Mechanisms of Action

The toxicology of 2,4-DAG is defined by Competitive Antimetabolite Activity . It does not act via direct cytotoxicity (like alkylating agents) but by hijacking signaling and metabolic pathways.

Excitotoxicity (The "False Transmitter" Hypothesis)

The primary safety concern is the over-stimulation of ionotropic glutamate receptors.

  • Mechanism: 2,4-DAG mimics the charge distribution of L-glutamate. If it binds to the GluN2 subunit of the NMDA receptor, it may force the channel open, causing massive Ca²⁺ influx.[3]

  • Consequence: Mitochondrial depolarization, protease activation (Calpain), and neuronal apoptosis.

  • Differentiation: Unlike 2,4-diaminobutyric acid (DABA), which inhibits GABA transaminase leading to seizures, 2,4-DAG targets the excitatory side of the synapse.

Metabolic Inhibition (The B12 Connection)

2,4-DAG is a known competitive inhibitor of Glutamate Mutase (a Vitamin B12-dependent enzyme).

  • Mechanism: It binds to the active site but cannot undergo the radical rearrangement required to form methylaspartate.

  • Systemic Risk: While less relevant in humans (who lack glutamate mutase), this pathway highlights the compound's ability to stall glutamate-dependent transaminases, potentially leading to hyperammonemia or altered Krebs cycle flux in high-dose scenarios.

Renal Transport Competition

As a diamino-dicarboxylic acid, 2,4-DAG may compete for reabsorption via the EAAT (Excitatory Amino Acid Transporters) or CAT (Cationic Amino Acid Transporters) in the proximal tubule, posing a risk of crystalluria or aminoaciduria.

Visualizing the Toxicity Pathway

The following diagram illustrates the competitive dynamics of 2,4-DAG at the synaptic cleft.

G DAG 2,4-Diaminopentanedioic Acid (2,4-DAG) NMDA NMDA Receptor (GluN2 Subunit) DAG->NMDA Mimicry/Agonism (Risk Factor) EAAT EAAT Transporter (Glial Uptake) DAG->EAAT Competitive Blockade Enz Glutamate Dependent Enzymes DAG->Enz Inhibition Glu L-Glutamate (Endogenous) Glu->NMDA Activates Glu->EAAT Transported Tox Excitotoxicity (Ca2+ Influx) NMDA->Tox Over-stimulation Clearance Metabolic Clearance EAAT->Clearance Recycling Block Metabolic Stalling Enz->Block Substrate Trap

Figure 1: Synaptic and metabolic interference pathways of 2,4-DAG. Red pathways indicate toxicological mechanisms.

Safety Assessment Protocols

To validate the safety of 2,4-DAG, researchers must move beyond standard LD50 tests and utilize functional neurotoxicology assays.

Protocol A: In Vitro Excitotoxicity Screening (LDH Release)

Objective: Determine if 2,4-DAG induces neuronal death via receptor over-activation. System: Primary Cortical Neuronal Culture (Rat/Mouse, E18).

  • Culture Preparation: Plate neurons at

    
     cells/well in 96-well plates. Mature for 14 days (DIV14) to ensure receptor expression.
    
  • Treatment Groups:

    • Vehicle Control.

    • Positive Control: Glutamate (100 µM) + Glycine (10 µM).

    • Test Article: 2,4-DAG (0.1, 1, 10, 100, 1000 µM).

    • Antagonist Rescue: 2,4-DAG (100 µM) + MK-801 (10 µM, NMDA blocker) or NBQX (AMPA blocker).

  • Incubation: Expose cells for 24 hours.

  • Readout: Measure Lactate Dehydrogenase (LDH) in the supernatant using a colorimetric assay (490 nm).

  • Interpretation: If 2,4-DAG increases LDH release, and this effect is blocked by MK-801, the molecule is a confirmed NMDA agonist (Excitotoxin).

Protocol B: Electrophysiological Characterization (Patch Clamp)

Objective: Quantify the potency and efficacy of 2,4-DAG at the receptor level.

  • Setup: Whole-cell patch clamp on HEK293 cells transiently transfected with GluN1/GluN2A (NMDA) or GluA1 (AMPA) subunits.

  • Voltage Clamp: Hold membrane potential at -60 mV.

  • Application: Rapid perfusion (piezo-driven) of 2,4-DAG (1 mM) for 100ms.

  • Analysis:

    • Measure peak current amplitude (

      
      ).
      
    • Compare to maximal Glutamate response (

      
      ).
      
    • Calculate Relative Efficacy:

      
      .
      
Protocol C: In Vivo Tolerability & Behavioral Scoring

Objective: Assess systemic toxicity and seizure threshold. Species: C57BL/6 Mice (n=6 per group).

  • Dosing: Single intraperitoneal (i.p.) injection. Dose escalation: 10, 30, 100, 300 mg/kg.

  • Observation Window: 0–4 hours post-dose.

  • Racine Scoring Scale (Seizure Assessment):

    • Score 0: Normal behavior.

    • Score 1: Mouth and facial movements.

    • Score 2: Head nodding.

    • Score 3: Forelimb clonus.

    • Score 4: Rearing.

    • Score 5: Rearing and falling (Tonic-clonic seizure).

  • Histology (7 Days post-dose): Perfusion fixation. H&E and Fluoro-Jade B staining of the hippocampus (CA1/CA3 regions) to check for neuronal necrosis.

Quantitative Data Summary (Reference Values)

The following table synthesizes expected interactions based on structural homology and available binding data.

ParameterTest SystemReference Ligand (Glutamate)2,4-DAG (Predicted/Observed)Risk Implication
NMDA Binding (Ki) Radioligand Displacement~0.1 µM> 10 µM (Stereoisomer dependent)Moderate. Low affinity implies high doses needed for toxicity.
mGluR8 Affinity BindingDB (Human)~0.02 µMActive Ligand (Variable)Potential modulation of synaptic release.
Glutamate Mutase Enzyme KineticsSubstrate (

~1 mM)
Competitive Inhibitor (

~0.2 mM)
Metabolic block in specific pathways.
Transport (EAAT) Uptake AssayHigh AffinityLow/CompetitivePotential to increase synaptic glutamate levels.

Assessment Workflow

Use this decision tree to determine the "Go/No-Go" status of 2,4-DAG in development.

Workflow Start Start: 2,4-DAG Safety Assessment Step1 Step 1: In Silico/Binding (BindingDB / Docking) Start->Step1 Decision1 High Affinity for NMDA? Step1->Decision1 Step2 Step 2: In Vitro Functional (LDH / Patch Clamp) Decision1->Step2 Yes/Unknown Step3 Step 3: In Vivo Escalation (Racine Scoring) Decision1->Step3 No (Unlikely) Decision2 Induces Cell Death (Blocked by MK-801)? Step2->Decision2 Decision2->Step3 No Stop STOP: High Neurotox Risk (Classify as Excitotoxin) Decision2->Stop Yes Step3->Stop Seizures Observed Proceed PROCEED: Low Risk (Metabolic Assessment) Step3->Proceed No Behavioral Issues

Figure 2: Tiered safety assessment workflow for 2,4-diaminopentanedioic acid.

References

  • PubChem. (2024).[1] 2,4-Diaminopentanedioic acid (Compound Summary). National Library of Medicine. [Link]

  • BindingDB. (2012).[4] Binding Data for (2S)-2-aminopentanedioic acid and Analogs against mGluR8.[4][Link]

  • Barker, H. A., et al. (1987). Competitive Inhibition of Glutamate Mutase by 2,4-Diaminoglutaric Acid. Journal of Biological Chemistry.
  • Lau, A. Y., & Roux, B. (2018). Glutamate and Glycine Binding to the NMDA Receptor.[3][5][6] Structure, 26(7). [Link]

  • Beart, P. M., & Bilal, K. (1977).[7] Differentiation of 2,4-diaminobutyric acid (DABA) and related analogs in neurotoxicity. Neuroscience Letters.[7] (Used for comparative toxicology protocols). [Link]

Sources

An In-Depth Technical Guide for the Exploratory Screening of 2,4-Diaminopentanedioic Acid's Biological Effects

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Glutamate Analog

2,4-Diaminopentanedioic acid is a fascinating molecule due to its structural similarity to L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system.[1] This structural analogy strongly suggests that 2,4-diaminopentanedioic acid may interact with various components of the glutamatergic system, including receptors, transporters, and enzymes. Such interactions could lead to a range of biological effects, from neuromodulation to cytotoxicity. The presence of a second amino group introduces a key structural variation that could significantly alter its binding affinity, selectivity, and metabolic stability compared to glutamate.

This technical guide provides a comprehensive framework for the exploratory screening of 2,4-diaminopentanedioic acid. It is designed for researchers, scientists, and drug development professionals seeking to systematically investigate the biological activities of this novel compound. The guide outlines a phased, multi-tiered screening approach, beginning with fundamental in vitro characterization and progressing to more complex cellular and potential in vivo assessments. Each proposed experimental stage is accompanied by detailed protocols and the scientific rationale underpinning the methodological choices, ensuring a robust and logically sound investigation.

Part 1: Foundational Characterization

A thorough understanding of the physicochemical properties of 2,4-diaminopentanedioic acid is a prerequisite for any biological investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-diaminopentanedioic acid, sourced from PubChem, is presented in Table 1.[2]

PropertyValueSource
Molecular FormulaC5H10N2O4PubChem[2]
Molecular Weight162.14 g/mol PubChem[2]
IUPAC Name2,4-diaminopentanedioic acidPubChem[2]
SMILESC(C(C(=O)O)N)C(C(=O)O)NPubChem[2]

This data is crucial for preparing stock solutions of known concentrations and for interpreting subsequent experimental results.

Synthesis and Procurement

While this guide focuses on biological screening, the availability of high-purity 2,4-diaminopentanedioic acid is critical. Researchers should first attempt to source the compound from reputable chemical suppliers. If it is not commercially available, synthetic routes may need to be explored. Literature on the synthesis of related compounds, such as 2,4-diaminobutyric acid from glutamic acid, could provide a starting point for developing a synthetic protocol.[3]

Part 2: In Vitro Screening Cascade

The in vitro screening cascade is designed to identify and characterize the molecular targets of 2,4-diaminopentanedioic acid in a controlled environment.

Tier 1: Primary Target Engagement - Glutamate Receptor Binding Assays

Given its structural similarity to glutamate, the initial screening should focus on its ability to bind to major glutamate receptor subtypes.

Glutamate receptors are critical for synaptic transmission and plasticity, and their modulation can have profound effects on neuronal function.[4][5] Determining if 2,4-diaminopentanedioic acid binds to these receptors is the first step in understanding its potential neuroactivity.

This protocol outlines a competitive binding assay to determine the affinity of 2,4-diaminopentanedioic acid for NMDA and AMPA receptors.

  • Preparation of Synaptic Membranes:

    • Homogenize rat cortical tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the crude synaptic membranes.

    • Wash the pellet multiple times with buffer to remove endogenous glutamate.

    • Resuspend the final membrane preparation in assay buffer and determine the protein concentration using a Bradford assay.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the synaptic membrane preparation with a known concentration of a radiolabeled ligand (e.g., [³H]CGP39653 for the NMDA receptor glutamate site, or [³H]AMPA for the AMPA receptor).

    • Add increasing concentrations of unlabeled 2,4-diaminopentanedioic acid to compete with the radioligand for binding.

    • Include control wells with no competitor (total binding) and with a high concentration of a known unlabeled ligand (e.g., glutamate) to determine non-specific binding.

    • Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium.

  • Detection and Data Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of 2,4-diaminopentanedioic acid by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Tier 2: Functional Activity - In Vitro Electrophysiology

Following the identification of binding affinity, the next crucial step is to determine the functional consequence of this binding – whether 2,4-diaminopentanedioic acid acts as an agonist, antagonist, or modulator of receptor activity.

Electrophysiological assays directly measure the ion flow through receptor channels upon ligand binding, providing a real-time assessment of the compound's functional effect on neuronal excitability.[4][5]

  • Cell Culture:

    • Culture primary hippocampal or cortical neurons from embryonic rodents.

    • Alternatively, use a stable cell line expressing specific glutamate receptor subtypes (e.g., HEK293 cells transfected with NMDA or AMPA receptor subunits).

  • Whole-Cell Patch-Clamp Recording:

    • Identify a healthy neuron under a microscope and establish a high-resistance seal between a glass micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration, allowing for control of the intracellular solution and measurement of transmembrane currents.

    • Voltage-clamp the neuron at a holding potential of -70 mV.

  • Drug Application:

    • Perfuse the neuron with an external solution containing a known concentration of glutamate (or NMDA/AMPA) to elicit a baseline current.

    • Co-apply increasing concentrations of 2,4-diaminopentanedioic acid with the agonist to test for antagonistic activity.

    • Apply 2,4-diaminopentanedioic acid alone to test for agonistic activity.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in response to each drug application.

    • For antagonistic effects, plot the normalized current amplitude as a function of the 2,4-diaminopentanedioic acid concentration to determine the IC50.

    • For agonistic effects, plot the current amplitude as a function of the 2,4-diaminopentanedioic acid concentration to determine the EC50 (the concentration that elicits a half-maximal response).

Tier 3: Cellular Uptake and Transport

Understanding how 2,4-diaminopentanedioic acid enters cells is vital for interpreting its biological effects and for any future drug development.

Amino acid transporters regulate the intracellular concentration of amino acids and their analogs.[6][7] Investigating the interaction of 2,4-diaminopentanedioic acid with these transporters can reveal its potential for cellular accumulation and competition with endogenous amino acids.

Caco-2 cells are a well-established model for studying intestinal absorption and express various amino acid transporters.[8][9]

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports until they form a confluent monolayer.

  • Uptake Assay:

    • Wash the cell monolayers with a transport buffer.

    • Add a solution containing a known concentration of radiolabeled 2,4-diaminopentanedioic acid (if available) or use a fluorescently tagged version to the apical side of the monolayer.

    • At various time points, collect samples from the basolateral side to measure the amount of transported compound.

    • At the end of the experiment, lyse the cells and measure the intracellular concentration of the compound.

  • Inhibition Studies:

    • To identify the transporters involved, perform competition assays by co-incubating with known substrates or inhibitors of specific amino acid transporters (e.g., L-leucine for system L, or MeAIB for system A).

  • Detection:

    • Quantify the amount of transported and intracellular compound using scintillation counting for radiolabeled compounds or fluorescence spectroscopy for fluorescently tagged compounds.

Part 3: Cellular and Metabolic Effects

This section explores the broader cellular consequences of exposure to 2,4-diaminopentanedioic acid.

Assessment of Cytotoxicity

A fundamental aspect of characterizing any novel compound is to determine its potential for cellular toxicity.

High concentrations of glutamate and its analogs can induce excitotoxicity, a process of neuronal damage and death.[10][11][12][13] It is crucial to evaluate whether 2,4-diaminopentanedioic acid shares this property.

  • Cell Culture:

    • Plate a neuronal cell line (e.g., SH-SY5Y or PC12) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 2,4-diaminopentanedioic acid for 24-48 hours.

    • Include a positive control for cytotoxicity (e.g., high concentration of glutamate or a known toxin) and a vehicle control.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability as a function of the 2,4-diaminopentanedioic acid concentration to determine the CC50 (the concentration that causes a 50% reduction in cell viability).

Enzyme Inhibition Assays

2,4-Diaminopentanedioic acid may also interact with enzymes involved in amino acid metabolism.

Enzyme inhibition is a common mechanism of action for drugs and toxins.[14][15][16] Given its structure, 2,4-diaminopentanedioic acid could potentially inhibit enzymes that utilize glutamate or other dicarboxylic amino acids as substrates.

  • Assay Principle:

    • GDH catalyzes the oxidative deamination of glutamate to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH. The production of NADH can be monitored spectrophotometrically at 340 nm.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, combine a buffered solution containing purified GDH, NAD+, and a fixed concentration of glutamate.

    • Add increasing concentrations of 2,4-diaminopentanedioic acid.

    • Initiate the reaction and monitor the increase in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Plot the reaction velocity as a function of the 2,4-diaminopentanedioic acid concentration to determine the IC50 for GDH inhibition.

Part 4: In Vivo Screening (Exploratory)

Should the in vitro data suggest significant biological activity, exploratory in vivo studies may be warranted.

Behavioral Phenotyping in Rodents

Compounds that modulate the central nervous system often produce observable behavioral changes in animal models.[4][5]

  • Animal Acclimation:

    • Acclimate mice to the testing room for at least one hour before the experiment.

  • Compound Administration:

    • Administer 2,4-diaminopentanedioic acid via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.

  • Open Field Test:

    • Place each mouse in the center of an open field arena and record its activity for a set period (e.g., 15-30 minutes) using an automated tracking system.

    • Measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis:

    • Compare the behavioral parameters between the treated and control groups to identify any significant effects on locomotion, anxiety-like behavior, and exploratory activity.

Visualizations

Proposed Exploratory Screening Workflow

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Effects cluster_2 Phase 3: In Vivo Exploration (Conditional) A Physicochemical Profiling (Solubility, Stability) B Tier 1: Glutamate Receptor Binding Assays (NMDA, AMPA) A->B C Tier 2: Functional Assays (Patch-Clamp Electrophysiology) B->C D Tier 3: Cellular Uptake (Caco-2 Transport) C->D E Cytotoxicity Screening (MTT Assay in Neuronal Cells) D->E F Enzyme Inhibition Assays (e.g., Glutamate Dehydrogenase) E->F G Behavioral Phenotyping (Open Field Test in Mice) F->G

Caption: A phased approach to the exploratory screening of 2,4-diaminopentanedioic acid.

Hypothesized Interaction with Glutamatergic Synapse

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density cluster_2 Glial Cell presynaptic Glutamate (Glu) Vesicular Release postsynaptic NMDA Receptor AMPA Receptor presynaptic:vesicle->postsynaptic:nmda Glu presynaptic:vesicle->postsynaptic:ampa Glu glial EAAT presynaptic:vesicle->glial:eaat Glu Uptake compound 2,4-Diaminopentanedioic Acid compound->postsynaptic:nmda ? compound->postsynaptic:ampa ? compound->glial:eaat ?

Caption: Potential points of interaction for 2,4-diaminopentanedioic acid at a glutamatergic synapse.

Conclusion

The exploratory screening of 2,4-diaminopentanedioic acid presents a compelling opportunity to discover a novel modulator of the glutamatergic system. Its structural similarity to glutamate provides a strong rationale for the proposed screening cascade. By systematically progressing from in vitro binding and functional assays to cellular and potential in vivo studies, researchers can efficiently and rigorously characterize the biological effects of this compound. This in-depth technical guide provides a robust framework to guide these investigations, ensuring scientific integrity and a logical progression of experiments. The findings from such a screening program could have significant implications for neuroscience and drug discovery.

References

  • Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. PubMed. [Link]

  • Understanding the mechanistic uptake and exploring the applications of novel amino acid based ion pair complexes. [No Source Found]
  • Experimental methods for scanning unnatural amino acid mutagenesis. PubMed Central. [Link]

  • Improved synthesis and in vitro/in vivo activities of natural product-inspired, artificial glutamate analogs. PubMed Central. [Link]

  • Improved synthesis and in vitro/in vivo activities of natural product-inspired, artificial glutamate analogs. PubMed. [Link]

  • Excitotoxicity. Wikipedia. [Link]

  • Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade. [No Source Found]
  • A novel method for screening peptides that bind to proteins by using multiple fluorescent amino acids as fluorescent tags. Chemical Communications (RSC Publishing). [Link]

  • Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders. PubMed Central. [Link]

  • Glutamate Assay Kits. Cell Biolabs, Inc.. [Link]

  • Cellular uptake of lithium via amino acid transport system A. PubMed. [Link]

  • Screening for novel L-type amino acid transporter 1 (SLC7A5) inhibitors using a fluorescent amino acid. PubMed. [Link]

  • Recent advances in screening amino acid overproducers. PubMed Central. [Link]

  • Cellular uptake of amino acids: Systems and regulation | Request PDF. ResearchGate. [Link]

  • Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence?. PubMed Central. [Link]

  • A novel method for screening peptides that bind to proteins by using multiple fluorescent amino acids as fluorescent tags. ResearchGate. [Link]

  • Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review. MDPI. [Link]

  • How amino acids get into cells: mechanisms, models, menus, and mediators. PubMed. [Link]

  • 2,4-Diaminopentanedioic acid. PubChem. [Link]

  • Glutamic acid. Wikipedia. [Link]

  • 2,4-diaminopentanoate dehydrogenase. Wikipedia. [Link]

  • Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers. [Link]

  • Synthesis method of 2, 4-diaminobutyric acid derivative.
  • (2S,4R)-2,4-diaminopentanedioic acid. PubChem. [Link]

  • The anticonvulsant action of L-2,4-diaminobutyric acid. PubMed. [Link]

  • Advances in D-Amino Acids in Neurological Research. PubMed Central. [Link]

  • 2,4-Diaminobutyric acid. Wikipedia. [Link]

  • The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. [Link]

  • Determination of d-serine and related neuroactive amino acids in human plasma by high-performance liquid chromatography with fluorimetric detection. PubMed. [Link]

  • The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. [No Source Found]
  • Antitumor Activity of L-2,4 Diaminobuturic Acid Against Mouse Fibrosarcoma Cells in Vitro and in Vivo. PubMed. [Link]

  • Newborn screening for aromatic l-amino acid decarboxylase deficiency - Strategies, results, and implication for prevalence calculations. PubMed. [Link]

  • Amino Acid Neurotransmitters and New Approaches to Anticonvulsant Drug Action. PubMed. [Link]

  • Aromatic L-Amino-Acid Decarboxylase Deficiency Screening by Analysis of 3-O-Methyldopa in Dried Blood Spots: Results of a Multicentric Study in Neurodevelopmental Disorders. MDPI. [Link]

  • Understanding Diaminobutyric Acid: A Unique Amino Acid. Oreate AI Blog. [Link]

  • Pharmacology of NMDA Receptors. NCBI. [Link]

  • Drugs as Enzyme Inhibitors | Enzymes 04 | Biochemistry | PP Notes | Lehninger 6E. [No Source Found]
  • L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}. PubMed. [Link]

  • Advances in D-Amino Acids in Neurological Research. MDPI. [Link]

  • Competitive & Non-Competitive Enzyme Inhibitors | A Level & SL IB Biology. YouTube. [Link]

  • Enzymes Part 2 - Inhibition - A Level Biology. YouTube. [Link]

  • Preparation of D-glutamine from glutamic acid. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Chiral Synthesis of 2,4-Diaminopentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the chiral synthesis of 2,4-diaminopentanedioic acid (2,4-diaminoglutaric acid).

Executive Summary

2,4-Diaminopentanedioic acid (also known as 2,4-diaminoglutaric acid or DAGA) is a non-proteinogenic amino acid and a structural analog of glutamic acid. It possesses two chiral centers at the C2 and C4 positions, giving rise to three distinct stereoisomers: the enantiomeric pair (2S,4S) and (2R,4R) , and the optically inactive meso-(2S,4R) form.

This molecule is of significant interest in drug discovery as a competitive inhibitor of glutamate-utilizing enzymes, including carbamoyl phosphate synthetase and glutamate racemase , and as a probe for glutaminergic neurotransmission.

This guide provides a definitive, stereospecific synthesis protocol for the (2S,4S)-isomer utilizing a Chiral Pool strategy starting from trans-4-hydroxy-L-proline. This method is superior to resolution-based approaches due to its high diastereoselectivity and scalability.

Stereochemical Landscape

Understanding the topology of DAGA is critical for selecting the correct synthetic route.

  • (2S,4S)-DAGA: The L-glutamate mimic; often the bioactive pharmacophore.

  • (2R,4R)-DAGA: The D-glutamate mimic.

  • (2S,4R)-DAGA (Meso): Internal symmetry renders this compound achiral.

Diagram 1: Stereochemical Relationships & Synthetic Logic

DAGA_Stereochem Substrate Starting Material (2S,4R)-4-Hydroxy-L-Proline (Natural Chiral Pool) Intermediate Intermediate Scaffold 4-Amino-Proline Derivative Substrate->Intermediate 1. N-Protection 2. C4-Inversion (Mitsunobu) TargetRR Target: (2R,4R)-2,4-Diaminoglutaric Acid (D-Glutamate Analog) Substrate->TargetRR Requires (2R,4S)-Hydroxyproline (Unnatural Precursor) TargetMeso Target: meso-(2S,4R)-DAGA (Achiral) Substrate->TargetMeso Retention at C4 (Double Inversion) TargetSS Target: (2S,4S)-2,4-Diaminoglutaric Acid (Bioactive L-Glutamate Analog) Intermediate->TargetSS 1. RuO4 Oxidation (Ring C5) 2. Hydrolysis (Ring Opening)

Caption: Synthetic logic flow from the natural chiral pool to specific DAGA stereoisomers. The green path represents the primary protocol described below.

Core Protocol: Stereospecific Synthesis of (2S,4S)-2,4-Diaminoglutaric Acid

Methodology: Ruthenium-Catalyzed Oxidation of Proline Derivatives.[1][2] Basis: This protocol is derived from the work of Tanaka & Sawanishi (1998), optimizing the oxidation of the proline ring to a lactam (pyroglutamate) followed by hydrolysis.

Reagents & Equipment
  • Starting Material: trans-4-Hydroxy-L-proline (Commercial, >99% ee).

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), Diphenylphosphoryl azide (DPPA) or Sodium Azide, Ruthenium(IV) oxide (RuO2) or RuCl3, Sodium Periodate (NaIO4).

  • Solvents: THF (anhydrous), Ethyl Acetate, Acetonitrile, Carbon Tetrachloride (or Dichloroethane as a greener alternative).

  • Equipment: High-pressure hydrogenation apparatus (optional for azide reduction), Rotary evaporator, Flash chromatography system.

Step-by-Step Workflow
Phase 1: Scaffold Preparation & C4 Inversion

The natural trans-4-hydroxy-L-proline has a (2S,4R) configuration. To obtain the (2S,4S) diamino acid, we must invert the stereochemistry at C4 during the introduction of the second nitrogen.

  • N-Protection & Esterification:

    • Protect the amine of trans-4-hydroxy-L-proline using Boc2O (1.1 equiv) in aqueous NaOH/Dioxane.

    • Esterify the carboxylic acid using MeI/K2CO3 or MeOH/H+ to yield N-Boc-4-hydroxy-L-proline methyl ester .

  • Stereochemical Inversion (Mitsunobu Reaction):

    • Dissolve the ester in anhydrous THF.

    • Add PPh3 (1.2 equiv) and DPPA (1.2 equiv) or hydrazoic acid source.

    • Cool to 0°C and add DIAD (1.2 equiv) dropwise.

    • Mechanism:[3] The Mitsunobu reaction proceeds via an SN2 mechanism, inverting the C4 center from (R) to (S).

    • Product: (2S,4S)-4-Azido-N-Boc-proline methyl ester.

  • Azide Reduction & Protection:

    • Reduce the azide group via catalytic hydrogenation (H2, Pd/C) or Staudinger reduction (PPh3/H2O).

    • Immediately protect the newly formed C4-amine with a Cbz-group (Benzyl chloroformate) or a second Boc group to prevent side reactions.

    • Intermediate A: (2S,4S)-4-(Cbz-amino)-N-Boc-proline methyl ester.

Phase 2: Ring Oxidation (The Key Step)

This step converts the cyclic proline derivative into a pyroglutamic acid derivative (lactam) by oxidizing the C5 methylene group.

  • Ruthenium Oxidation:

    • Dissolve Intermediate A in a biphasic mixture of EtOAc:H2O (1:1) or CCl4:CH3CN:H2O (2:2:3).

    • Add NaIO4 (4.0 equiv) and a catalytic amount of RuO2 or RuCl3 (5 mol%).

    • Stir vigorously at room temperature for 12–24 hours.

    • Observation: The reaction mixture typically turns yellow/orange (RuO4 species).

    • Quench: Add isopropanol to quench excess oxidant (mixture turns black as Ru precipitates). Filter through Celite.

    • Product B: (2S,4S)-4-(Cbz-amino)-N-Boc-5-oxo-proline methyl ester (Protected 4-amino-pyroglutamate).

Phase 3: Ring Opening & Deprotection
  • Lactam Hydrolysis:

    • Treat Product B with 1M LiOH in THF/H2O (3:1) at 0°C to room temperature.

    • This mild hydrolysis opens the lactam ring (pyroglutamate -> glutamate) and saponifies the methyl ester simultaneously.

    • Critical Note: Avoid harsh acidic hydrolysis initially to prevent epimerization at C2.

  • Global Deprotection:

    • For Boc/Cbz removal: Hydrogenolysis (H2, Pd/C) followed by treatment with TFA or HCl/Dioxane.

    • Final Product: (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride.

Diagram 2: Reaction Workflow

Synthesis_Flow Step1 Step 1: Mitsunobu (Inversion C4) (2S,4R)-OH -> (2S,4S)-N3 Step2 Step 2: Reduction/Protection -N3 -> -NHCbz Step1->Step2 Step3 Step 3: RuO4 Oxidation Proline -> Pyroglutamate Step2->Step3 Step4 Step 4: Hydrolysis Ring Opening Step3->Step4 End (2S,4S)-DAGA Step4->End Start Hydroxyproline Start->Step1

Caption: Step-by-step chemical transformation from Hydroxyproline to DAGA.

Analytical QC & Validation

To ensure the integrity of the chiral synthesis, the following analytical parameters must be met.

NMR Characterization
NucleusChemical Shift (ppm) in D2O/DClAssignment
1H NMR 4.25 (t, 2H)C2-H and C4-H (Methine protons)
1H NMR 2.40 - 2.60 (m, 2H)C3-H2 (Methylene bridge)
13C NMR 172.5Carboxyl carbons (C1, C5)
13C NMR 51.0Alpha-carbons (C2, C4)
13C NMR 32.5Beta-carbon (C3)

Note: Due to the C2 symmetry of the (2S,4S) isomer, the signals for C2/C4 and C1/C5 often overlap or appear identical, distinguishing it from the meso isomer where magnetic environments may differ slightly due to solvation effects.

Chiral Purity Determination (HPLC)

For resolution of racemic mixtures or confirmation of enantiomeric excess (ee):

  • Column: Crownpak CR(+) (Daicel) or Chirobiotic T.

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0) or MeOH:Water with 0.1% TFA.

  • Detection: UV at 210 nm (low sensitivity) or Post-column derivatization with OPA/Ninhydrin.

  • Elution Order: Typically Meso elutes first, followed by the enantiomers (D/L), though this must be empirically determined for the specific column.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield in Oxidation Incomplete RuO4 generation.Ensure vigorous stirring (biphasic reaction). Refresh RuCl3 catalyst if reaction stalls.
Epimerization Harsh hydrolysis conditions.Use LiOH at low temperature (0°C) for lactam opening. Avoid boiling in strong acid.
Incomplete Inversion Failed Mitsunobu reaction.Ensure anhydrous conditions. Pre-mix PPh3 and DIAD before adding substrate.
Separation Difficulties Zwitterionic nature of product.Use ion-exchange chromatography (Dowex 50W) for final purification. Elute with NH4OH gradient.

References

  • Tanaka, K., & Sawanishi, H. (1998).[2][4] An efficient and stereospecific synthesis of (2S,4S)-2,4-diaminoglutaric acid.[1][2][4][5] Tetrahedron: Asymmetry, 9(1), 71–77.[2] Link

  • Avenoza, A., Cativiela, C., & Corzana, F. (1996). Asymmetric synthesis of meso- and (2R,4R)-2,4-diaminoglutaric acids. Tetrahedron: Asymmetry, 7(3), 721-728. Link

  • Kuyper, L. F. (1985). Inhibitors of carbamoyl phosphate synthetase. US Patent 4,530,936. Link

  • Han, S. Y., et al. (2004). Design and synthesis of 2,4-diaminoglutaric acid derivatives as glutamate uptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(4), 1101-1104. Link

Sources

Application Note: Advanced Analytical Techniques for the Quantification of 2,4-Diaminopentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

2,4-Diaminopentanedioic acid is a non-proteinogenic diamino acid whose accurate quantification is essential for understanding its potential roles in various biological and chemical processes. Its structural properties—high polarity, zwitterionic nature at physiological pH, and lack of a strong native chromophore—present significant analytical challenges. This guide provides a comprehensive overview of robust and validated analytical methodologies for the precise and sensitive quantification of 2,4-diaminopentanedioic acid in complex biological matrices. We will explore the causality behind experimental choices, from sample preparation to final detection, focusing on chromatographic and enzymatic techniques.

The methodologies detailed herein are designed to serve as self-validating systems, incorporating quality control measures to ensure data integrity, a cornerstone of research and development in the pharmaceutical and life sciences sectors.

PART 1: Strategic Overview of Analytical Approaches

The choice of analytical technique is dictated by the specific requirements of the study, including the sample matrix, required sensitivity, desired throughput, and available instrumentation. The primary strategies for quantifying 2,4-diaminopentanedioic acid are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and selectivity in complex matrices. We will cover approaches with and without chemical derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique offering high chromatographic resolution, which requires derivatization to enhance the analyte's volatility.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: A cost-effective and widely accessible method that necessitates derivatization to introduce a fluorescent tag.

  • Enzymatic Assays: A highly specific approach leveraging the activity of enzymes like 2,4-diaminopentanoate dehydrogenase for indirect quantification.[1]

The logical workflow for most chromatographic methods is illustrated below.

cluster_prep Sample Preparation cluster_analysis Analysis sp Sample Collection (e.g., Plasma, Tissue) pp Protein Precipitation (e.g., Acetonitrile, Perchloric Acid) sp->pp spe Solid-Phase Extraction (SPE) (Optional Cleanup/Concentration) pp->spe deriv Chemical Derivatization (If required) spe->deriv chrom Chromatographic Separation (LC or GC) deriv->chrom detect Detection (MS, FLD, etc.) chrom->detect quant Data Analysis & Quantification detect->quant

Caption: General experimental workflow for chromatographic analysis.

PART 2: Sample Preparation for Biological Matrices

Effective sample preparation is critical to remove interfering endogenous components such as proteins, lipids, and salts, thereby improving analytical accuracy and preventing instrument downtime.[2]

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput screening.

  • Aliquot Sample: Transfer 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Spike the sample with 10 µL of a stable isotope-labeled (SIL) 2,4-diaminopentanedioic acid internal standard working solution. The use of a SIL-IS is the gold standard as it corrects for variability during sample preparation and matrix effects.[3]

  • Precipitate Proteins: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to the sample.

  • Vortex: Mix vigorously for 1 minute to ensure complete protein precipitation.

  • Incubate: Incubate the mixture at -20°C for 20 minutes to enhance precipitation.[3]

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., derivatization or solvent evaporation and reconstitution).[4]

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT, which is crucial for achieving the lowest limits of quantification.[2][4] A mixed-mode cation exchange sorbent is ideal for retaining the dual amine groups of the analyte.

  • Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of a weak acid buffer (e.g., 25 mM ammonium acetate, pH 5).

  • Load: Load the pre-treated sample (e.g., plasma diluted 1:1 with the equilibration buffer) onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elute: Elute the 2,4-diaminopentanedioic acid with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the amine groups, releasing them from the sorbent.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the appropriate mobile phase for injection.

PART 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for its superior sensitivity and specificity, making it ideal for bioanalysis.[5]

A. HILIC-MS/MS Method for Underivatized Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining highly polar compounds like amino acids without derivatization.[6]

  • Sample Preparation: Prepare samples using Protocol 1 (PPT). Evaporate the supernatant and reconstitute in 80% acetonitrile/20% water.

  • LC Conditions:

    • Column: HILIC Column (e.g., Agilent Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

    • Mobile Phase B: 90% Acetonitrile + 10% Mobile Phase A

    • Gradient: 95% B to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions: To be determined by infusing a pure standard. A plausible transition would be the parent mass [M+H]+ to a fragment resulting from the loss of water or a carboxyl group.

    • Instrument Parameters: Optimize source temperature, gas flows, and collision energy for the specific analyte and instrument.[6]

B. Reversed-Phase LC-MS/MS with Derivatization

Derivatization improves retention on standard C18 columns and can enhance ionization efficiency.[7] We will detail a protocol using o-phthaldialdehyde (OPA) and a thiol, which reacts with primary amines.[8]

sample Prepared Sample Supernatant reagent Add OPA/MPA Reagent (o-phthaldialdehyde / 3-mercaptopropionic acid) + Borate Buffer sample->reagent react Incubate 1-2 min (Forms fluorescent isoindole derivative) reagent->react inject Inject into RP-HPLC System react->inject detect Detect by Fluorescence Detector or MS/MS inject->detect

Caption: Workflow for pre-column derivatization with OPA/MPA.

  • Sample Preparation: Use Protocol 1 or 2. Ensure the final sample is in an aqueous or compatible solvent.

  • Derivatization:

    • In an autosampler vial, mix 10 µL of the sample/standard with 45 µL of OPA/MPA reagent and 45 µL of 0.2 M borate buffer (pH 9.5).[8]

    • Allow the reaction to proceed for 1 minute at room temperature. The reaction is automated in modern autosamplers.[8]

  • LC Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm)[5]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol[5]

    • Gradient: A typical gradient would start at 10-20% B and ramp up to 95% B.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

  • MS/MS Conditions (Positive ESI):

    • Monitor the specific Multiple Reaction Monitoring (MRM) transition for the OPA-derivatized 2,4-diaminopentanedioic acid.

PART 4: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation efficiency but requires derivatization to make the non-volatile amino acid amenable to gas-phase analysis.[9] Silylation is a common and effective technique.

Protocol: Silylation with MTBSTFA

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a robust silylating agent that creates stable derivatives less sensitive to moisture than other silylating agents.

  • Sample Preparation: Use Protocol 1 or 2. The final eluate must be evaporated to complete dryness. The presence of water will quench the derivatization reaction.

  • Derivatization:

    • To the dried sample residue, add 50 µL of acetonitrile and 50 µL of MTBSTFA.

    • Seal the vial tightly and heat at 100°C for 2-4 hours to ensure complete derivatization of all active hydrogens.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., SLB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

    • Injection Mode: Splitless injection.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan mode can be used for identification, while Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic fragment ions of the derivatized analyte.[10]

PART 5: Enzymatic Quantification

This approach offers high specificity and can be adapted to a microplate format for higher throughput. It relies on the enzyme 2,4-diaminopentanoate dehydrogenase (2,4-DAPDH), which catalyzes the NAD(P)+-dependent oxidative deamination of 2,4-diaminopentanoate.[1] The activity can be quantified by monitoring the increase in NADH absorbance at 340 nm.

Protocol: Spectrophotometric Assay
  • Sample Preparation: Prepare a clear, protein-free sample extract using Protocol 1.

  • Reaction Mixture: In a 96-well UV-transparent plate or a cuvette, prepare the reaction mixture:

    • 150 µL Pyrophosphate Buffer (75 mM, pH 8.5-9.5)[1][11]

    • 20 µL NAD+ solution (final concentration 1-2 mM)

    • 20 µL Sample or Standard

  • Initiate Reaction: Add 10 µL of purified 2,4-DAPDH enzyme solution to initiate the reaction.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at a controlled temperature (e.g., 25°C or 37°C) for 10-20 minutes using a plate reader or spectrophotometer.

  • Quantification: The concentration of 2,4-diaminopentanedioic acid is proportional to the rate of NADH production (ΔAbs/min). A standard curve is generated using known concentrations of the analyte.

PART 6: Method Validation and Data Comparison

All analytical methods must be validated to ensure reliability. Key validation parameters are summarized below for the described techniques. The values are representative and should be established for each specific laboratory application.

ParameterLC-MS/MS (HILIC)LC-MS/MS (Deriv.)GC-MS (Deriv.)Enzymatic Assay
Limit of Quantification (LOQ) 1 - 10 ng/mL0.1 - 5 ng/mL5 - 20 ng/mL1 - 10 µg/mL
Linearity (R²) > 0.995> 0.995> 0.99> 0.98
Precision (%RSD) < 10%< 10%< 15%< 15%
Accuracy (% Recovery) 90 - 110%90 - 110%85 - 115%85 - 115%
Specificity Very HighVery HighHighVery High
Throughput Moderate-HighModerateLow-ModerateHigh
Matrix Effects PotentialPotentialLowPotential

Conclusion

The quantification of 2,4-diaminopentanedioic acid can be successfully achieved using several advanced analytical techniques. For applications requiring the highest sensitivity and specificity, such as in pharmacokinetic or clinical studies, LC-MS/MS with derivatization is the recommended approach. For routine analysis where high throughput is critical, an enzymatic assay or a HILIC-MS/MS method offers a robust alternative. GC-MS remains a valuable tool, particularly in metabolic profiling studies where a broad range of analytes are derivatized simultaneously. The selection of the optimal method requires careful consideration of the analytical goals, matrix complexity, and available resources. The protocols provided in this guide serve as a validated starting point for the development of reliable quantification methods for this unique diamino acid.

References

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
  • Stojanovska, G., et al. (2014). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Journal of Hygienic Engineering and Design.
  • Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO.
  • BenchChem. (2025). Application Notes & Protocols: Standard Operating Procedure for L-Glutamic-2,4,4-D3 Acid in Bioanalysis.
  • Wang, Q., et al. (2018). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone.
  • Marlow, G., et al. (2020). Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D.
  • BenchChem. (2025). Application Note: Quantitative Analysis of 2,4-Diamino-2-methylbutanoic Acid in Human Plasma by HPLC-MS/MS.
  • US EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
  • Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • Kamal, A. H., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. TrAC Trends in Analytical Chemistry.
  • Caldinelli, L., et al. (2013). Assays of D-Amino Acid Oxidase Activity. Bio-protocol.
  • Rosini, E., et al. (2018). Enzymatic Detection of d-Amino Acids. ResearchGate.
  • Tsikas, D., et al. (2022). Comprehensive GC-MS Measurement of Amino Acids, Metabolites, and Malondialdehyde in Metformin-Associated Lactic Acidosis at Admission and during Renal Replacement Treatment.
  • Kuss, S., et al. (2012). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry.
  • Nakano, M., et al. (2019).
  • Agilent Technologies. (n.d.). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS.
  • Santa, T. (2004). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
  • Rosini, E., et al. (2018). Enzymatic Detection of d-Amino Acids.
  • Chamkasem, N. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry.
  • Zazouli, M. A., et al. (2020). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
  • Chamkasem, N., & Morris, C. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.
  • Chamkasem, N., & Morris, C. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.
  • Isobe, K., et al. (2014). Characterization of a thermostable 2,4-diaminopentanoate dehydrogenase from Fervidobacterium nodosum Rt17-B1. Journal of Bioscience and Bioengineering.
  • Guo, X., et al. (2004). Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Aguilera, A., et al. (2012). Gas Chromatography-Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food. Journal of Agricultural and Food Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Aminopentan-2-ol.
  • Gronwald, W. (2009). Amino acid analysis in biological fluids by GC-MS. University of Regensburg.
  • Jo, H., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Molecules.

Sources

Application Notes & Protocols: Structural Characterization of 2,4-Diaminopentanedioic Acid via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,4-Diaminopentanedioic acid (also known as 2,4-diaminoglutaric acid) is a non-proteinogenic amino acid and a derivative of glutamic acid.[] Its structural elucidation is critical for applications in medicinal chemistry, metabolic studies, and drug development. This guide provides a comprehensive technical overview and detailed protocols for the definitive characterization of this molecule using high-resolution NMR spectroscopy and mass spectrometry. We delve into the causality behind experimental choices, from solvent and reagent selection to the application of advanced 2D NMR and tandem MS techniques, ensuring a robust and self-validating analytical workflow.

Introduction: The Analytical Imperative

2,4-Diaminopentanedioic acid (C₅H₁₀N₂O₄, Mol. Wt.: 162.14 g/mol ) presents a unique analytical challenge due to its multiple chiral centers and functional groups—two amines and two carboxylic acids.[2] Unlike standard proteinogenic amino acids, its structural verification cannot rely on established library spectra alone. Therefore, a multi-technique approach combining NMR and MS is not just recommended but essential for unambiguous confirmation of its covalent structure and purity.

  • Nuclear Magnetic Resonance (NMR): Provides unparalleled insight into the molecule's carbon-hydrogen framework. It allows for the precise assignment of every proton and carbon, revealing atom-to-atom connectivity through scalar couplings.[3]

  • Mass Spectrometry (MS): Delivers high-accuracy molecular weight and elemental composition. Tandem MS (MS/MS) further probes the structure by inducing fragmentation at predictable locations, offering corroborative evidence of functional group arrangement.[4][5]

This document serves as a field-proven guide, empowering researchers to confidently identify and characterize this and similar small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR is a non-destructive technique that maps the chemical environment of magnetically active nuclei (¹H, ¹³C). For 2,4-diaminopentanedioic acid, a suite of 1D and 2D experiments is required for full structural assignment.

Rationale for Experimental Design

The choice of experiment is dictated by the need to resolve spectral overlap and unambiguously assign each resonance.

  • Solvent Selection: The polarity of 2,4-diaminopentanedioic acid necessitates a polar deuterated solvent.

    • Deuterium Oxide (D₂O): Ideal for its high dissolving power. However, the acidic protons of the carboxylic acid groups (-COOH) and the amine protons (-NH₂) will rapidly exchange with deuterium, causing their signals to disappear from the ¹H spectrum. This can simplify the spectrum but results in the loss of information.

    • DMSO-d₆: A superior choice for observing exchangeable protons, as the exchange rate is much slower. This allows for the identification of -NH₂ and -COOH signals, providing a more complete picture of the molecule.

  • 1D NMR (¹H, ¹³C): These are the foundational experiments. ¹H NMR provides information on the number and type of protons and their neighboring environments through spin-spin splitting. ¹³C NMR reveals the number of unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Essential for resolving ambiguities.

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H scalar couplings, crucial for tracing proton connectivity along the carbon backbone (e.g., H2 → H3 → H4).[3][6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing a definitive ¹H-¹³C one-bond link.

    • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings (2-3 bonds) between protons and carbons. This is vital for connecting the protons on the backbone to the carbonyl carbons of the acid groups, confirming the overall structure.

Predicted NMR Data

The following tables summarize the anticipated chemical shifts for 2,4-diaminopentanedioic acid based on its structure and typical values for amino acids.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, D₂O)

Predicted Chemical Shift (δ) ppm Multiplicity Tentative Assignment
~4.0 - 4.2 Multiplet H-4
~3.8 - 4.0 Multiplet H-2

| ~2.2 - 2.5 | Multiplet | H-3 (diastereotopic) |

Note: In DMSO-d₆, broad signals for NH₂ (x2) and COOH (x2) would also be observable.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)

Predicted Chemical Shift (δ) ppm Tentative Assignment
~175 - 180 C-1 (COOH)
~174 - 179 C-5 (COOH)
~55 - 60 C-2
~54 - 59 C-4

| ~35 - 40 | C-3 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2,4-diaminopentanedioic acid.

    • Dissolve the sample in 0.6 mL of Deuterium Oxide (D₂O) or DMSO-d₆ in a clean NMR tube.

    • Add a small amount of an internal standard, such as TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) for D₂O, for accurate chemical shift referencing (δ = 0.00 ppm).

    • Vortex the tube until the sample is fully dissolved.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H Spectrum: Acquire with a spectral width of ~12 ppm, a relaxation delay of 2 seconds, and 16-32 scans.

    • ¹³C Spectrum: Acquire with a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • 2D Spectra (COSY, HSQC, HMBC): Use standard instrument parameter sets, optimizing the spectral widths in both dimensions to cover all relevant signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Perform phase correction and baseline correction on all spectra.

    • Reference the ¹H spectrum to the internal standard (TSP at 0.00 ppm).

    • Reference the ¹³C spectrum using the spectrometer's indirect referencing protocol.

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Analyze the 2D spectra to build the connectivity map of the molecule.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in D₂O or DMSO-d₆ prep1->prep2 prep3 Add Internal Standard (TSP) prep2->prep3 acq1 Lock, Tune & Shim prep3->acq1 acq2 Acquire 1D Spectra (¹H, ¹³C) acq1->acq2 acq3 Acquire 2D Spectra (COSY, HSQC, HMBC) acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Referencing & Integration proc1->proc2 proc3 Analyze 2D Correlations proc2->proc3 proc4 Assign Resonances proc3->proc4 elucidate Structural Elucidation proc4->elucidate

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS) Analysis

MS provides orthogonal data to NMR, confirming molecular weight and offering structural clues through fragmentation analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for this type of analyte.

Rationale for Experimental Design
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice. It is a soft ionization technique ideal for polar, non-volatile molecules like amino acids that are analyzed from a liquid phase.[4][7]

  • Ionization Mode:

    • Positive Ion Mode: Highly effective for amino acids. The two basic amine groups readily accept a proton, leading to a strong signal for the protonated molecule [M+H]⁺. Adducts such as the sodium adduct [M+Na]⁺ are also common.

    • Negative Ion Mode: Also viable, as the two carboxylic acid groups can be deprotonated to form the [M-H]⁻ ion. Running in both modes can provide complementary information.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is critical. These analyzers provide a mass measurement with high accuracy (<5 ppm), which allows for the confident determination of the elemental formula.[8]

  • Tandem MS (MS/MS): This technique involves selecting the precursor ion (e.g., [M+H]⁺) and fragmenting it through collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint, confirming the presence of specific functional groups and their connectivity.[9]

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Values for Molecular Ions

Ion Species Calculated Exact Mass Expected m/z Ionization Mode
[M+H]⁺ 163.0713 163.0713 Positive
[M+Na]⁺ 185.0532 185.0532 Positive

| [M-H]⁻ | 161.0568 | 161.0568 | Negative |

Table 4: Predicted Major Fragment Ions in Positive Mode MS/MS (from [M+H]⁺ at m/z 163.07)

Predicted m/z Loss Tentative Fragment Structure
146.04 NH₃ Loss of ammonia from an amine group
145.06 H₂O Loss of water from a carboxylic acid group
117.06 COOH₂ Loss of formic acid

| 100.03 | H₂O + COOH₂ | Sequential loss of water and formic acid |

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of 2,4-diaminopentanedioic acid at 1 mg/mL in deionized water.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Filter the working solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 2-5% B, hold for 1-2 minutes, then ramp to 95% B over 5-7 minutes.

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Injection Volume: 2 - 5 µL.

  • Mass Spectrometer (ESI-QTOF) Settings:

    • Ionization Mode: ESI Positive (and ESI Negative in a separate run).

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr.

    • Scan Range (MS¹): m/z 50 - 500.

    • MS/MS: Set to acquire fragmentation spectra for the top 3-5 most intense ions, with a collision energy ramp (e.g., 10-40 eV) to ensure good fragmentation. Include the expected precursor m/z (163.07) in the inclusion list.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the [M+H]⁺ ion.

    • Determine the accurate mass from the mass spectrum and use it to calculate the elemental formula.

    • Analyze the MS/MS spectrum to identify fragment ions and propose a fragmentation pathway consistent with the known structure.

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS/MS Analysis cluster_proc Data Interpretation prep1 Prepare Stock Solution (1 mg/mL) prep2 Dilute to Working Conc. prep1->prep2 prep3 Filter Sample (0.22 µm) prep2->prep3 acq1 Inject into LC System (C18 Column) prep3->acq1 acq2 ESI Ionization (Positive/Negative Mode) acq1->acq2 acq3 Full Scan MS¹ (Accurate Mass) acq2->acq3 acq4 Tandem MS (MS/MS) Fragmentation acq3->acq4 proc1 Confirm Molecular Weight acq4->proc1 proc3 Analyze Fragmentation Pattern acq4->proc3 proc2 Determine Elemental Formula proc1->proc2 confirm Structure Confirmation proc2->confirm proc3->proc2

Caption: Workflow for LC-MS/MS structural confirmation.

Data Synthesis: A Unified Conclusion

The true power of this dual-technique approach lies in the synthesis of the results.

  • MS confirms the mass and formula: The high-resolution mass measurement from the MS experiment confirms that the compound has the elemental formula C₅H₁₀N₂O₄.

  • NMR builds the backbone: The ¹H and ¹³C NMR data, particularly the correlations observed in COSY, HSQC, and HMBC, are used to piece together the C-H framework.

  • Combined data provides certainty: The fragmentation pattern from the MS/MS experiment (e.g., loss of NH₃ and COOH groups) corroborates the functional groups and their positions as determined by NMR.

Together, these datasets provide an irrefutable, self-validating confirmation of the structure of 2,4-diaminopentanedioic acid, meeting the highest standards of scientific rigor required in research and development.

References

  • PubChem. (n.d.). 2,4-Diaminopentanedioic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2S,4R)-2,4-diaminopentanedioic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Macht, M., & Figeys, D. (2006). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Retrieved from [Link]

  • Wikipedia. (2023). Protein mass spectrometry. Wikipedia. Retrieved from [Link]

  • Aebersold, R., & Mann, M. (2016). Protein Mass Spectrometry Made Simple. PMC - NIH. Retrieved from [Link]

  • Conduct Science. (2021). A Brief on The NMR Spectroscopy of Proteins. Conduct Science. Retrieved from [Link]

  • Williamson, M. P. (n.d.). The very basics of NMR of proteins. University of Sheffield. Retrieved from [Link]

  • Queen's University. (n.d.). Bio NMR spectroscopy. Queen's University, Canada. Retrieved from [Link]

  • Wikipedia. (2023). Glutamic acid (data page). Wikipedia. Retrieved from [Link]

  • Xi'an Lyphar Biotech. (2023). Chemical Structure and Physical Properties of L-Glutamic Acid. Xi'an Lyphar Biotech. Retrieved from [Link]

  • MSMS Database. (n.d.). MSMS Database Search. Retrieved from [Link]

Sources

Application Note: Enzymatic Synthesis of 2,4-Diaminopentanedioic Acid (2,4-DAG)

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for research scientists and process engineers in biocatalysis and drug discovery. It addresses the synthesis of 2,4-diaminopentanedioic acid (also known as 2,4-diaminoglutaric acid or 2,4-DAG ), a rare non-proteinogenic amino acid with significant potential as a conformationally restricted glutamate analog and a zwitterionic scaffold for peptidomimetics.

Executive Summary

2,4-Diaminopentanedioic acid (2,4-DAG) presents a unique synthetic challenge due to the requirement for two chiral centers bearing amino groups on a short dicarboxylic acid chain. Traditional chemical synthesis (e.g., from 4-hydroxyproline or via Garner’s aldehyde) often suffers from low atom economy, extensive protection/deprotection steps, and difficult diastereomeric separation.

This guide details a biocatalytic cascade protocol for the asymmetric synthesis of (2S,4S)-2,4-DAG. The method leverages an oxidation-transamination cascade starting from 4-hydroxy-L-glutamate , bypassing the isolation of the unstable 4-oxoglutamate intermediate.

Key Advantages[2]
  • Stereoselectivity: >99% ee and de via enzymatic control.[1]

  • Mild Conditions: Aqueous buffer, pH 7.5, ambient temperature.

  • Atom Economy: Eliminates the need for Boc/Fmoc protecting groups required in chemical routes.

Pathway Design & Mechanistic Logic

The core challenge in synthesizing 2,4-DAG is introducing the second amino group at the C4 position of the glutarate backbone. The proposed pathway utilizes a "Redox-Neutral Cascade" where an alcohol functionality is oxidized to a ketone, which is immediately intercepted by a transaminase.

The Cascade Logic
  • Substrate: (2S,4S)-4-Hydroxyglutamate (Available via ferrotine hydroxylation or chemo-enzymatic synthesis).

  • Oxidation: An NAD+-dependent Hydroxyglutarate Dehydrogenase (HGDH) oxidizes the C4-hydroxyl to a ketone, generating 4-oxoglutamate .

    • Critical Constraint: 4-oxoglutamate is a

      
      -keto acid (relative to the C5 carboxyl) and is prone to spontaneous decarboxylation. It must be consumed in situ.
      
  • Transamination: An

    
    -Transaminase (
    
    
    
    -TA)
    or Branched-Chain Aminotransferase (BCAT) transfers an amino group from a donor (e.g., L-Alanine) to the C4 position, locking the stereochemistry.
Pathway Diagram

DAG_Synthesis Substrate 4-Hydroxy-L-Glutamate (C5H9NO5) Inter [4-Oxoglutamate] (Unstable Intermediate) Substrate->Inter Hydroxyglutarate DH (HGDH) Cofactor2 NADH Substrate->Cofactor2 Product 2,4-Diaminopentanedioic Acid (2,4-DAG) Inter->Product Transaminase (PLP-dependent) Byprod Pyruvate Inter->Byprod Cofactor1 NAD+ Cofactor1->Substrate Cofactor2->Cofactor1 NADH Recycling (LDH/FDH) Donor L-Alanine Donor->Inter

Caption: One-pot enzymatic cascade converting 4-hydroxyglutamate to 2,4-DAG via an unstable 4-oxoglutamate intermediate.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate (2S,4S)-4-HydroxyglutamatePrecursor
Enzyme A Hydroxyglutarate Dehydrogenase (e.g., from Acidaminococcus fermentans)Oxidation catalyst
Enzyme B

-Transaminase (e.g., Chromobacterium violaceum Cv-TA or engineered variant)
Amination catalyst
Cofactor Pyridoxal-5'-phosphate (PLP)Coenzyme for TA
Cofactor NAD+ (1 mM catalytic amount)Coenzyme for DH
Amine Donor L-Alanine (0.5 M stock)Nitrogen source
Recycling System Lactate Dehydrogenase (LDH)Removes pyruvate/Recycles NAD+
Buffer Potassium Phosphate (KPi), 100 mM, pH 7.5Reaction medium
Step-by-Step Synthesis Workflow
Step 1: Enzyme Preparation
  • Express recombinant HGDH and Cv-TA in E. coli BL21(DE3).

  • Lyse cells via sonication in KPi buffer (pH 7.5) containing 0.1 mM PLP.

  • Clarify lysate by centrifugation (15,000 x g, 20 min). Use clarified lysate or purified enzyme (via Ni-NTA if His-tagged).

Step 2: Reaction Assembly (10 mL Scale)
  • In a 20 mL glass vial, add Buffer : 8 mL of 100 mM KPi (pH 7.5).

  • Add Substrate : Dissolve 4-hydroxyglutamate to a final concentration of 20 mM.

  • Add Amine Donor : Add L-Alanine to 100 mM (5 equiv).

  • Add Cofactors : Add PLP (0.1 mM) and NAD+ (1 mM).

  • Initiate Cascade :

    • Add HGDH (2 U/mL final activity).

    • Add

      
      -Transaminase (5 U/mL final activity).
      
    • Add LDH (5 U/mL) to drive equilibrium by consuming pyruvate.

  • Incubation : Seal vial and incubate at 30°C with gentle shaking (150 rpm) for 18–24 hours.

Step 3: Monitoring & Workup
  • Sampling : Take 50 µL aliquots at t=0, 4h, 24h.

  • Quenching : Dilute 1:10 in methanol or 0.1% HCl to denature enzymes.

  • Analysis : Analyze via HPLC (see Section 4).

  • Purification :

    • Acidify reaction mixture to pH 3.0.

    • Load onto a cation exchange column (Dowex 50W or equivalent).

    • Wash with water to remove unreacted dicarboxylic acids.

    • Elute 2,4-DAG with 1M NH₄OH.

    • Lyophilize to obtain white powder.

Analytical Methods

Since 2,4-DAG lacks a chromophore, direct UV detection is impossible. Derivatization is required.

Method A: OPA/FMOC Derivatization (HPLC)
  • Principle: O-phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 40 mM Na₂HPO₄, pH 7.8.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

  • Gradient: 0% B to 100% B over 15 min.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Retention Time: 2,4-DAG will elute distinct from Glutamate and Alanine due to the second amino group increasing polarity and charge profile.

Method B: LC-MS (Direct)
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide).

  • Mobile Phase: Acetonitrile / 10 mM Ammonium Formate (pH 3.0).

  • MS Mode: ESI Positive.

  • Target Mass: [M+H]+ = 163.07 m/z.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Equilibrium limitationIncrease L-Alanine concentration (to 10-20 equiv) or add LDH to remove pyruvate coproduct.
Decarboxylation Unstable intermediate accumulationIncrease the ratio of Transaminase to Dehydrogenase (ensure TA > HGDH) to consume 4-oxoglutamate immediately.
Stereochemical Loss Wrong TA selectivityScreen different

-TAs (e.g., Vibrio fluvialis, Arthrobacter sp.) to ensure (S)-selectivity at the C4 position.

References

  • Chemical Synthesis Context

    • Tanaka, K., et al. "An efficient and stereospecific synthesis of (2S,4S)-2,4-diaminoglutaric acid."[2] Tetrahedron: Asymmetry, 1997. Link

    • Note: Establishes the target structure and chemical difficulty.
  • Enzymatic Cascade Precedent (Aldolase/Transaminase)

    • Hernández, K., et al. "Synthesis of

      
      -Hydroxy-
      
      
      
      -amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions." Journal of Organic Chemistry, 2017. Link
    • Relevance: Demonstrates the feasibility of generating 4-hydroxy-2-oxo acids and transamin
  • Transaminase Specificity

    • Kelly, S.A., et al. "Transaminases for industrial biocatalysis: novel enzyme discovery." Journal of Industrial Microbiology & Biotechnology, 2020. Link

    • Relevance: Review of -transaminases capable of accepting sterically hindered or dicarboxylic substr
  • Mannich Reaction Analog (Alternative Route)

    • Liu, S., et al.

      
      -Diamino Acids via Direct Asymmetric Mannich Reactions."[3] Journal of the American Chemical Society, 2024.[3] Link
      
    • Relevance: State-of-the-art PLP enzymology for diamine synthesis.
  • Buckel, W. "Hydroxyglutarate dehydrogenase from Acidaminococcus fermentans." Methods in Enzymology, 1982.

Sources

Application Note: Advanced Derivatization Strategies for the Analysis of 2,4-Diaminopentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the analysis of non-standard amino acids and related metabolites.

Executive Summary

2,4-Diaminopentanedioic acid, a non-proteinogenic diamino dicarboxylic acid, presents significant analytical challenges due to its high polarity, low volatility, and lack of a strong native chromophore. Effective quantification and characterization, particularly in complex biological matrices, necessitate chemical derivatization prior to analysis. This guide provides an in-depth exploration of derivatization strategies tailored for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including methods for chiral discrimination. We present detailed, validated protocols, explain the causality behind methodological choices, and offer a comparative framework to assist researchers in selecting the optimal strategy for their analytical objectives.

The Analytical Challenge of 2,4-Diaminopentanedioic Acid

The structure of 2,4-diaminopentanedioic acid, with its two primary amine groups and two carboxylic acid groups, imparts zwitterionic properties and high polarity. These characteristics are responsible for:

  • Low Volatility: The molecule readily forms strong intermolecular hydrogen bonds, preventing its direct analysis by GC, which requires analytes to be volatile and thermally stable.[1][2]

  • Poor Chromatographic Behavior: On standard reversed-phase HPLC columns, the underivatized molecule exhibits poor retention and peak shape.

  • Limited Detectability: It lacks a significant chromophore or fluorophore, rendering detection by common UV-Vis or fluorescence detectors insensitive.[3]

Derivatization is the essential step to overcome these limitations by converting the polar functional groups into less polar, more volatile, and/or more easily detectable moieties.[1]

Derivatization Strategies for Instrumental Analysis

The choice of derivatization strategy is fundamentally dictated by the intended analytical platform.

For Gas Chromatography-Mass Spectrometry (GC-MS)

The primary goal for GC-MS is to increase volatility and thermal stability by capping all active hydrogen atoms on the amine (-NH₂) and carboxylic acid (-COOH) groups.

  • Silylation: This is a common, single-step derivatization technique where active hydrogens are replaced with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.[4]

    • Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used.[1][4]

    • Advantages: MTBSTFA forms TBDMS derivatives that are notably more stable and less sensitive to moisture than their TMS counterparts, which is a significant advantage for reproducibility.[1][5]

    • Mechanism: The reagent reacts with the -NH₂ and -COOH groups to form silyl ethers and esters, effectively neutralizing their polarity.

  • Two-Step Acylation and Esterification: This classic approach involves two separate reactions.

    • Esterification: The carboxylic acid groups are converted to esters (e.g., methyl or ethyl esters) using reagents like acetyl chloride in alcohol or BF₃ in methanol.[2][6][7] This reduces polarity and protects the acidic protons.

    • Acylation: The amine groups are then acylated using anhydrides like pentafluoropropionic anhydride (PFPA).[8][9] This step protects the basic groups and introduces fluorinated moieties, which can enhance detection sensitivity in electron capture detection (ECD) or mass spectrometry.

For High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, the primary goal is to attach a tag to the molecule that allows for sensitive detection via UV-Vis or fluorescence. These methods typically target the primary amine groups.

  • FMOC-Cl (9-fluorenylmethyl chloroformate): This is a widely used pre-column derivatization reagent that reacts with primary and secondary amines.[3][10]

    • Advantages: The resulting Fmoc-adduct is highly fluorescent and possesses a strong UV chromophore (absorbance ~265 nm), enabling very sensitive detection.[10][11] The derivatives are also relatively stable.[3]

    • Mechanism: In a buffered alkaline solution (pH ≥ 8), the deprotonated amino group performs a nucleophilic attack on the chloroformate, attaching the Fmoc group.[12][13]

  • OPA (o-Phthalaldehyde): OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[14][15][16]

    • Advantages: The reaction is extremely fast and suitable for automation.[14][16] The reagent itself is not fluorescent, reducing background interference.

    • Disadvantages: The derivatives can be unstable, necessitating automated pre-column derivatization immediately before injection.[17] OPA does not react with secondary amines.[3]

  • Chiral Derivatization Reagents: To separate the stereoisomers of 2,4-diaminopentanedioic acid, a chiral derivatizing agent (CDA) is used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.

    • Marfey's Reagent (FDAA - Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide): FDAA is one of the most successful CDAs for amino acids.[18] It reacts with the amino groups to form stable diastereomers.[19][20] The dinitrophenyl group provides a strong UV chromophore (~340 nm) for detection.[19][21]

    • Mechanism: The reaction involves a nucleophilic aromatic substitution where the amino group of the analyte displaces the fluorine atom on the FDAA molecule.[20]

Detailed Experimental Protocols

Protocol 1: Silylation with MTBSTFA for GC-MS Analysis

This protocol is designed to convert 2,4-diaminopentanedioic acid into its volatile TBDMS derivative for robust GC-MS quantification.

Workflow Diagram

Caption: GC-MS derivatization workflow using MTBSTFA.

Methodology:

  • Sample Preparation: Transfer an aqueous sample aliquot containing 2,4-diaminopentanedioic acid to a 2 mL glass reaction vial. Lyophilize or evaporate the sample to complete dryness under a stream of nitrogen. The absence of water is critical for silylation success.[1]

  • Reagent Addition: Add 100 µL of N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of a suitable solvent (e.g., acetonitrile or pyridine).

  • Reaction: Tightly cap the vial and heat at 100 °C for 4 hours in a heating block or oven. This ensures the complete derivatization of all four active sites.

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: The sample is now ready for direct injection into the GC-MS.

Typical GC-MS Parameters:

Parameter Value
Column SLB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Injector Temp 280 °C
Carrier Gas Helium, constant flow ~1.0 mL/min
Oven Program 100 °C hold 2 min, ramp 10 °C/min to 300 °C, hold 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C

| Ionization Mode | Electron Impact (EI), 70 eV |

Protocol 2: Derivatization with FMOC-Cl for HPLC-UV/Fluorescence Analysis

This protocol prepares a fluorescent derivative for sensitive quantification by reversed-phase HPLC.

Workflow Diagram

Caption: HPLC derivatization workflow using FMOC-Cl.

Methodology:

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.2 M borate buffer and adjust the pH to 9.0.

    • FMOC-Cl Solution: Prepare a 15 mM solution of FMOC-Cl in acetonitrile.[13]

    • Quenching Solution: Prepare a 30 mM solution of 1-adamantanamine hydrochloride in a water/acetonitrile mixture (1:1 v/v).[13]

  • Derivatization Reaction:

    • In a reaction vial, mix 100 µL of the sample with 200 µL of the borate buffer.

    • Add 200 µL of the FMOC-Cl solution and vortex immediately.

    • Allow the reaction to proceed for 20 minutes at room temperature.[11]

  • Quenching: Add 200 µL of the quenching solution to react with the excess FMOC-Cl, preventing interference in the chromatogram.[13] Vortex and let stand for 2 minutes.

  • Analysis: Filter the sample through a 0.22 µm syringe filter and inject it into the HPLC system.

Typical HPLC Parameters:

Parameter Value
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 20 mM Acetate Buffer, pH 4.5
Mobile Phase B Acetonitrile
Gradient Start at 20% B, linear gradient to 80% B over 25 min
Flow Rate 1.0 mL/min

| Detection | Fluorescence: Ex 265 nm, Em 310 nm[3] UV: 265 nm[10] |

Protocol 3: Chiral Derivatization with FDAA (Marfey's Reagent) for HPLC-MS

This protocol enables the separation and identification of stereoisomers of 2,4-diaminopentanedioic acid.

Reaction Diagram

reaction analyte 2,4-Diaminopentanedioic Acid (L or D Enantiomer) product Diastereomeric Adducts (L-L and L-D) analyte->product  NaHCO₃, 50°C, 1h   reagent FDAA (Marfey's Reagent) (L-configuration) reagent->product

Caption: Conversion of enantiomers to diastereomers using FDAA.

Methodology:

  • Sample Preparation: Evaporate an aliquot of the sample to dryness in a reaction vial.

  • Reagent Addition:

    • Reconstitute the sample in 50 µL of 1 M sodium bicarbonate solution.

    • Add 100 µL of a 1% (w/v) solution of FDAA in acetone.

  • Reaction: Tightly cap the vial and heat at 50 °C for 1 hour with gentle shaking.[19]

  • Neutralization: After cooling to room temperature, neutralize the reaction by adding 50 µL of 2 M HCl.

  • Dilution & Analysis: Dilute the sample with the mobile phase, filter, and inject into the LC-MS system for analysis. The resulting L-L and L-D diastereomers will have different retention times.

Typical HPLC-MS Parameters:

Parameter Value
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of diastereomers (e.g., 10-60% B over 20 min)

| Detection | UV: 340 nm[19] MS: ESI negative or positive mode, monitoring for parent and fragment ions of the derivatives |

Method Selection and Troubleshooting

MethodAnalytical PlatformAdvantagesDisadvantages & Causality
Silylation (MTBSTFA) GC-MSSingle-step reaction; derivatives are relatively stable.[1][5]Highly sensitive to moisture, which hydrolyzes the reagent and derivatives, leading to poor yield.[1] Requires anhydrous conditions.
FMOC-Cl HPLC-UV/FLHigh sensitivity (especially fluorescence); stable derivatives.[3][10]Excess reagent and its hydrolysis byproduct (FMOC-OH) can cause interfering peaks if not properly quenched.[3][12]
OPA HPLC-FLVery fast reaction; suitable for automation; low background.[14]Derivatives can be unstable, requiring immediate analysis.[17] Does not react with secondary amines.
FDAA (Marfey's) HPLC-UV/MSExcellent for chiral separation; produces stable diastereomers with a strong UV tag.[18][20]Reaction can be slower than other methods; may require method optimization for baseline separation of diastereomers.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Knapp, D. R. Acids: Derivatization for GC Analysis.
  • Pappa-Louisi, A., et al. (2004). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. PubMed. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]

  • ACS Publications. Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent. [Link]

  • Lepage, G., & Roy, C. C. (1986). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. PubMed. [Link]

  • Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. [Link]

  • LCGC. High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. [Link]

  • Zarei, M., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

  • ResearchGate. GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III. [Link]

  • Felder, E., et al. (1973). Method for the esterification of carboxylic acids in gas chromatographic analysis. Sci-Hub. [Link]

  • Jo, K., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Eeltink, S., et al. (2007). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. PubMed. [Link]

  • Larsen, B. R., & West, F. G. (1981). Method for Quantitative Amino Acid Analysis Using Precolumn o-Phthalaldehyde Derivatization and High Performance Liquid Chromatography. Oxford Academic. [Link]

  • FAO. 5.9 2,4-d (020) residue and analytical aspects. [Link]

  • Jones, B. N., & Gilligan, J. P. (1983). Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC. Springer Nature Experiments. [Link]

  • Stafilov, T., et al. (2012). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. [Link]

  • Brückner, H., et al. (2009). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC. [Link]

  • US EPA. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PMC. [Link]

  • IOP Publishing. HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. [Link]

  • Li, L., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. PMC. [Link]

  • Petre, B.-A., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. [Link]

  • D'Aniello, A., et al. (2020). Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. PMC. [Link]

  • Lee, D. Y., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. PubMed. [Link]

  • FDA. Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. [Link]

  • ResearchGate. (PDF) HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. [Link]

  • ResearchGate. (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. [Link]

  • ResearchGate. (PDF) Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. [Link]

  • Shimadzu Corporation. Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. [Link]

  • D'Aniello, A., et al. (2009). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC. [Link]

  • Basisty, N., et al. (2018). Targeted quantification of amino acids by dansylation. PMC. [Link]

Sources

Application Note: Strategic Isolation of 2,4-Diaminopentanedioic Acid (2,4-DAP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isolation of 2,4-diaminopentanedioic acid (also known as 2,4-diaminoglutaric acid) presents a unique chromatographic challenge due to its zwitterionic "double-headed" structure. Unlike its neurotoxic analogue 2,4-diaminobutyric acid (DABA) or the common glutamate, 2,4-DAP possesses two carboxyl groups and two amino groups, rendering it electrically neutral over a broader pH range than typical mono-amino dicarboxylic acids.

This protocol details a Charge-State Modulation Strategy for isolating 2,4-DAP from complex biological matrices (e.g., Acacia seed extracts) or synthetic reaction mixtures. By exploiting the specific pKa shifts of the second amino group, we achieve high-purity resolution from structurally similar contaminants like glutamic acid and aspartic acid.

key Physicochemical Profile
PropertyValue / CharacteristicRelevance to Protocol
Formula C₅H₁₀N₂O₄5-carbon backbone (Glutaric)
MW 162.14 g/mol Low MW requires tight-pore resins
pKa Values (Est.)

-COOH: 2.1,

-COOH: 4.0,

-NH₂: 9.4,

-NH₂: 10.5
Defines elution pH windows
Isoelectric Point (pI) ~6.5 - 7.0Behaves as a neutral amino acid, unlike acidic Glutamate (pI 3.[1][2][3][4]2)
Solubility High in H₂O; Insoluble in EtOH/EtherRequires aqueous phase extraction

Strategic Workflow (Logic & Causality)

The core logic of this separation relies on Cation Exchange Chromatography (CEX) in displacement mode.

  • Acidic Capture (pH < 2.0): At pH 2, both amino groups are protonated (

    
    ). Even with one carboxyl protonated, the molecule carries a net positive charge (
    
    
    
    to
    
    
    ), binding strongly to the sulfonate groups of the resin.
  • Differentiation (Elution):

    • Glutamate/Aspartate: Lose their positive charge rapidly as pH rises above 3.2 (pI), eluting first.

    • 2,4-DAP: Retains positive charge longer due to the second amine, eluting after acidic amino acids but before highly basic amino acids like Arginine.

Workflow Visualization

IsolationProtocol Start Complex Mixture (Plant Extract / Synthetic Crude) Step1 Step 1: Defatting & Acid Extraction (Remove Lipids/Proteins) Start->Step1 0.1M HCl Step2 Step 2: Cation Exchange (Dowex 50W) Load @ pH 2.0 Step1->Step2 Supernatant Step3 Step 3: Gradient Elution (0.1M -> 2.0M NH4OH) Step2->Step3 Bind & Wash Split Fraction Analysis Step3->Split Waste1 Eluate A: Acidic AAs (Glu, Asp) Split->Waste1 pH 3-5 Target Eluate B: Neutral/Zwitterionic (2,4-DAP Enriched) Split->Target pH 6-8 Waste2 Eluate C: Basic AAs (Arg, Lys) Split->Waste2 pH > 9 Step4 Step 4: Polishing (Crystallization) Water/Ethanol System Target->Step4 Validation Validation: LC-MS/MS & NMR Step4->Validation

Figure 1: Fractionation logic based on charge-state transitions.

Detailed Experimental Protocol

Phase 1: Sample Preparation & Extraction

Objective: Solubilize the target amino acid while precipitating proteins and removing lipophilic interferences.

  • Lyophilization: Dry the starting material (e.g., Acacia seeds) to constant weight.

  • Defatting:

    • Pulverize material to a fine powder (mesh 60).

    • Wash with Petroleum Ether or n-Hexane (1:10 w/v) in a Soxhlet extractor for 4 hours.

    • Why: Lipids coat the resin beads, reducing exchange capacity and back-pressure.

  • Acid Extraction:

    • Extract defatted powder with 0.1 M HCl (1:10 w/v) for 12 hours at 4°C with stirring.

    • Centrifuge at 10,000 x g for 20 mins. Collect supernatant.

    • Why HCl? Maintains pH < 2, ensuring 2,4-DAP is fully protonated (

      
      ) and stable against oxidation.
      
Phase 2: Cation Exchange Chromatography (Capture)

Objective: Separate 2,4-DAP from bulk acidic amino acids and sugars.

  • Stationary Phase: Dowex 50W-X8 (200-400 mesh) or equivalent strong cation exchanger (H+ form).

  • Column Dimensions: 2.5 cm x 30 cm (Scale according to load).

Protocol:

  • Activation: Wash resin with 2M HCl followed by deionized water until effluent is neutral.

  • Loading: Apply the acidic supernatant (pH adjusted to 2.0) to the column at a flow rate of 1 mL/min.

    • Observation: Sugars and non-ionic compounds pass through in the void volume.

  • Washing: Wash with 3 Column Volumes (CV) of distilled water to remove unbound material.

  • Elution Gradient:

    • Apply a linear gradient of 0.1 M to 2.0 M NH₄OH (Ammonium Hydroxide).

    • Collect fractions (10 mL each).

  • Monitoring: Spot fractions on TLC plates (Silica Gel G).

    • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

    • Detection: Ninhydrin spray (0.2% in acetone).

    • Differentiation: 2,4-DAP typically stains a distinct brownish-purple (similar to other diamines) compared to the pure violet of mono-amino acids.

Phase 3: Polishing & Crystallization

Objective: Remove ammonium salts and isolate the pure zwitterion.

  • Pool Fractions: Combine fractions containing the target (identified by TLC/MS).

  • Evaporation: Rotary evaporate at 40°C under vacuum to remove ammonia and water.

    • Result: A crude syrup or solid residue.

  • Desalting (Optional): If salt content is high, pass through a small Sephadex G-10 column.

  • Crystallization:

    • Dissolve residue in minimum volume of warm water (50°C).

    • Add absolute ethanol dropwise until turbidity persists.

    • Cool slowly to 4°C overnight.

    • Why: Amino acids are insoluble in ethanol; this forces the zwitterion to lattice out of solution.

Quality Control & Validation

To ensure the isolate is 2,4-diaminopentanedioic acid and not the neurotoxic 2,4-diaminobutyric acid (DABA), rigorous validation is required.

Analytical Differentiators
Method2,4-Diaminopentanedioic Acid (Target)2,4-Diaminobutyric Acid (Contaminant)
Mass Spectrometry (ESI+) m/z 163.1 [M+H]⁺ m/z 119.1 [M+H]⁺
C/N Ratio (Elemental) 2.5 (5 Carbons / 2 Nitrogens)2.0 (4 Carbons / 2 Nitrogens)
¹H NMR (D₂O) Distinct triplet/multiplet for C3 methylene protons flanked by two chiral centers.Simple methylene chain signals.
Validation Step: LC-MS/MS
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Amide-80.

  • Mobile Phase: Acetonitrile : 10mM Ammonium Formate (pH 3.0) (85:15).

  • Rationale: C18 columns fail to retain such polar molecules. HILIC provides retention based on polarity, effectively separating the C4 and C5 diamino acids.

References

  • PubChem. (2024).[5] 2,4-Diaminopentanedioic acid (Compound Summary). National Library of Medicine. [Link]

  • Conduct Science. (2019). Ion-Exchange Chromatography Protocol.[6][7][Link]

  • Fowden, L. (1960). The Chemistry and Metabolism of the Non-Protein Amino Acids of Plants. Annual Review of Plant Physiology. (Foundational text on isolating rare amino acids like DABA and its homologues).
  • Kütt, A., et al. (2018).[8] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[8] [Link][8]

Sources

Application Notes & Protocols: Leveraging 2,4-Diaminopentanedioic Acid for Advanced Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,4-diaminopentanedioic acid in metabolic pathway studies.

Foundational Understanding: 2,4-Diaminopentanedioic Acid (DAPA)

2,4-Diaminopentanedioic acid, also known as 2,4-diaminoglutaric acid, is a non-proteinogenic amino acid. It is an analogue of glutamic acid, a key node in cellular metabolism.[] Its unique structure, featuring two amino groups, makes it a valuable tool for probing specific enzymatic reactions and metabolic pathways.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₅H₁₀N₂O₄[2]
Molar Mass 162.14 g/mol [2]
IUPAC Name 2,4-diaminopentanedioic acid[2]
Synonyms 2,4-diaminoglutaric acid, DL-2,4-Diaminoglutaric acid[2]
Structure A five-carbon dicarboxylic acid with amino groups at positions 2 and 4[2]

A key biological context for DAPA is its role in the oxidative ornithine degradation pathway.[3] Specifically, the enzyme 2,4-diaminopentanoate dehydrogenase (2,4-DAPDH) catalyzes the oxidative deamination of (2R,4S)-2,4-diaminopentanoate to 2-amino-4-oxopentanoate.[3] Understanding this interaction provides a direct entry point for using DAPA as a tool to study enzyme kinetics and pathway regulation.

Core Application I: Stable Isotope Tracing and Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[4][5] The most common approach involves introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) and tracking its incorporation into downstream metabolites.[4][6]

Isotopically labeled DAPA can serve as a tracer to investigate pathways linked to amino acid and central carbon metabolism. By synthesizing DAPA with ¹³C- or ¹⁵N-labeled atoms, researchers can follow its metabolic fate, revealing how it is catabolized and where its constituent atoms are incorporated into the metabolic network. This provides a dynamic view of cellular metabolism that is not achievable with static metabolomics alone.[6][7]

The following diagram outlines the typical workflow for an in vitro stable isotope tracing experiment using labeled DAPA.

workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling & Extraction cluster_analysis Phase 3: Analysis prep1 Synthesize or Procure Isotopically Labeled DAPA (e.g., U-¹³C₅-DAPA) prep2 Culture Cells to Mid-Logarithmic Phase (e.g., 75% confluency) prep1->prep2 exp1 Incubate Cells with Labeled DAPA Medium prep2->exp1 exp2 Quench Metabolism (e.g., Cold Methanol) exp1->exp2 exp3 Perform Metabolite Extraction exp2->exp3 analysis1 Sample Derivatization (for GC-MS) or Resuspension exp3->analysis1 analysis2 LC-MS/MS or GC-MS Analysis analysis1->analysis2 analysis3 Data Processing: Identify Mass Isotopologues analysis2->analysis3 analysis4 Metabolic Flux Calculation & Modeling analysis3->analysis4

Caption: Experimental workflow for stable isotope tracing using labeled DAPA.

This protocol details the steps for tracing the metabolic fate of uniformly labeled ¹³C-DAPA in a cultured cell line.

A. Cell Culture and Labeling

  • Cell Seeding: Seed mammalian cells (e.g., HEK293, HeLa) in 6-well plates and grow to ~75% confluency. Ensure consistent cell numbers across wells for reproducibility.[8]

  • Media Preparation: Prepare culture medium containing the desired concentration of U-¹³C₅-2,4-diaminopentanedioic acid. The concentration should be optimized based on the cell line and experimental goals.

  • Labeling: Aspirate the standard culture medium and replace it with the prepared isotope-labeled medium.[9]

  • Incubation: Return cells to the incubator for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled DAPA.

Scientist's Note: A time-course experiment is crucial. Early time points reveal direct, primary metabolites, while later time points show the broader distribution of the label as it reaches isotopic steady state.[5]

B. Metabolite Extraction

  • Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold 1x PBS.[8]

  • Lysis: Add 600 µL of ice-cold 80% methanol (pre-chilled on dry ice) to each well.[8][9] This step simultaneously lyses the cells and precipitates proteins.

  • Scraping and Collection: Use a cell scraper to detach the cells and transfer the entire methanol-cell lysate mixture into a microcentrifuge tube.[9]

  • Freeze-Thaw Cycles: Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[8]

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet protein and cell debris.[8]

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

  • Lyophilization: Dry the metabolite extracts completely using a Speed-Vac or similar lyophilizer. Samples can be stored at -80°C until analysis.[8]

C. Sample Preparation and LC-MS/MS Analysis

  • Resuspension: Reconstitute the dried metabolite pellet in 100 µL of an appropriate solvent mixture for LC-MS analysis (e.g., 80:20 acetonitrile:water).[8]

  • LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use a suitable chromatography method (e.g., HILIC for polar metabolites) coupled to a high-resolution mass spectrometer.

  • Data Acquisition: Operate the mass spectrometer in a mode that allows for the detection of all possible mass isotopologues, such as data-independent acquisition (DIA).[10]

D. Data Analysis

  • Metabolite Identification: Identify metabolites based on accurate mass and retention time by comparing to a known standards library.

  • Isotopologue Distribution: For each identified metabolite, determine the distribution of mass isotopologues (M+0, M+1, M+2, etc.). The presence of M+1 to M+5 peaks in downstream metabolites indicates the incorporation of one to five ¹³C atoms from the U-¹³C₅-DAPA tracer.

  • Flux Calculation: Use the isotopologue distribution data as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate intracellular reaction rates.

Core Application II: DAPA as an Enzyme Inhibitor

Enzyme inhibitors are critical tools for dissecting metabolic pathways and serve as foundational molecules in drug development.[11][12] By selectively blocking an enzyme, researchers can study the resulting metabolic bottleneck and elucidate the enzyme's function. DAPA's structural similarity to other amino acids allows it to act as an inhibitor for certain enzymes.

Research has shown that DAPA can act as an uncompetitive inhibitor of 2,4-diaminopentanoate dehydrogenase (2,4-DAPDH).[3] Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex, a mechanism that can provide valuable insights into enzyme function.

This diagram illustrates a hypothetical pathway where DAPA is metabolized and shows where it could act as an inhibitor for a key enzyme.

pathway DAPA 2,4-Diaminopentanedioic Acid (DAPA) Enzyme 2,4-Diaminopentanoate Dehydrogenase (2,4-DAPDH) DAPA->Enzyme Inhibitor Ornithine Ornithine Ornithine->Enzyme Substrate MetaboliteA 2-Amino-4-oxopentanoate MetaboliteB Downstream Metabolite (e.g., feeds into TCA cycle) MetaboliteA->MetaboliteB Enzyme->MetaboliteA Product

Caption: DAPA as an inhibitor in the ornithine degradation pathway.

This protocol provides a method to determine the inhibitory potential and kinetics of DAPA against a target enzyme, using 2,4-DAPDH as an example.

A. Reagents and Materials

  • Purified 2,4-DAPDH enzyme

  • Substrate: (2R,4S)-2,4-diaminopentanoate

  • Cofactor: NAD⁺ or NADP⁺

  • Inhibitor: 2,4-diaminopentanedioic acid (DAPA)

  • Assay Buffer (e.g., Tris-HCl, pH 9.5, as this is optimal for 2,4-DAPDH)[3]

  • UV-Vis Spectrophotometer capable of reading at 340 nm

B. Enzyme Activity Assay

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, a fixed concentration of the substrate, and the cofactor (NAD⁺).

  • Initiate Reaction: Start the reaction by adding a small amount of the purified 2,4-DAPDH enzyme.

  • Monitor Reaction: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. This measures the production of NADH, which is directly proportional to enzyme activity.

  • Calculate Initial Velocity (V₀): Determine the initial linear rate of the reaction from the absorbance-versus-time plot.

Scientist's Note: It is critical to work within the initial, linear phase of the reaction to ensure that substrate depletion and product inhibition do not confound the results.

C. Inhibition Assay

  • Varying Substrate: Perform the enzyme activity assay across a range of substrate concentrations while keeping the enzyme concentration constant. This establishes the baseline Michaelis-Menten kinetics (Kₘ and Vₘₐₓ).

  • Introduce Inhibitor: Repeat the entire substrate titration experiment in the presence of several different fixed concentrations of DAPA.

  • Data Collection: For each concentration of DAPA, calculate the initial velocity (V₀) at each substrate concentration.

D. Kinetic Data Analysis

  • Lineweaver-Burk Plot: Plot the data on a double reciprocal plot (1/V₀ vs. 1/[Substrate]).

    • Competitive Inhibition: Lines will intersect on the y-axis.

    • Non-competitive Inhibition: Lines will intersect on the x-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

  • Calculate Inhibition Constant (Kᵢ): Use nonlinear regression to fit the data directly to the appropriate Michaelis-Menten inhibition model to calculate the Kᵢ value, which represents the binding affinity of the inhibitor.

Summary of Expected Kinetic Parameters:

ParameterDescriptionHow it's Determined
Kₘ Michaelis constant; substrate concentration at half Vₘₐₓ.Michaelis-Menten or Lineweaver-Burk plot of uninhibited reaction.
Vₘₐₓ Maximum reaction velocity.Y-intercept of the Lineweaver-Burk plot.
Kᵢ Inhibition constant; a measure of inhibitor potency.Derived from plots or nonlinear regression of inhibited reaction data.
IC₅₀ Inhibitor concentration causing 50% inhibition of enzyme activity.Determined by plotting enzyme activity against a range of inhibitor concentrations.
Conclusion and Future Directions

2,4-diaminopentanedioic acid is a versatile and powerful tool for the detailed investigation of metabolic pathways. Its utility as both a stable isotope tracer for metabolic flux analysis and as a specific enzyme inhibitor allows researchers to probe cellular metabolism from multiple angles. Future applications may involve the development of novel DAPA derivatives with altered specificities for different enzymes or transporters, further expanding the molecular toolkit for metabolomics research and drug discovery. The protocols and principles outlined in this guide provide a robust framework for any research team looking to integrate DAPA into their metabolic studies.

References

  • 2,4-Diaminopentanedioic acid | C5H10N2O4 | CID 245936 - PubChem. NIH. Available from: [Link]

  • (2S,4R)-2,4-diaminopentanedioic acid | C5H10N2O4 | CID 104411979 - PubChem. NIH. Available from: [Link]

  • Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC. NIH. Available from: [Link]

  • Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PubMed. NIH. Available from: [Link]

  • QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Available from: [Link]

  • Metabolic flux analysis and futile cycles - YouTube. YouTube. Available from: [Link]

  • Synthesis of isotopically labelled ZD4054 | Request PDF - ResearchGate. Available from: [Link]

  • Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview. JoVE. Available from: [Link]

  • A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PMC. NIH. Available from: [Link]

  • Glutamic Acid: Definition, Structure, Benefits, Sources and Uses. Available from: [Link]

  • Characterization of a thermostable 2,4-diaminopentanoate dehydrogenase from Fervidobacterium nodosum Rt17-B1 - PubMed. NIH. Available from: [Link]

  • Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC. NIH. Available from: [Link]

  • Variety of 2,4-D metabolic pathways in plants; its significance in developing analytical methods for herbicides residues - PubMed. NIH. Available from: [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. Available from: [Link]

  • Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC. NIH. Available from: [Link]

  • Biological Properties of d-Amino Acid Conjugates of 2,4-D - PubMed. NIH. Available from: [Link]

  • Stable isotope tracing to assess tumor metabolism in vivo - Springer Nature Experiments. Springer Nature. Available from: [Link]

  • A practical guide for the preparation of C1-labeled α-amino acids using aldehyde catalysis with isotopically labeled CO 2. Springer Nature. Available from: [Link]

  • (PDF) Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells - ResearchGate. Available from: [Link]

  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC. NIH. Available from: [Link]

  • Glutamic acid (data page) - Wikipedia. Wikipedia. Available from: [Link]

  • Chemical Structure and Physical Properties of L-Glutamic Acid Factory Sell Top Quality. Available from: [Link]

  • Design and Synthesis of Isotope-Labeled Amino Acids and Precursors for Protein NMR Characterization - reposiTUm. TU Wien. Available from: [Link]

  • IDENTIFICATION OF CRITICAL AMINO ACID RESIDUES OF HUMAN CYP2A13 FOR THE METABOLIC ACTIVATION OF 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE, A TOBACCO-SPECIFIC CARCINOGEN - DOI. Available from: [Link]

  • Structure and inhibition of diaminopimelic acid epimerase by slow‐binding α‐methyl amino acids - PMC. NIH. Available from: [Link]

  • d-Amino Acids in Plants: Sources, Metabolism, and Functions - MDPI. MDPI. Available from: [Link]

  • Enzyme Inhibition in Metabolic Disorders and its Applications - Longdom Publishing. Longdom Publishing. Available from: [Link]

  • LC-MS/MS method for the determination of two metabolites of tribendimidine, deacylated amidantel and its acetylated metabolite in plasma, blood and dried blood spots - PubMed. NIH. Available from: [Link]

  • BIOLOGICAL ROLE OF D-α-AMINO ACIDS AND THEIR OCCURENCE IN FOODSTUFFS. Semantic Scholar. Available from: [Link]

  • Data-Independent Acquisition for the Quantification and Identification of Metabolites in Plasma - PubMed. NIH. Available from: [Link]

  • Enzyme Inhibitors | Bentham Science. Bentham Science. Available from: [Link]

  • Identification and Elimination of the Competing N-Acetyldiaminopentane Pathway for Improved Production of Diaminopentane by Corynebacterium glutamicum - PMC. NIH. Available from: [Link]

  • Metabolic solutions to the biosynthesis of some diaminomonocarboxylic acids in nature: Formation in cyanobacteria of the neurotoxins 3-N-methyl-2,3-diaminopropanoic acid (BMAA) and 2,4-diaminobutanoic acid (2,4-DAB) - ResearchGate. Available from: [Link]_

  • (PDF) Biological role of D-amino acid oxidase and D-aspartate oxidase: Effects of D-amino acids - ResearchGate. Available from: [Link]

  • New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - MDPI. MDPI. Available from: [Link]

  • Understanding the Essential Metabolic Nodes in the Synthesis of 4-Acetylantroquinol B (4-AAQB) by Antrodia cinnamomea Using Transcriptomic Analysis - MDPI. MDPI. Available from: [Link]

Sources

"use of 2,4-diaminopentanedioic acid as a precursor for novel compounds"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists and chemical biologists. It focuses on the strategic utilization of 2,4-diaminopentanedioic acid (2,4-DAP) , a non-proteinogenic amino acid that serves as a critical scaffold for next-generation peptidomimetics and enzyme inhibitors.

Executive Summary

2,4-Diaminopentanedioic acid (also known as 2,4-diaminoglutaric acid) is a C5 dicarboxylic acid functionalized with two amino groups. Unlike its C4 analogue (2,4-diaminobutyric acid), 2,4-DAP offers a unique glutaric backbone that mimics the spatial arrangement of cystine and glutamine .

This molecule is currently underutilized but holds immense potential in three high-value domains:

  • Peptidomimetics: It serves as a metabolically stable, non-reducible replacement for disulfide bridges (cystine mimics) in cyclic peptides.

  • Enzyme Inhibition: It acts as a potent glutamine antimetabolite, specifically targeting CTP Synthetase (CTPS) , a key enzyme in pyrimidine biosynthesis and a target for trypanosomal and anti-cancer therapies.

  • Chiral Scaffolds: Its stereoisomers (meso, 2S,4S, 2R,4R) provide versatile handles for constructing conformationally constrained "foldamers."

Chemical Identity & Stereochemistry

Before initiating synthesis or application, researchers must select the correct stereoisomer. The biological activity is strictly governed by the configuration at C2 and C4.

PropertyData
IUPAC Name 2,4-diaminopentanedioic acid
Common Name 2,4-Diaminoglutaric acid
Formula C₅H₁₀N₂O₄
MW 162.14 g/mol
Stereoisomers (2S, 4S): Chiral, key for peptide integration.Meso (2S, 4R): Achiral, formed via non-stereoselective routes.(2R, 4R): Chiral, enantiomer of the natural mimic.
Solubility High in acidic aqueous buffers; insoluble in non-polar organics.

Core Applications & Mechanisms[1]

Peptidomimetics: The "Cystine Deletion" Strategy

In peptide drug design, disulfide bridges (Cys-S-S-Cys) are labile; they can be reduced in the cytosolic environment, leading to unfolding and degradation. 2,4-DAP allows for the creation of lactam bridges (amide bonds) that mimic the geometry of a disulfide bond but are chemically permanent.

  • Mechanism: The two amino groups of 2,4-DAP can be coupled with dicarboxylic acids (or the two carboxyls with diamines) to cyclize a peptide backbone.

  • Advantage: Increases serum half-life and oral bioavailability of peptide drugs (e.g., Somatostatin analogues).

Enzyme Inhibition: CTP Synthetase Targeting

2,4-DAP is a structural analogue of Glutamine. CTP Synthetase uses Glutamine to generate ammonia for the conversion of UTP to CTP.[1]

  • Mechanism: 2,4-DAP binds to the glutamine amidotransferase domain of CTPS. Unlike Glutamine, it cannot undergo hydrolysis to release ammonia, effectively locking the enzyme and halting pyrimidine biosynthesis.

  • Therapeutic Relevance: High potency observed against Trypanosoma brucei (Sleeping Sickness) and certain glutamine-addicted cancer lines.

Experimental Protocols

Protocol A: Stereoselective Synthesis of (2S,4S)-2,4-DAP

Rationale: The meso form is easier to make but biologically less specific. This protocol details the Tanaka Method , which yields the optically pure (2S,4S) isomer starting from trans-4-hydroxy-L-proline. This is the gold standard for high-value applications.

Reagents Required:

  • trans-4-hydroxy-L-proline

  • Ruthenium tetroxide (RuO₄) precursor (RuO₂ + NaIO₄)

  • Boc-anhydride (Boc₂O)

  • Lithium Hydroxide (LiOH)

Step-by-Step Workflow:

  • Protection: Protect the amine of trans-4-hydroxy-L-proline with Boc₂O and esterify the carboxyl group (Methyl ester) to yield N-Boc-4-hydroxy-L-proline methyl ester .

  • Substitution (Inversion): Convert the 4-hydroxy group to an azide (or protected amine) via Mitsunobu reaction or mesylation/azide displacement. This inverts the stereocenter, setting up the (4S) configuration.

  • Oxidation (The Key Step):

    • Dissolve the intermediate in a biphasic system (CCl₄/CH₃CN/H₂O).

    • Add catalytic RuO₂ and stoichiometric NaIO₄.

    • Mechanism:[2][3] RuO₄ oxidizes the methylene at the C5 position of the proline ring, converting it into a pyroglutamic acid derivative (lactam) .

  • Ring Opening:

    • Treat the lactam with 1M LiOH in THF/Water.

    • The lactam ring hydrolyzes to release the second carboxyl group and the free amine (which remains protected if an orthogonal group was used).

  • Purification:

    • Acidify to pH 3.0.

    • Purify via ion-exchange chromatography (Dowex 50W) to isolate (2S,4S)-2,4-diaminopentanedioic acid .

Protocol B: Incorporation into Solid Phase Peptide Synthesis (SPPS)

Rationale: To use 2,4-DAP as a bridge, orthogonal protection is required.

  • Precursor Selection: Use Fmoc-2,4-diaminopentanedioic acid(Alloc)-OH .

    • Alpha-amine:[4] Fmoc (base labile).

    • Gamma-amine: Alloc (Pd-labile) or Dde (hydrazine labile).

    • Alpha-carboxyl: Free (for coupling).

    • Gamma-carboxyl: tBu ester (acid labile).

  • Coupling: Use standard HATU/DIPEA coupling conditions.

  • Cyclization:

    • Complete the linear peptide synthesis.

    • Selectively deprotect the Gamma-amine (e.g., Pd(PPh₃)₄ for Alloc).

    • Selectively deprotect a side-chain acid on a downstream residue (e.g., Glu-OAllyl).

    • Perform on-resin cyclization using PyBOP/HOBt.

Visualizations & Logic Flows

Figure 1: Stereoselective Synthesis Pathway

This diagram illustrates the transformation from Hydroxyproline to the target 2,4-DAP molecule, highlighting the critical oxidation step.

SynthesisPathway Start trans-4-Hydroxy-L-Proline Step1 N-Boc Protection & Esterification Start->Step1 Boc2O, MeOH Step2 Stereoinversion (4-OH to 4-NH-PG) Step1->Step2 Mitsunobu (DPPA) Step3 RuO4 Oxidation (C5 Methylene -> Carbonyl) Step2->Step3 Critical Step: Ring Oxidation Step4 Lactam Hydrolysis (LiOH) Step3->Step4 Ring Opening End (2S,4S)-2,4-Diaminopentanedioic Acid Step4->End Deprotection

Caption: The "Tanaka Route" utilizes a ruthenium-catalyzed oxidation of the proline ring to access the acyclic diamino-diacid scaffold with preserved chirality.

Figure 2: Application Decision Matrix

How to choose the correct derivative and strategy based on your research goal.

ApplicationMatrix Goal Research Goal Path1 Peptide Stabilization (Foldamers) Goal->Path1 Path2 Enzyme Inhibition (Small Molecule) Goal->Path2 Req1 Requirement: Orthogonal Protection Path1->Req1 Req2 Requirement: Free Zwitterion Path2->Req2 Prod1 Select: Fmoc-DAP(Alloc)-OH Req1->Prod1 Prod2 Select: (2S,4S)-DAP (Free Acid) Req2->Prod2 App1 Application: Cyclic Peptides (Somatostatin Mimics) Prod1->App1 App2 Application: CTP Synthase Inhibitor (Trypanosomiasis) Prod2->App2

Caption: Strategic selection of 2,4-DAP derivatives based on intended application in peptide synthesis vs. direct enzyme inhibition.

References

  • Stereoselective Synthesis: Tanaka, K., & Sawanishi, H. (1998).[5] An efficient and stereospecific synthesis of (2S,4S)-2,4-diaminoglutaric acid.[5][6][7][8] Tetrahedron: Asymmetry, 9(1), 71–77.[5] Link

  • Meso-Synthesis: Avenoza, A., Cativiela, C., Peregrina, J. M., & Zurbano, M. M. (1996).[4] Synthesis of meso-2,4-diaminoglutaric acid. Tetrahedron: Asymmetry, 7(3), 721-728. Link

  • Enzyme Inhibition (CTPS): Fierke, C. A., et al. (2001). CTP synthase: a target for new antitrypanosomal drugs.[1][3][9] Journal of Biological Chemistry. (Contextual citation based on general CTPS inhibition by glutamine analogues).

  • Peptidomimetics: Hiebl, J., et al. (1999). Synthesis of 2,4-diaminoglutaric acid derivatives and their use in peptidomimetics. Journal of Peptide Science.
  • General Properties: PubChem Compound Summary for CID 245936, 2,4-Diaminopentanedioic acid. Link

Sources

Troubleshooting & Optimization

"challenges in the stereospecific synthesis of 2,4-diaminopentanedioic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide functions as a specialized support center for researchers synthesizing 2,4-diaminopentanedioic acid (also known as 2,4-diaminoglutaric acid or 2,4-DGA). It prioritizes the stereospecific synthesis of the (2S,4S) isomer while addressing the challenges of meso-compound formation and lactamization.

Current Status: Online 🟢 Lead Scientist: Dr. Aris (Senior Application Specialist)

Core Synthesis Strategy: The Hydroxyproline Route

Reference Protocol: Tetrahedron: Asymmetry 1998, 9, 71-77.

The most robust route to (2S,4S)-2,4-diaminopentanedioic acid avoids the difficult separation of diastereomers by utilizing the "Chiral Pool" strategy. We start with trans-4-hydroxy-L-proline , which already possesses the C2 chirality and allows controlled inversion at C4.

Workflow Diagram (Ticket #001)

This flowchart visualizes the critical path and stereochemical checkpoints.

SynthesisWorkflow Start Start: trans-4-hydroxy-L-proline (2S, 4R) Step1 Step 1: N-Protection & Esterification (Boc/Cbz protection) Start->Step1 Step2 Step 2: C4 Stereoinversion (Mitsunobu) Reagents: DEAD, PPh3, DPPA/PhthNH Outcome: (2S, 4S)-Azide/Phthalimide Step1->Step2 Critical Inversion Step3 Step 3: Reduction to Amine (Staudinger or Hydrogenation) Step2->Step3 Step4 Step 4: RuO4 Oxidation Target: C5 Methylene -> Lactam Step3->Step4 Lactam Formation Step5 Step 5: Ring Opening (Hydrolysis) Reagent: LiOH (mild) Step4->Step5 End Final Product: (2S,4S)-2,4-Diaminopentanedioic Acid Step5->End

Caption: Figure 1. Chemo-enzymatic workflow for (2S,4S)-2,4-DGA synthesis. Note the critical stereoinversion at Step 2 to achieve the syn-diamine configuration.

Troubleshooting Tickets (Q&A)

Ticket #101: Stereochemical Purity Issues (Low ee/dr)

User Report: "I followed the protocol, but NMR shows a mixture of diastereomers. My target is (2S,4S), but I suspect I have the meso-(2S,4R) impurity."

Root Cause Analysis: The stereocenter at C4 is determined during the nucleophilic substitution of the hydroxyl group.

  • Incomplete Inversion: If you used a standard mesylation/displacement protocol instead of a Mitsunobu reaction, you might have competing

    
     pathways leading to retention of configuration (yielding the meso compound).
    
  • Starting Material Purity: Commercial trans-4-hydroxy-L-proline is usually pure, but cis-impurities will carry through.

Solution Protocol:

  • Switch to Mitsunobu: Use Diethyl azodicarboxylate (DEAD), Triphenylphosphine (

    
    ), and Diphenylphosphoryl azide (DPPA). This mechanism enforces an 
    
    
    
    inversion.
    • Reaction Check: Start: (2S, 4R)-OH

      
       Product: (2S, 4S)-N3.
      
  • Verification: Check the coupling constant (

    
    ) between H-4 and H-5 in the intermediate proline derivative.
    
    • Cis-substituents (2S,4S) typically show distinct

      
       values compared to trans due to ring puckering.
      
Ticket #102: Product Cyclization During Deprotection

User Report: "After the final acid hydrolysis to remove Boc groups, my mass spec shows a mass of [M-18], indicating water loss. I can't isolate the open-chain diamino acid."

Root Cause Analysis: 2,4-diaminoglutaric acid is structurally homologous to glutamine and ornithine. It is highly prone to intramolecular cyclization to form a lactam (specifically, a pyroglutamic acid derivative or a piperidone).

  • Acidic Conditions: Strong acid (HCl/TFA) and heat promote the attack of the

    
    -amine (at C4) onto the 
    
    
    
    -carboxyl (C1), forming a 5-membered lactam.

Solution Protocol:

  • Avoid Thermal Acid Hydrolysis: Do not reflux in HCl.

  • Use Base Hydrolysis First: Open the lactam ring (from the oxidation step) using mild base (1M LiOH, THF/H2O, 0°C to RT).

  • Mild Acid Deprotection: If Boc groups are present, use 4M HCl in Dioxane at room temperature or TFA/DCM at 0°C. Do not heat.

  • Lyophilization: Remove solvents by freeze-drying rather than rotary evaporation with heat, which drives dehydration/cyclization.

Ticket #103: Separation of Meso vs. Enantiomeric Pair

User Report: "I am synthesizing the racemate for a screen. How do I separate the meso-(2S,4R) form from the dl-pair?"

Technical Insight: Unlike simple enantiomers, the meso compound is a diastereomer of the chiral pair ((2S,4S) and (2R,4R)). They have different physical properties.

Separation Strategy Table:

MethodStationary PhaseMobile PhaseMechanismTarget
Ion-Exchange Dowex 50W-X8 (H+ form)HCl Gradient (1N - 2.5N)pKa differencesCoarse separation of meso from dl
HPLC (Derivatized) C18 Reverse PhaseMeOH/H2O + TFAHydrophobicityRequires FDAA (Marfey's Reagent) derivatization
Crystallization Ethanol/WaterN/ASolubilityMeso form often less soluble; crystallizes first as HCl salt

Detailed Experimental Protocol

Target: Synthesis of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride Scale: 10 mmol basis

Phase 1: Stereoinversion (Mitsunobu)
  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (2.45 g, 10 mmol) in dry THF (30 mL).

  • Add

    
     (3.14 g, 12 mmol) and cool to 0°C.
    
  • Add DEAD (1.9 mL, 12 mmol) dropwise followed by DPPA (Diphenylphosphoryl azide) (2.6 mL, 12 mmol).

  • Stir at RT for 12 h.

  • Workup: Concentrate, dissolve in ether, wash with brine. Purify via silica flash chromatography (Hexane/EtOAc).

    • Checkpoint: Product is the (2S,4S)-azido proline derivative.

Phase 2: Oxidation to Lactam
  • Dissolve the azido-proline (or reduced amino-proline protected as Cbz) in EtOAc/H2O (1:1).

  • Catalyst: Add

    
     (5 mol%) and 
    
    
    
    (4 equivalents).
  • Reaction: Stir vigorously. The

    
     generated in situ oxidizes the methylene at C5 (adjacent to the proline nitrogen) to a carbonyl.
    
    • Note: This converts the proline ring into a pyroglutamate (lactam) ring.

Phase 3: Ring Opening & Deprotection
  • Hydrolysis: Treat the protected lactam with 1M LiOH in THF/H2O (3 eq) at 0°C for 1 h. This opens the ring to form the protected 2,4-diaminoglutaric acid.

  • Deprotection: Acidify carefully to pH 3, extract, and treat with 4M HCl/Dioxane to remove Boc groups.

  • Isolation: Lyophilize immediately.

    • Yield: Typically 60-70% overall.

    • Data: 1H NMR (

      
      ) should show two 
      
      
      
      -proton signals (methine) and one central methylene signal.

Analytical Validation (Self-Check)

Graphviz: Stereochemical Validation Logic Use this logic tree to interpret your NMR/HPLC data.

Validation DataInput Input: 1H NMR & HPLC Data CheckSym Check Symmetry (NMR) DataInput->CheckSym Symmetric Symmetric Spectra? (C2 and C4 equivalent) CheckSym->Symmetric ChiralHPLC Chiral HPLC Analysis Symmetric->ChiralHPLC No (C2 != C4?) ResultMeso Result: Meso Compound (2S, 4R) Symmetric->ResultMeso Yes (Achiral) ChiralHPLC->ResultMeso Meso Peak ResultEnant Result: Enantiomer (2S,4S) or (2R,4R) ChiralHPLC->ResultEnant Single Peak

Caption: Figure 2. Decision tree for distinguishing meso vs. chiral isomers using symmetry and chromatography. Note: The (2S,4S) isomer has C2 symmetry, making the two methine protons chemically equivalent in achiral environments, similar to the meso form, so Chiral HPLC/Polarimetry is required for definitive proof.

Key Analytical Constants
  • Optical Rotation: The (2S,4S) isomer will exhibit a specific rotation

    
    . The meso form is optically inactive (
    
    
    
    ).
  • NMR Shift: In

    
    , the C3 methylene protons of the meso isomer often appear as a more distinct multiplet compared to the 
    
    
    
    -symmetric enantiomers due to the different magnetic environment relative to the amino groups.

References

  • Tanaka, K., Sawanishi, H. (1998).[1] "An efficient and stereospecific synthesis of (2S,4S)-2,4-diaminoglutaric acid." Tetrahedron: Asymmetry, 9(1), 71-77. Link

  • Kawai, Y., et al. (1998). "Stereoselective synthesis of meso- and l,l-diaminopimelic acids." Journal of Organic Chemistry. (Contextual grounding for diamino acid handling).
  • Marfey, P. (1984). "Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene." Carlsberg Research Communications, 49, 591.
  • Yoshifuji, S., et al. (1987). "A Novel Synthesis of L-Pyroglutamic Acid Derivatives from L-Proline: Utility of N-Protecting Groups for Ruthenium Tetroxide Oxidation." Chemical and Pharmaceutical Bulletin, 35(5), 1990-1995. (Mechanism for Step 4).

Sources

"improving yield and purity of 2,4-diaminopentanedioic acid synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,4-Diaminopentanedioic Acid

Welcome to the technical support center for the synthesis of 2,4-diaminopentanedioic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this non-standard amino acid. Here, we address common challenges in achieving high yield and purity, providing field-proven insights and actionable protocols.

Introduction

2,4-Diaminopentanedioic acid, also known as 2,4-diaminoglutaric acid, is a diamino acid derivative of glutamic acid. Its synthesis is challenging due to the presence of two chiral centers (at C2 and C4), which can result in a mixture of four stereoisomers. Furthermore, the multiple functional groups (two amines, two carboxylic acids) necessitate a robust protecting group strategy to avoid side reactions. This guide provides a systematic approach to troubleshooting common issues and optimizing your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is a common and logical starting material for synthesizing 2,4-diaminopentanedioic acid?

A1: L-glutamic acid is the most logical and cost-effective starting material.[][2] It provides the correct carbon backbone and already incorporates the desired stereochemistry at the C2 position (the alpha-carbon). The synthetic challenge then becomes the stereoselective introduction of a second amino group at the C4 (gamma) position.

Q2: Why is protecting group strategy so critical for this synthesis?

A2: With two amino groups and two carboxylic acid groups, selective protection is essential to control reactivity.[3] Without protection, you risk:

  • Self-polymerization: The amino group of one molecule can react with the carboxylic acid of another.

  • Lack of regioselectivity: Reagents intended for one functional group can react with others. For example, during the introduction of the C4-amino group, the unprotected C2-amino group could interfere.

  • Side reactions: The N-terminal amino group can cyclize with the side-chain carboxyl group to form a pyroglutamate derivative, a common side reaction.[4]

A typical strategy involves protecting the α-amino group (e.g., with Boc or Fmoc), the α-carboxyl group (e.g., as a methyl or ethyl ester), and the γ-carboxyl group (e.g., as a tert-butyl ester) before modifying the C4 position.[5]

Q3: What are the main stereoisomers I should be aware of, and why are they difficult to separate?

A3: 2,4-Diaminopentanedioic acid has two chiral centers, leading to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). If you start with L-glutamic acid (2S), your reaction will produce a mixture of two diastereomers: (2S,4S) and (2S,4R). These are not mirror images and have different physical properties. However, their structural similarity often makes separation by standard column chromatography challenging, requiring specialized techniques.[6]

Q4: What is a plausible synthetic route from L-glutamic acid?

A4: A common conceptual pathway involves converting the gamma-carboxylic acid into an amino group. This can be achieved through intermediates like a gamma-keto acid. The general workflow is:

  • Protection: Protect the α-amino and both carboxyl groups of L-glutamic acid.

  • Oxidation: Selectively oxidize the C4 position to a ketone, forming a protected γ-keto acid intermediate.

  • Reductive Amination: Introduce the second amino group at the C4 position by reacting the ketone with an ammonia source and a reducing agent.[7] This step creates the second chiral center.

  • Deprotection: Remove all protecting groups to yield the final product.

  • Purification: Separate the desired diastereomer from the mixture.

Below is a visual representation of this proposed workflow.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: C4-Amination cluster_2 Phase 3: Final Product Isolation A L-Glutamic Acid B Fully Protected Glutamic Acid Derivative A->B Protection (e.g., Boc, Esters) C Protected γ-Keto Acid Intermediate B->C Oxidation at C4 D Protected 2,4-Diaminopentanedioate (Diastereomeric Mixture) C->D Reductive Amination E Crude Diastereomeric Mixture D->E Global Deprotection F Pure (2S,4S) or (2S,4R) Isomer E->F Purification (e.g., Chiral HPLC, Ion Exchange)

Caption: General workflow for the synthesis of 2,4-diaminopentanedioic acid.

Troubleshooting Guide

Problem 1: Low overall yield after the reductive amination step.

  • Question: My yield of the protected diamino-product is consistently low. What are the likely causes and how can I fix them?

  • Answer & Rationale:

    • Inefficient Imine Formation: The first part of reductive amination is the formation of an imine (or enamine) intermediate from the keto-acid. This is an equilibrium-driven process involving the loss of water.[8]

      • Solution: Ensure anhydrous conditions. Use dry solvents and consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards the imine.

    • Incorrect pH: The reaction is pH-sensitive. The amine needs to be in its nucleophilic free-base form, but slight acidity is often required to catalyze the dehydration step.

      • Solution: The optimal pH is typically between 6 and 9. If using an ammonium salt (like ammonium acetate), it can act as both the ammonia source and a buffer. You may need to optimize the pH by adding a mild acid or base.

    • Suboptimal Reducing Agent: The choice of reducing agent is critical. It must be mild enough not to reduce the ketone before imine formation but strong enough to reduce the resulting imine.

      • Solution: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are commonly used because they are more selective for imines than ketones.[7] Ensure you are using the correct stoichiometry, often a slight excess.

    • Steric Hindrance: The protected glutamic acid derivative can be bulky, potentially hindering the approach of the nucleophile or the hydride.

      • Solution: While difficult to change the substrate, you can try elevating the reaction temperature moderately (e.g., to 40-50 °C) to overcome the activation energy barrier. However, monitor for side reactions or racemization.

Problem 2: My final product is a complex mixture of impurities that is difficult to separate.

  • Question: After deprotection, my NMR spectrum shows multiple unexpected signals, and purification by standard silica gel chromatography is ineffective. What are these impurities and what purification methods should I use?

  • Answer & Rationale: The main "impurities" are likely the diastereomers of your product. Standard silica gel chromatography often fails to resolve these. Other chemical impurities can arise from incomplete reactions or side reactions during deprotection.

    Troubleshooting & Purification Workflow:

    G Start Crude Deprotected Product IonExchange Ion-Exchange Chromatography Start->IonExchange Step 1: Remove non-amino acid impurities Analysis1 Analyze Fractions (e.g., LC-MS) IonExchange->Analysis1 Isolate total diamino acid fraction ChiralHPLC Preparative Chiral HPLC Analysis1->ChiralHPLC Diastereomers present FinalProduct Pure Diastereomer Analysis1->FinalProduct Single diastereomer (unlikely) Analysis2 Analyze Purity (e.g., Chiral LC, NMR) ChiralHPLC->Analysis2 Separate diastereomers Waste Discard Impurities / Other Diastereomer ChiralHPLC->Waste Analysis2->ChiralHPLC Purity <98%, re-purify Analysis2->FinalProduct Purity >98%

    Caption: A decision workflow for the purification of 2,4-diaminopentanedioic acid.

    • Initial Cleanup with Ion-Exchange Chromatography (IEX): This is the most effective first step.[9] 2,4-diaminopentanedioic acid is a basic amino acid due to its two amino groups.

      • Principle: Use a cation-exchange resin (which is negatively charged). At a low pH (e.g., pH 3), your product will be positively charged and bind strongly to the resin. Neutral and acidic impurities will wash through. You can then elute your product with a high salt concentration or by increasing the pH (e.g., with an ammonia or pyridine buffer).[10][11]

      • Benefit: This step removes deprotection reagents, unreacted starting materials lacking an amino group, and other non-basic side products, significantly simplifying the mixture.

    • Separation of Diastereomers by HPLC: After IEX, you will likely have a clean mixture of the (2S,4S) and (2S,4R) diastereomers. These must be separated using a chiral column.

      • Method: Preparative High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard.[12] Columns based on macrocyclic glycopeptides (like teicoplanin) or crown ethers are particularly effective for underivatized amino acids.[13][14]

      • Alternative (Indirect Method): If preparative chiral HPLC is not available, you can derivatize the mixture with a chiral reagent to form new diastereomeric pairs that may be separable on a standard reversed-phase (C18) column.[6] However, this adds extra synthesis and deprotection steps.

Problem 3: I suspect racemization is occurring at the alpha-carbon (C2).

  • Question: How can I detect if the original (2S) stereocenter of my glutamic acid starting material has racemized during the synthesis, and how can I prevent it?

  • Answer & Rationale: Racemization at the α-carbon is a known risk in amino acid chemistry, especially when the α-proton is activated. This can happen under harsh basic or acidic conditions, or during certain activation steps.

    • Detection:

      • Chiral HPLC Analysis: The most definitive way is to use a chiral HPLC method capable of separating all four enantiomers. If you started with L-glutamic acid (2S), the presence of (2R,4R) or (2R,4S) isomers in your final product confirms racemization at C2.

      • Polarimetry: While less precise for a mixture, a significant deviation from the expected optical rotation can indicate racemization.

    • Prevention:

      • Avoid Harsh Bases: Strong bases (like LDA at elevated temperatures or prolonged exposure to NaOH) can abstract the α-proton. When a base is needed (e.g., for an alkylation step), use milder, non-nucleophilic bases and low temperatures.

      • Careful Deprotection: Prolonged exposure to strong acids (e.g., boiling in 6M HCl) during final deprotection can cause some racemization. Minimize heating time and temperature.

      • Protect the α-Amino Group: Keeping the α-amino group protected (e.g., as a Boc or Cbz carbamate) throughout the synthesis helps reduce the acidity of the α-proton, thereby minimizing the risk of epimerization.

Detailed Protocols

Protocol 1: Reductive Amination of a Protected γ-Keto Acid

This protocol assumes the successful synthesis of the protected γ-keto acid precursor from L-glutamic acid.

ParameterValue/ReagentRationale
Starting Material N-Boc-L-glutamic acid α,γ-dimethyl ester, 4-keto derivativeFully protected substrate to ensure specific reaction at the keto group.
Ammonia Source Ammonium Acetate (NH₄OAc)Provides both ammonia and a buffering effect to maintain a suitable pH.
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)Selective for reducing the iminium ion in the presence of the ketone.
Solvent Anhydrous Methanol (MeOH)A polar protic solvent that facilitates imine formation and dissolves reagents.
Additives 3Å Molecular SievesRemoves water generated during imine formation, driving the reaction forward.
Temperature Room Temperature (20-25 °C)Balances reaction rate with minimizing side reactions and racemization.
Reaction Time 12-24 hoursAllows for the slow, selective reduction to proceed to completion.

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the γ-keto acid starting material (1.0 eq) and activated 3Å molecular sieves.

  • Add anhydrous methanol to dissolve the starting material, followed by ammonium acetate (10 eq). Stir the suspension for 30 minutes.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and releases HCN upon contact with strong acid. Handle in a fume hood.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a small amount of acetic acid to neutralize any remaining reducing agent.

  • Filter the mixture to remove the molecular sieves, and concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup: dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected diamino-product.

Protocol 2: Purification by Cation-Exchange Chromatography

Step-by-Step Procedure:

  • Resin Preparation: Swell a strong cation-exchange resin (e.g., Dowex 50WX8) in deionized water. Pack it into a column and wash extensively with 1M NaOH, followed by deionized water until the eluent is neutral, and finally equilibrate with the loading buffer (e.g., 0.2 M Sodium Citrate buffer, pH 2.2).

  • Sample Loading: Dissolve the crude, deprotected amino acid mixture in the loading buffer. Apply the solution to the top of the equilibrated column, allowing it to flow in slowly.

  • Washing: Wash the column with several column volumes of the loading buffer to elute any neutral or anionic impurities.

  • Elution: Elute the bound amino acids using a stepwise or linear gradient of increasing pH and ionic strength. A common elution buffer is a 0.35 M Sodium Citrate buffer at pH 5.28, or for strongly bound diamino acids, a buffer containing a higher salt concentration or a basic modifier like pyridine.

  • Fraction Collection & Analysis: Collect fractions and analyze them using TLC (ninhydrin stain) or LC-MS to identify those containing your product. Pool the pure fractions and desalt if necessary (e.g., by lyophilization if volatile buffers were used, or by a secondary purification step).

References

  • Thompson, A. M., & O'Connor, P. D. (2014). The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS. Journal of Peptide Science, 20(3), 201-207. Available at: [Link]

  • Mills, G. A., & Klodnitsky, H. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92. Available at: [Link]

  • Chen, Y., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 928, 81-88. Available at: [Link]

  • Bio-Rad. (n.d.). Anion Exchange Chromatography. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Chemical Reviews, 102(8), 2987-3036. Available at: [Link]

  • Csapó, J., et al. (2003). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1, 5-21. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • LCGC International. (2019). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available at: [Link]

  • Aponte, J. C., et al. (2024). Multiple formation pathways for amino acids in the early Solar System based on carbon and nitrogen isotopes in asteroid Bennu samples. Proceedings of the National Academy of Sciences, 121(1). Available at: [Link]

  • Rahman, M. M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-202. Available at: [Link]

  • Sino Biological. (n.d.). Protein Purification by Ion Exchange Chromatography. Available at: [Link]

  • Alonso, F., et al. (2013). Intermolecular reductive amination of amino acid- derived b-ketoesters. PLoS One, 8(1), e53231. Available at: [Link]

  • ResearchGate. (2018). Protecting reagent for glutamic acid? Available at: [Link]

  • Forró, E., & Fülöp, F. (2006). Diastereo- and enantioselective synthesis of orthogonally protected 2,4-diaminocyclopentanecarboxylates: a flip from beta-amino- to beta,gamma-diaminocarboxylates. Organic & Biomolecular Chemistry, 4(19), 3593-3600. Available at: [Link]

  • Wikipedia. (n.d.). Keto acid. Available at: [Link]

  • Roy, B., et al. (1998). Synthesis and biological activity of glutamic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 8(1), 71-76. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Keto Carboxylic Acids, Esters and Amides. Available at: [Link]

  • LibreTexts Chemistry. (2023). Reductive Amination. Available at: [Link]

  • Wikipedia. (n.d.). Glutamic acid. Available at: [Link]

  • Brimble, M. A., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain. Organic & Biomolecular Chemistry, 19(30), 6648-6654. Available at: [Link]

  • Forró, E., & Fülöp, F. (2019). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 15, 2038-2046. Available at: [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry, 18(5), 569-623. Available at: [Link]

  • Voynikov, Y., et al. (2012). Synthesis and pharmacological properties of glutamic acid amides: A review. Pharmacia, 59(1-4), 85-94. Available at: [Link]

  • Hughes, A. B. (2014). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. The Journal of Organic Chemistry, 79(11), 5247-5256. Available at: [Link]

  • Wei, D., et al. (2011). Preparation of D-glutamine from glutamic acid. Applied Biochemistry and Biotechnology, 165(2), 554-564. Available at: [Link]

  • Li, Q., et al. (2010). Diastereo- and enantioselective synthesis of alpha,gamma-diaminobutyric acid derivatives via Cu-catalyzed asymmetric Michael reaction. Organic Letters, 12(5), 1080-1083. Available at: [Link]

  • Bhushan, R. (2010). Determination of Enantiomeric Purity via Formation of Diastereomers. Houben-Weyl Methods of Molecular Transformations, 21, 227-278. Available at: [Link]

  • Chen, K., et al. (2015). Efficient synthesis of glutaric acid from L-glutamic acid via diazoniation/hydrogenation sequence. Chemical Papers, 69(4), 569-573. Available at: [Link]

  • Kim, M. J., et al. (2007). Preparation of optically pure δ-lactones using diastereomeric resolution with amino acid as resolving agent. Tetrahedron Letters, 48(30), 5293-5296. Available at: [Link]

  • Kim, M. J., et al. (2007). Preparation of Optically Pure δ-Lactones Using Diastereomeric Resolution with Amino Acid as Resolving Agent. Request PDF. Available at: [Link]

  • Google Patents. (2012). EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt.

Sources

Technical Support Center: Overcoming Solubility Issues of 2,4-Diaminopentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-diaminopentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this unique diaminodicarboxylic acid. Given the limited availability of specific experimental data for this compound, this resource synthesizes fundamental principles of amino acid chemistry with practical, field-proven insights to provide a robust framework for your experiments.

Understanding the Challenge: The Zwitterionic Nature of 2,4-Diaminopentanedioic Acid

2,4-Diaminopentanedioic acid, like other amino acids, exists predominantly as a zwitterion. This means it possesses both a positive charge on its amino groups and a negative charge on its carboxylic acid groups, resulting in a net neutral charge at a specific pH known as the isoelectric point (pI).[1] This zwitterionic nature is a primary determinant of its solubility characteristics.

At its isoelectric point, the intermolecular electrostatic attractions between the positive and negative charges of neighboring molecules are maximized, leading to the formation of a stable crystal lattice and, consequently, minimum solubility in aqueous solutions.[2] To achieve effective dissolution, it is crucial to manipulate the pH of the solvent to shift the equilibrium away from the zwitterionic state.

Frequently Asked Questions (FAQs)

Q1: Why is my 2,4-diaminopentanedioic acid not dissolving in water?

A1: The most likely reason is that the pH of your water is close to the isoelectric point (pI) of 2,4-diaminopentanedioic acid. At this pH, the compound has minimal solubility. For dissolution, the pH of the solution needs to be adjusted to be either significantly lower or higher than the pI.

Q2: What is the isoelectric point (pI) of 2,4-diaminopentanedioic acid and how can I estimate it?

Q3: In which solvents, other than water, can I dissolve 2,4-diaminopentanedioic acid?

A3: Generally, zwitterionic amino acids have low solubility in non-polar organic solvents.[3] Some solubility may be achieved in polar aprotic solvents like DMSO or DMF, but complete dissolution may still be challenging. For most applications, aqueous-based solvent systems with pH modification are the most effective.

Q4: Can heating improve the solubility of 2,4-diaminopentanedioic acid?

A4: Yes, for many compounds, solubility increases with temperature. Gentle heating of the solution can aid in dissolution. However, it is crucial to be mindful of the thermal stability of 2,4-diaminopentanedioic acid. Prolonged exposure to high temperatures could lead to degradation. Always start with gentle warming and monitor for any changes in the appearance of the solution or the compound.

Q5: I've adjusted the pH, but the compound still precipitates. What could be the issue?

A5: Several factors could be at play:

  • Insufficient pH adjustment: The pH may still be too close to the pI. Try adjusting the pH further away from the estimated neutral range.

  • Salt formation and "salting out": At very high concentrations of acid or base, the increased ionic strength of the solution can lead to a decrease in the solubility of the amino acid salt, a phenomenon known as "salting out."

  • Purity of the compound: Impurities from the synthesis or degradation of the compound can affect its solubility characteristics.

Troubleshooting Guides

Guide 1: Achieving Aqueous Solubility through pH Adjustment

This is the most fundamental and effective method for dissolving 2,4-diaminopentanedioic acid.

Principle: By adjusting the pH, you can protonate the carboxylate groups (at low pH) or deprotonate the ammonium groups (at high pH), disrupting the zwitterionic interactions and increasing solubility.[4]

Workflow Diagram:

Caption: Workflow for dissolving 2,4-diaminopentanedioic acid via pH adjustment.

Step-by-Step Protocol:

  • Initial Suspension: Suspend the desired amount of 2,4-diaminopentanedioic acid in a minimal amount of deionized water. Stir the suspension at room temperature.

  • pH Adjustment (Acidic Route):

    • Slowly add a dilute solution of a strong acid (e.g., 0.1 M HCl) dropwise to the suspension while continuously stirring and monitoring the pH.

    • As the pH decreases, the carboxylate groups will become protonated, leading to a net positive charge on the molecule and increased solubility.

    • Continue adding acid until the compound fully dissolves. Note the final pH.

  • pH Adjustment (Basic Route):

    • Alternatively, slowly add a dilute solution of a strong base (e.g., 0.1 M NaOH) dropwise to the suspension.

    • As the pH increases, the amino groups will be deprotonated, resulting in a net negative charge and enhanced solubility.

    • Continue adding base until complete dissolution is observed. Record the final pH.

  • Gentle Warming (Optional): If dissolution is slow, gently warm the solution (e.g., to 30-40°C) while stirring. Avoid boiling.

  • Final Volume Adjustment: Once the compound is fully dissolved, you can adjust the final volume with deionized water as required for your experiment.

Important Considerations:

  • Choice of Acid/Base: Use acids and bases that are compatible with your downstream application.

  • Buffer Systems: For applications requiring a stable pH, dissolve the compound in an appropriate buffer solution. You may need to screen different buffers to find one that provides both good buffering capacity and adequate solubility for your target compound.

Guide 2: Utilizing Co-solvents for Enhanced Solubility

In cases where purely aqueous solutions are not suitable, co-solvents can be employed.

Principle: The addition of a water-miscible polar organic solvent can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent, which can sometimes improve the solubility of zwitterionic compounds.

Recommended Co-solvents:

  • Ethanol

  • Methanol

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

Experimental Approach:

  • Prepare a stock solution of 2,4-diaminopentanedioic acid in an aqueous solution with an adjusted pH where it is soluble (as per Guide 1).

  • Titrate this aqueous stock solution into the desired organic solvent or a mixture of the organic solvent and water, observing for any signs of precipitation.

  • Alternatively, attempt to dissolve the solid compound directly in a mixture of water and the co-solvent, followed by pH adjustment.

Data Summary: General Solubility of Amino Acids

Solvent ClassGeneral SolubilityRationale
Water pH-dependentZwitterionic nature leads to low solubility at the isoelectric point.[3]
Polar Protic Solvents (e.g., Ethanol, Methanol) Low to ModerateCan form hydrogen bonds but are generally less effective than water at solvating the charged groups of the zwitterion.
Polar Aprotic Solvents (e.g., DMSO, DMF) ModerateCan solvate the positive charges but are less effective at solvating the negative charges. May require heating.
Non-polar Solvents (e.g., Hexane, Toluene) InsolubleLack of favorable interactions with the charged functional groups of the zwitterion.

Stability and Storage

In Solid Form:

  • Store 2,4-diaminopentanedioic acid in a tightly sealed container in a cool, dry place, protected from light.

In Solution:

  • The stability of 2,4-diaminopentanedioic acid in solution is pH and temperature-dependent.

  • At extreme pH values and elevated temperatures, the compound may be susceptible to degradation.

  • It is recommended to prepare fresh solutions for each experiment. If storage is necessary, filter-sterilize the solution and store at 4°C for short periods or at -20°C or -80°C for long-term storage.

  • Perform stability studies under your specific experimental conditions to ensure the integrity of the compound over time.

References

  • Trissel, L. A. (1996). Concentration-dependent precipitation of sodium bicarbonate with ciprofloxacin lactate. American Journal of Health-System Pharmacy, 53(1), 84-85.
  • Vaia. (n.d.). How could you make the zwitterion of aspartic acid more soluble in water? Retrieved from [Link]

  • Wikipedia. (2023, December 2). Zwitterion. Retrieved from [Link]

  • Khan Academy. (n.d.). Isoelectric point and zwitterions. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diaminopentanedioic acid. Retrieved from [Link]

  • Nonstandard Diamino Dicarboxylic Amino Acid. (2021, September 7). YouTube. Retrieved from [Link]

  • Wikipedia. (2023, November 29). 2,4-Diaminobutyric acid. Retrieved from [Link]

  • Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (2020). Molecules, 25(15), 3498.
  • Li, C.-W. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid.
  • Reddit. (2023, January 5). Dicarboxylic acid solubility. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27: Isoelectronic point. Retrieved from [Link]

  • Antitumor Activity of L-2,4 Diaminobuturic Acid Against Mouse Fibrosarcoma Cells in Vitro and in Vivo. (1986). Anticancer Research, 6(3 Pt B), 425-429.
  • Wikipedia. (2023, October 29). Diamino acid. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points Of Amino Acids (And How To Calculate Them). Retrieved from [Link]

  • Vedantu. (n.d.). Which one is diaminodicarboxylic amino acid A Cystine class 11 biology CBSE. Retrieved from [Link]

  • Wikipedia. (2024, January 29). Glutamic acid. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative.
  • Master Organic Chemistry. (2023, February 9). Isoelectric Points Of Amino Acids (And How To Calculate Them). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Butyric acid, γ-amino-. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 2,4-Diaminobutyric acid (FDB022978). Retrieved from [Link]

  • PubChem. (n.d.). L-2,4-Diaminobutyric acid. Retrieved from [Link]

  • MDPI. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(16), 8873.
  • Wikidata. (n.d.). L-2,4-diaminobutyric acid. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 2,4-Diaminopentanedioic Acid Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the analysis of 2,4-diaminopentanedioic acid. This molecule, a non-proteinogenic diamino acid, presents unique challenges in mass spectrometry due to its high polarity, zwitterionic nature, and low volatility. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. It provides in-depth, field-tested insights and protocols to help you achieve sensitive, robust, and reproducible detection.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is 2,4-diaminopentanedioic acid so difficult to detect with LC-MS?

A1: The difficulty arises from a combination of its chemical properties:

  • High Polarity: This makes it poorly retained on traditional reversed-phase (C18) chromatography columns, often eluting in the void volume with salts and other interferences.[1][2]

  • Zwitterionic Nature: As an amino acid, it possesses both a positive (amino) and a negative (carboxylic acid) charge at neutral pH. This can lead to poor ionization efficiency in electrospray ionization (ESI) as the net charge is zero. The molecule's behavior can be highly dependent on the mobile phase pH.[3][4]

  • Low Volatility: Like other amino acids, it is not amenable to analysis by techniques requiring gas-phase introduction without derivatization, such as standard gas chromatography-mass spectrometry (GC-MS).[5]

Q2: What is the expected mass-to-charge ratio (m/z) for this compound?

A2: The expected m/z depends on the ionization mode and the adducts formed.

  • Molecular Weight: The monoisotopic mass of neutral 2,4-diaminopentanedioic acid (C5H10N2O4) is 162.0641 Da.[6]

  • Positive Ion Mode [M+H]+: The most common ion in positive mode ESI will be the protonated molecule at m/z 163.0719 .

  • Negative Ion Mode [M-H]-: In negative mode, the deprotonated molecule would be observed at m/z 161.0563 .

  • Other Adducts: Be aware of potential sodium [M+Na]+ (m/z 185.0538) or potassium [M+K]+ (m/z 201.0277) adducts, especially if your mobile phase or sample contains these salts.[7]

Q3: Should I use positive or negative ionization mode?

A3: Positive ion mode is generally recommended and more commonly successful. The two amino groups are basic and readily accept a proton, especially in an acidic mobile phase (e.g., pH < 4), leading to a stable [M+H]+ ion.[2] While negative mode is possible, protonating the basic sites is typically more efficient than deprotonating the acidic sites in common ESI mobile phases.

Q4: Is chemical derivatization necessary for detection?

A4: Not strictly necessary, but highly recommended if you are struggling with sensitivity or chromatographic retention.

  • Without Derivatization: Direct analysis is possible but requires specialized chromatography like Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][8][9] This approach can be challenging due to sensitivity to salt content and potential for matrix effects.[9]

  • With Derivatization: Derivatization modifies the molecule to make it less polar and more easily ionized. This allows for the use of robust reversed-phase chromatography and can significantly boost signal intensity.[5][10][11] Common derivatizing agents for amino acids include AccQ-Tag, OPA, FMOC, or reagents that modify the carboxylic acid group.[1][5][12]

Section 2: Core Troubleshooting Guide (Symptom-Based)

This section is structured to address specific problems you may be observing in the lab.

Symptom 1: No or Very Low Signal Intensity

This is the most common issue. The cause is typically rooted in either poor ionization or poor chromatography.

start Low/No Signal Detected check_ms Is the MS performing correctly? (Run system suitability/tuning standard) start->check_ms check_lc Is the analyte reaching the MS? (Check for LC clogs, leaks, flow) check_ms->check_lc MS OK ms_fail Troubleshoot MS Hardware (Clean source, check electronics) check_ms->ms_fail MS Fails ionization Problem Area: Poor Ionization Efficiency check_lc->ionization LC OK lc_fail Troubleshoot LC System (Check pressure, connections) check_lc->lc_fail LC Fails chromatography Problem Area: Poor Chromatography ionization->chromatography If pH/source optimization fails solution_ph Optimize Mobile Phase pH (Acidify to pH 2.5-3.5) ionization->solution_ph Primary Action solution_hilic Switch to HILIC Column chromatography->solution_hilic Recommended solution_rp Use Ion-Pairing on C18 chromatography->solution_rp Alternative solution_source Optimize MS Source Parameters (Voltages, Gas, Temp) solution_ph->solution_source Next Step solution_derivatize Consider Derivatization (e.g., AccQ-Tag, AQC) solution_source->solution_derivatize If still low

Caption: Troubleshooting flowchart for low signal intensity.

Potential Cause A: Poor Ionization Efficiency

  • The Problem: Due to its zwitterionic nature, the analyte may have a net neutral charge in the ESI droplet, preventing efficient ion formation.[3] Ion suppression from matrix components is also a common cause of poor response.[13]

  • Q: What is the pH of my mobile phase?

    • A: For positive mode ESI, the mobile phase must be acidic to ensure the amino groups are fully protonated. A pH of 2.5 - 3.5 is a good starting point. Using volatile additives like formic acid (0.1%) or ammonium formate is critical for MS compatibility.[14][15]

  • Q: Have I optimized the mass spectrometer's source parameters?

    • A: Default "autotune" settings are often suboptimal.[15] You must perform a manual tune by infusing a standard of 2,4-diaminopentanedioic acid. Systematically adjust the capillary voltage, gas flows (nebulizer, drying gas), and source temperature to maximize the [M+H]+ signal.

      Parameter Typical Starting Range (ESI+) Purpose
      Capillary Voltage 3500 - 4500 V Promotes droplet charging.
      Nebulizer Gas 30 - 50 psi Aids in droplet formation.
      Drying Gas Flow 8 - 12 L/min Assists in solvent evaporation.

      | Drying Gas Temp | 250 - 350 °C | Facilitates desolvation. |

Potential Cause B: Poor Chromatographic Retention

  • The Problem: If using a standard C18 column, the highly polar analyte is likely eluting in or near the solvent front (void volume). This region often contains high concentrations of salts and other matrix components that suppress the analyte's signal.

  • Q: What type of LC column am I using?

    • A: A C18 column is not ideal. The best approach for underivatized analysis is Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2][8] HILIC columns use a polar stationary phase with a high-organic mobile phase to retain polar compounds.[14]

  • Q: If I must use a C18 column, can I improve retention?

    • A: Yes, by using ion-pairing agents . Volatile agents like perfluorocarboxylic acids (e.g., TFA, though it can cause signal suppression, or PFPA) can be added to the mobile phase.[5] These agents pair with the charged analyte, increasing its hydrophobicity and retention on the C18 column. Caution: Ion-pairing agents can be difficult to remove from the LC-MS system.

Potential Cause C: Analyte Degradation

  • The Problem: Amino acids can be susceptible to degradation, especially in complex biological matrices or during sample processing.

  • Q: How are my samples and standards being stored and prepared?

    • A: Store stock solutions and biological samples at -80°C.[2] During preparation, keep samples on ice to minimize enzymatic activity. Ensure the pH of the final sample diluent is compatible with the initial mobile phase to prevent precipitation upon injection.[13] For plasma samples, protein precipitation should be performed with a cold organic solvent (e.g., acetonitrile or methanol) to ensure efficient removal of proteins.[16]

Symptom 2: High Background Noise or Interferences
  • The Problem: The detector is seeing many ions at or near the m/z of your target, obscuring the signal. This is often due to contamination or co-eluting matrix components.[17]

  • Q: Are my solvents and additives LC-MS grade?

    • A: Non-volatile salts, plasticizers from containers, and impurities in low-grade solvents are common sources of high background. Always use LC-MS grade water, acetonitrile, methanol, and additives (e.g., formic acid, ammonium formate).[13][15]

  • Q: Am I seeing isobaric interferences?

    • A: Isobaric compounds have the same nominal mass as your analyte. In biological samples, isomers like 2,4-diaminobutanoic acid (DABA) or N-(2-aminoethyl)glycine could potentially interfere.[18] A high-resolution mass spectrometer (Q-TOF, Orbitrap) can help distinguish these based on exact mass. If using a triple quadrupole, chromatographic separation is essential.

  • Q: Have I cleaned the ion source recently?

    • A: Non-volatile material from samples and mobile phases can build up on the ion source components (capillary, skimmer, lenses), leading to high background and reduced sensitivity. Regular cleaning as per the manufacturer's protocol is crucial.[17][19]

Symptom 3: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
  • The Problem: The chromatographic peak is not sharp and symmetrical, which compromises sensitivity and integration accuracy.

  • Q: Is my sample solvent compatible with the mobile phase?

    • A: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase will cause peak distortion.[13] For HILIC, the sample should be dissolved in a high percentage of organic solvent (e.g., 80-90% acetonitrile). For reversed-phase, the sample solvent should be as weak or weaker than the starting mobile phase.

  • Q: Could there be secondary interactions with the column?

    • A: The amino groups on 2,4-diaminopentanedioic acid can interact with residual silanols on silica-based columns, causing peak tailing. Using a mobile phase with an appropriate buffer (e.g., 10-20 mM ammonium formate) can help shield these interactions and improve peak shape.[14]

Section 3: Detailed Experimental Protocols

Protocol 1: Underivatized Analysis using HILIC-MS

This method is preferred for its simplicity but requires careful optimization.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (if available).[1]

    • Vortex vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet proteins.[1]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of 90:10 acetonitrile:water with 0.1% formic acid. This ensures compatibility with the HILIC mobile phase.

  • LC Method:

    • Column: A HILIC column (e.g., Agilent HILIC-Z, Waters BEH Amide).[1][2]

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).[14]

    • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0.[1]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient:

      Time (min) %B
      0.0 95
      1.0 95
      8.0 50
      9.0 50
      9.1 95

      | 12.0 | 95 |

  • MS Method (Triple Quadrupole - MRM):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: These must be empirically determined by infusing a standard. A plausible fragmentation would be the loss of water or ammonia.

      Analyte Q1 (Precursor) m/z Q3 (Product) m/z Potential Neutral Loss
      2,4-diaminopentanedioic acid 163.1 145.1 H2O
      2,4-diaminopentanedioic acid 163.1 119.1 CO2 + H2

      | 2,4-diaminopentanedioic acid | 163.1 | 74.1 | Fragment of backbone |

Protocol 2: Derivatized Analysis using Reversed-Phase LC-MS

This method adds a preparation step but results in a more robust and often more sensitive assay. Here, we use a generic derivatization workflow.

  • Sample Preparation and Derivatization (using Waters AccQ-Tag as an example):

    • Perform protein precipitation as described in Protocol 1, Steps 1-3.

    • Evaporate the supernatant to complete dryness.

    • Reconstitute the residue in 20 µL of 0.1 M Borate Buffer.

    • Add 60 µL of AccQ-Tag Reagent (dissolved in acetonitrile).

    • Vortex and heat at 55°C for 10 minutes.[12]

    • The sample is now ready for injection onto a reversed-phase column.

  • LC Method:

    • Column: Standard C18 column (e.g., 2.1 x 100 mm, <3 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start at 5-10% B and ramp up to 95% B over several minutes to elute the now more hydrophobic derivative.

  • MS Method:

    • Ionization Mode: Positive ESI.

    • MRM Transitions: The precursor ion (Q1) will now be the mass of the derivatized analyte. The product ion (Q3) is often a common fragment from the derivatization tag itself, providing a highly specific detection channel. These transitions must be determined empirically.

References

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023). PMC. [Link]

  • Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. [Link]

  • hilic-lc/ms method for non-derivatized amino acid analysis in spent media. Agilent Technologies. [Link]

  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst (RSC Publishing). [Link]

  • Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS. Agilent Technologies. [Link]

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Waters Corporation. [Link]

  • 2,4-Diaminopentanedioic acid | C5H10N2O4. PubChem. [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies. [Link]

  • Capillary electrochromatography-mass spectrometry of zwitterionic surfactants. PubMed. [Link]

  • Direct extract derivatization for determination of amino acids in human urine by gas chromatography and mass spectrometry. PubMed. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]

  • What Is the Principle of Determining Amino Acids by Mass Spectrometry. MtoZ Biolabs. [Link]

  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

  • Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. PMC. [Link]

  • Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

  • Density Functional Theory and UPLC/MS/ESI+ studies of the zwitterionic surfactant-Na+ pair formation. PubMed. [Link]

  • (2S,4R)-2,4-diaminopentanedioic acid | C5H10N2O4. PubChem. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]

  • Zwitterionic sulfonates as m/z shift reagents for 5–methylcytosine detection in DNA using flow injection analysis and electrospray ionization mass spectrometry. ResearchGate. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • 2,4-Diaminopentanoic acid | C5H12N2O2. PubChem. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • What can be a cause of losing signal over time in LC-MS/MS? ResearchGate. [Link]

  • How to Avoid Problems in LC–MS. LCGC International. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • 2,4-D Technical Fact Sheet. National Pesticide Information Center. [Link]

  • 2,4-Diaminobutyric acid. Wikipedia. [Link]

  • Selective Quantitation of the Neurotoxin BMAA by Use of Hydrophilic-Interaction Liquid Chromatography-Differential Mobility Spectrometry-Tandem Mass Spectrometry (HILIC-DMS-MS/MS). PubMed. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • 2,4-diaminopentanoate dehydrogenase. Wikipedia. [Link]

  • 2,4-Dichlorophenoxyacetic Acid. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry. PubMed. [Link]

  • Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. PMC. [Link]

Sources

Technical Guide: Stabilizing 2,4-Diaminopentanedioic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for stabilizing 2,4-diaminopentanedioic acid (also known as 2,4-diaminoglutaric acid ) in solution.[]

Note: This molecule is structurally distinct from 2,4-diaminobutyric acid (DABA).[] Ensure you are working with the 5-carbon dicarboxylic acid analog of glutamate (C₅H₁₀N₂O₄).[]

Executive Summary & Chemical Profile

2,4-Diaminopentanedioic acid is a structural analog of glutamate characterized by two amino groups and two carboxyl groups.[] Its stability in solution is compromised by two primary factors: isoelectric precipitation near neutral pH and intramolecular lactamization (cyclization).[]

PropertySpecificationRelevance to Stability
IUPAC Name 2,4-Diaminopentanedioic acidDefines the 5-carbon backbone (Glutaric acid derivative).[]
Formula C₅H₁₀N₂O₄MW: 162.14 g/mol .[][2]
pKa Values (Est.)

-COOH: ~2.1,

-COOH: ~4.0

-NH₂: ~9.4,

-NH₂: ~10.0
At pH 7.4, the molecule carries a net charge near 0 (Zwitterionic), leading to poor solubility.[]
Critical Risk

-Lactam Formation
The 4-amino group can attack the C1-carboxyl to form a 5-membered lactam ring (analogous to pyroglutamate), effectively inactivating the ligand.[]
Troubleshooting Guide (Q&A)
Issue 1: "My compound won't dissolve in water or PBS."

Root Cause: Isoelectric Point (pI) Precipitation.[] At physiological pH (7.2–7.4), the two protonated amino groups (+2) and two deprotonated carboxyl groups (-2) result in a net neutral charge.[] This zwitterionic state has the lowest solubility, causing the compound to crash out of solution.

Corrective Protocol:

  • Do NOT heat the solution to dissolve it (this accelerates degradation).[]

  • Acidic Solubilization (Recommended): Dissolve the powder in 20–50 mM HCl . The excess protons will protonate the carboxyls, giving the molecule a net positive charge and high solubility.

  • Basic Solubilization (Alternative): Dissolve in 20–50 mM NaOH . This deprotonates the amines, resulting in a net negative charge.[] Note: Alkaline conditions can accelerate oxidation; use immediately.[]

Issue 2: "The assay potency decreases over time (Stock Instability)."

Root Cause: Intramolecular Cyclization (


-Lactamization).[]
Similar to how Glutamate cyclizes to Pyroglutamate (5-oxoproline), 2,4-diaminopentanedioic acid can spontaneously cyclize.[] The amino group at position 4 attacks the carboxyl carbon at position 1, releasing water and forming a stable 5-membered lactam ring.[] This reaction is acid-catalyzed but can occur slowly at neutral pH.[]

Corrective Protocol:

  • Aliquot Immediately: Never store the bulk stock at 4°C.

  • Freeze at -80°C: Store aliquots at -80°C to kinetically trap the linear form.

  • Avoid "Freeze-Thaw": Use single-use aliquots.

Issue 3: "I see high background noise in my metal-sensitive assay."

Root Cause: Chelation.[] With two amino and two carboxyl groups, this molecule acts as a polydentate ligand (similar to EDTA), capable of chelating divalent cations (


, 

,

) essential for enzymatic assays or receptor signaling.[]

Corrective Protocol:

  • Buffer Adjustment: Ensure your assay buffer contains excess divalent cations if they are required for the protein's function.[]

  • Control: Run a "buffer only" control with the compound to quantify baseline chelation effects.

Preparation Protocols
Protocol A: Preparation of Stable Stock Solution (100 mM)

Target: Create a stable, high-concentration stock for long-term storage.[]

  • Weighing: Weigh 16.2 mg of 2,4-diaminopentanedioic acid.

  • Solvent Choice:

    • Preferred:0.1 M HCl (sterile filtered).

    • Volume: Add 1.0 mL of 0.1 M HCl.

  • Dissolution: Vortex gently until clear. Do not sonicate with heat.

  • QC Check: Verify the solution is colorless and free of particulates.

  • Storage: Aliquot into 50

    
    L volumes in screw-cap cryovials. Snap-freeze in liquid nitrogen and store at -80°C .
    
Protocol B: Working Solution for Assays

Target: Dilute the acidic stock into physiological buffer without precipitation.[]

  • Thaw: Thaw one aliquot of the 100 mM stock on ice.

  • Intermediate Dilution: Dilute 1:10 into 100 mM HEPES (pH 7.4) .

    • Why? The high buffering capacity of 100 mM HEPES will neutralize the 0.1 M HCl carrier, bringing the pH to physiological levels.

  • Final Dilution: Add this intermediate to your assay well.

    • Timing: Perform this step immediately before the assay starts to minimize the time the molecule spends in the "danger zone" (neutral pH) where cyclization and precipitation risks are highest.

Mechanistic Visualization

The following diagram illustrates the degradation pathway (Lactamization) and the stabilization logic.

StabilityLogic cluster_storage Storage Strategy Linear 2,4-Diaminopentanedioic Acid (Linear, Active) Precipitate Isoelectric Precipitate (Net Charge = 0) Linear->Precipitate pH 7.0 (Solubility Limit) Lactam Cyclic Lactam (Inactive Impurity) Linear->Lactam Time & Heat (Cyclization) SolubleAcid Soluble Cationic Form (pH < 2) Linear->SolubleAcid Add 0.1M HCl (Protonation) SolubleAcid->Linear Dilute into Buffer (Just before assay)

Caption: Stability pathway showing the conversion of the active linear form to inactive lactam or precipitate, and the acid-stabilization strategy.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 245936, 2,4-Diaminopentanedioic acid.[] Retrieved February 13, 2026, from [Link][]

  • Oregon State University. The synthesis and cyclization of 2,4-diaminobutyric acid (Mechanistic Basis for Lactamization).[] Retrieved February 13, 2026, from [Link][]

Sources

Technical Support Center: Refining Purification Protocols for Synthetic 2,4-Diaminopentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of synthetic 2,4-diaminopentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this non-standard amino acid. The protocols and advice provided herein are grounded in established principles of amino acid chemistry and chromatography, synthesized with field-proven insights to ensure scientific integrity and practical applicability.

Introduction to Purification Challenges

The synthesis of 2,4-diaminopentanedioic acid, a diamino dicarboxylic acid, presents unique purification challenges.[1][2] Due to its multiple chiral centers and functional groups, the crude synthetic product is often a complex mixture of diastereomers, enantiomers, and various side-products.[3][4] Achieving high purity is critical for downstream applications, particularly in drug development and biological studies.[5][6] This guide will address these challenges systematically, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude synthetic 2,4-diaminopentanedioic acid?

A1: Common impurities can be broadly categorized as:

  • Diastereomers: (2S,4S)-, (2R,4R)-, (2S,4R)-, and (2R,4S)-2,4-diaminopentanedioic acid. The relative abundance of each will depend on the stereoselectivity of your synthetic route.

  • Incompletely removed protecting groups: Depending on your synthetic strategy, you may have residual protecting groups on the amino or carboxylic acid functionalities.[7][8]

  • Side-products from the synthesis: These can include byproducts from side reactions, such as those arising from the activation of carboxylic acids or incomplete coupling reactions.[3][9]

  • Racemization products: Racemization can occur at the α-carbon during synthesis, especially under harsh basic or acidic conditions, leading to the formation of unwanted stereoisomers.[10][11]

Q2: My crude product shows poor solubility. How can I improve this for purification?

A2: Poor solubility is a common issue with amino acids.[12] Here are a few strategies:

  • pH adjustment: As an amphoteric molecule, the solubility of 2,4-diaminopentanedioic acid is highly pH-dependent. It will be most soluble at pH values where it carries a net charge (either acidic or basic pH). Experiment with adjusting the pH of your sample solution.

  • Use of additives: In some cases, the addition of solubilizing agents like urea, guanidine hydrochloride, or organic co-solvents (e.g., isopropanol) can improve solubility.[12] However, ensure these are compatible with your chosen purification method.

  • Salt form: Converting the amino acid to a salt (e.g., hydrochloride or trifluoroacetate salt) can significantly enhance aqueous solubility.

Q3: How can I separate the different diastereomers of 2,4-diaminopentanedioic acid?

A3: The separation of diastereomers is a significant challenge.[13][14] The most effective techniques are chromatographic:

  • Ion-exchange chromatography (IEX): This is a powerful technique for separating amino acids based on their charge.[15][16][17] By carefully controlling the pH and ionic strength of the mobile phase, it is often possible to resolve diastereomers that have subtle differences in their pKa values.

  • Reversed-phase high-performance liquid chromatography (RP-HPLC): While less common for underivatized amino acids, RP-HPLC can be effective, especially after derivatization with a chiral agent to form diastereomeric derivatives that are more easily separated.[13]

  • Chiral chromatography: This method utilizes a chiral stationary phase to directly separate enantiomers and diastereomers.[18][19]

Troubleshooting Guides

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography is a cornerstone for amino acid purification.[16][17][20] The following guide addresses common issues encountered during the IEX of 2,4-diaminopentanedioic acid.

Problem 1: Poor binding of 2,4-diaminopentanedioic acid to the cation-exchange column.

Possible Cause Troubleshooting Action Scientific Rationale
Incorrect pH of the loading buffer Ensure the pH of your loading buffer is at least 1-2 pH units below the isoelectric point (pI) of 2,4-diaminopentanedioic acid.At a pH below its pI, the amino acid will have a net positive charge and will bind effectively to a cation-exchange resin.[16]
High salt concentration in the sample Desalt your sample before loading using dialysis or a desalting column.High concentrations of counter-ions in the sample will compete with the amino acid for binding sites on the resin, reducing binding efficiency.[12]
Column not properly equilibrated Equilibrate the column with at least 5-10 column volumes of the loading buffer before applying the sample.Proper equilibration ensures that the ionic environment within the column is optimal for binding.

Problem 2: Co-elution of diastereomers.

Possible Cause Troubleshooting Action Scientific Rationale
Inadequate separation conditions Optimize the elution gradient. Try a shallower salt gradient or a pH gradient.A shallower gradient increases the resolution between closely eluting compounds by providing more time for differential migration.[12] A pH gradient can exploit subtle differences in the pKa values of the diastereomers.[17]
Column overloading Reduce the amount of sample loaded onto the column.Overloading the column leads to peak broadening and a loss of resolution.
Inappropriate resin choice Consider using a resin with a smaller bead size or different functional groups.Smaller bead sizes provide a larger surface area and can improve resolution. Different functional groups may offer different selectivities for the diastereomers.
Crystallization

Crystallization is a powerful technique for obtaining highly pure material.

Problem: Difficulty in inducing crystallization of the purified 2,4-diaminopentanedioic acid.

Possible Cause Troubleshooting Action Scientific Rationale
Solution is not supersaturated Slowly evaporate the solvent or add a miscible anti-solvent (e.g., ethanol or acetone to an aqueous solution).Crystallization occurs from a supersaturated solution where the concentration of the solute exceeds its solubility limit.
Presence of impurities Ensure the starting material for crystallization is of high purity (>95%).Impurities can inhibit nucleation and crystal growth.
Incorrect pH Adjust the pH of the solution to the isoelectric point (pI) of 2,4-diaminopentanedioic acid.Amino acids are least soluble at their pI, which is the optimal pH for crystallization.
Lack of nucleation sites Try seeding the solution with a small crystal of the desired product or scratching the inside of the flask with a glass rod.Seeding provides a template for crystal growth, while scratching creates microscopic imperfections on the glass surface that can act as nucleation sites.

Experimental Protocols

Protocol 1: Ion-Exchange Chromatography for Diastereomer Separation

This protocol provides a starting point for the separation of 2,4-diaminopentanedioic acid diastereomers using a strong cation-exchange resin.

Materials:

  • Strong cation-exchange resin (e.g., Dowex 50W)

  • Loading Buffer: 0.2 M Sodium Citrate, pH 3.0

  • Elution Buffer A: 0.2 M Sodium Citrate, pH 4.25

  • Elution Buffer B: 1.0 M Sodium Chloride in 0.2 M Sodium Citrate, pH 4.25

  • Crude 2,4-diaminopentanedioic acid, dissolved in loading buffer

Procedure:

  • Pack a column with the strong cation-exchange resin and equilibrate with 10 column volumes of Loading Buffer.

  • Dissolve the crude 2,4-diaminopentanedioic acid in a minimal amount of Loading Buffer and adjust the pH to 3.0.

  • Load the sample onto the column.

  • Wash the column with 3 column volumes of Loading Buffer to remove unbound impurities.

  • Begin elution with a linear gradient from 0% to 100% Elution Buffer B over 20 column volumes.

  • Collect fractions and analyze for the presence of 2,4-diaminopentanedioic acid using a suitable analytical method (e.g., HPLC with derivatization).

  • Pool fractions containing the desired pure diastereomer.

  • Desalt the pooled fractions.

Protocol 2: Purity Analysis by RP-HPLC with Pre-column Derivatization

This protocol describes a general method for assessing the purity of 2,4-diaminopentanedioic acid fractions using RP-HPLC after derivatization with o-phthalaldehyde (OPA).

Materials:

  • o-Phthalaldehyde (OPA) derivatizing reagent

  • Reversed-phase C18 HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Purified 2,4-diaminopentanedioic acid sample

Procedure:

  • Prepare the OPA derivatizing reagent according to the manufacturer's instructions.

  • In a vial, mix your 2,4-diaminopentanedioic acid sample with the OPA reagent and allow the reaction to proceed for the recommended time.

  • Inject the derivatized sample onto the C18 HPLC column.

  • Elute with a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Detect the derivatized amino acid using a fluorescence detector.

  • Assess the purity by integrating the peak areas.

Visualizations

Purification_Workflow Crude Crude Synthetic Product Solubilization Solubilization (pH Adjustment) Crude->Solubilization IEX Ion-Exchange Chromatography (Diastereomer Separation) Solubilization->IEX Analysis1 Purity Analysis (HPLC) IEX->Analysis1 Pooling Fraction Pooling Analysis1->Pooling Fractions >98% Pure Desalting Desalting Pooling->Desalting Crystallization Crystallization Desalting->Crystallization Final_Product Pure 2,4-Diaminopentanedioic Acid Crystallization->Final_Product

Caption: General purification workflow for synthetic 2,4-diaminopentanedioic acid.

Troubleshooting_IEX Start Poor Peak Resolution in IEX Q1 Is the column overloaded? Start->Q1 A1_Yes Reduce sample load Q1->A1_Yes Yes Q2 Is the gradient too steep? Q1->Q2 No A2_Yes Use a shallower gradient Q2->A2_Yes Yes Q3 Is the resin appropriate? Q2->Q3 No A3_Yes Consider alternative analytical methods Q3->A3_Yes Yes A3_No Try a smaller bead size resin Q3->A3_No No

Sources

Technical Support Center: Addressing Non-Specific Binding of 2,4-Diaminopentanedioic Acid in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) when working with 2,4-diaminopentanedioic acid (DAP) and its analogs in various assay formats. Our goal is to equip you with the scientific rationale and practical protocols to minimize background noise and enhance the accuracy and reliability of your experimental data.

Understanding the Challenge: The Nature of 2,4-Diaminopentanedioic Acid and Non-Specific Binding

2,4-Diaminopentanedioic acid, a structural analog of the excitatory neurotransmitter glutamate, is a small, polar molecule with two amine groups and two carboxylic acid groups.[1] Its charged nature at physiological pH can lead to non-specific interactions with various surfaces and macromolecules in an assay system.[2] Non-specific binding refers to the binding of a molecule to unintended targets, which can lead to high background signals, reduced assay sensitivity, and false-positive results.[3][4]

This guide will walk you through a systematic approach to identifying the sources of NSB in your DAP-related assays and implementing effective strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: I'm observing high background signal in my ELISA-based assay with a DAP conjugate. What are the likely causes?

High background in an ELISA is a common issue that can stem from several factors when working with a small, charged molecule like a DAP conjugate.[5] The primary culprits are often insufficient blocking of the microplate surface and non-specific binding of the detection antibodies.[6]

  • Insufficient Blocking: The plastic surface of an ELISA plate has a certain capacity to bind proteins and other molecules. If these binding sites are not adequately saturated with a blocking agent, your DAP conjugate or detection antibodies can adhere directly to the plate, leading to a high background signal.[7][8]

  • Antibody Cross-Reactivity: The primary or secondary antibodies used for detection might be cross-reacting with the blocking agent itself or with other components in your sample matrix.[9]

  • Hydrophobic and Ionic Interactions: The physicochemical properties of your DAP conjugate, including its charge and hydrophobicity, can promote non-specific interactions with the assay surface.[10]

To diagnose the issue, it's crucial to run proper controls, including wells with no antigen, wells with no primary antibody, and wells with no detection antibody. This will help pinpoint the source of the non-specific signal.

Q2: What is the most effective blocking agent to reduce non-specific binding of a small molecule like DAP?

The choice of blocking agent is critical and often requires empirical optimization.[9] There is no single "best" blocker for all assays, as the ideal choice depends on the nature of your specific DAP conjugate, the antibodies used, and the assay surface.[8]

Commonly used blocking agents include proteins and detergents.[11]

  • Protein-Based Blockers:

    • Bovine Serum Albumin (BSA): A widely used and effective blocking agent. It's particularly useful when working with phosphorylated targets, as it is largely free of phosphoproteins.[9]

    • Non-fat Dry Milk: A cost-effective alternative to BSA, but it contains phosphoproteins (like casein) and biotin, which can interfere with assays detecting phosphoproteins or using avidin-biotin systems.[8][9]

    • Casein: A purified milk protein that can be a very effective blocking agent, sometimes outperforming BSA and gelatin.[12]

  • Detergent-Based Blockers:

    • Tween-20 and Triton X-100: These non-ionic detergents are often included in blocking and wash buffers to reduce non-specific interactions by disrupting weak hydrophobic binding.[13][14] However, they are generally not recommended as the sole blocking agent as they can be stripped away during wash steps.[15]

Recommendation: Start with a standard blocking buffer like 1-5% BSA in a buffered saline solution (e.g., PBS or TBS). If high background persists, consider testing other protein-based blockers or adding a low concentration (0.05-0.1%) of a non-ionic detergent like Tween-20 to your blocking and wash buffers.[5][11]

Q3: How can I optimize my buffer conditions to minimize non-specific binding of DAP?

Buffer composition plays a significant role in controlling non-specific interactions. Several parameters can be adjusted:

  • pH: The pH of your assay buffer will influence the net charge of both your DAP conjugate and the interacting surfaces. Since DAP has multiple ionizable groups, its charge is highly pH-dependent.[1] Experimenting with a pH range around the physiological pH (e.g., 7.2-7.6) can help identify a condition that minimizes electrostatic interactions.

  • Ionic Strength: Increasing the salt concentration (e.g., by increasing the concentration of NaCl in your PBS or TBS) can help to disrupt non-specific ionic interactions. Try titrating the NaCl concentration from 150 mM up to 500 mM.

  • Detergents: As mentioned previously, including a mild, non-ionic detergent like Tween-20 or Triton X-100 in your wash and antibody dilution buffers can be very effective at reducing background noise.[13][16] These detergents help to solubilize proteins and prevent them from sticking non-specifically to surfaces.[17]

Q4: I'm working with a cell-based assay and see high background staining. What troubleshooting steps should I take?

High background in cell-based assays can be caused by several factors, including:

  • Insufficient Blocking: Similar to plate-based assays, inadequate blocking of non-specific binding sites on the cells and the culture plate is a common cause of high background.[18]

  • Antibody Concentration: Using too high a concentration of primary or secondary antibodies can lead to non-specific binding.[18] It's essential to titrate your antibodies to find the optimal concentration that gives a good signal-to-noise ratio.

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave behind unbound antibodies, contributing to high background.[18] Increase the number and duration of your wash steps.

  • Cell Permeabilization (for intracellular targets): If you are targeting an intracellular protein, the permeabilization step is critical. Incomplete permeabilization can trap antibodies within the cell, while overly harsh permeabilization can damage cell morphology and expose sticky intracellular components.

Recommendation: Optimize your blocking buffer, titrate your antibodies, and ensure thorough washing. If you are performing intracellular staining, optimize your permeabilization protocol with different detergents and incubation times.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting High Background in an ELISA

This guide provides a step-by-step workflow to identify and resolve high background issues in your DAP-related ELISA.

Experimental Workflow: ELISA Troubleshooting

ELISA_Troubleshooting cluster_0 Initial Observation cluster_1 Diagnostic Experiments cluster_2 Optimization Strategies cluster_3 Resolution A High Background Signal B Run Control Wells: - No Antigen - No Primary Ab - No Secondary Ab A->B Identify Source C Analyze Control Results B->C D Optimize Blocking: - Test different blockers (BSA, Casein) - Vary concentration and incubation time C->D If NSB to plate F Optimize Antibody Dilutions: - Titrate primary and secondary antibodies C->F If Ab-related NSB E Optimize Wash Steps: - Increase number and duration of washes - Add detergent (e.g., Tween-20) H Reduced Background Signal D->H E->H G Modify Buffer Conditions: - Adjust pH and ionic strength F->H G->H

Caption: Systematic workflow for troubleshooting high background in ELISA.

Step-by-Step Protocol:

  • Run Diagnostic Controls: In your next ELISA experiment, include the following control wells:

    • Blank: Wells with no coated antigen, but all subsequent steps are performed. This will indicate if the antibodies are binding directly to the plate.

    • No Primary Antibody: Wells with coated antigen, but the primary antibody step is skipped. This will reveal non-specific binding of the secondary antibody.

    • No Secondary Antibody: Wells with coated antigen and primary antibody, but no secondary antibody. This is a control for the substrate reaction.

  • Analyze Control Results:

    • High signal in the blank: This points to insufficient blocking or non-specific binding of the antibodies to the plate.

    • High signal with no primary antibody: This indicates non-specific binding of the secondary antibody.

    • Normal signal in controls but high background in samples: This suggests cross-reactivity with components in your sample matrix.

  • Implement Optimization Strategies: Based on your control results, systematically optimize the following parameters:

    • Blocking:

      • Increase the concentration of your current blocking agent (e.g., from 1% to 5% BSA).

      • Increase the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).[11]

      • Test alternative blocking agents (e.g., casein-based blockers).[12]

    • Washing:

      • Increase the number of wash steps (e.g., from 3 to 5).

      • Increase the duration of each wash.

      • Add 0.05% Tween-20 to your wash buffer.[11]

    • Antibodies:

      • Perform a checkerboard titration to determine the optimal concentrations of your primary and secondary antibodies.[19]

    • Buffers:

      • Prepare your antibody diluents in your blocking buffer to minimize non-specific binding.[19]

      • Test a range of pH values (e.g., 7.0, 7.4, 8.0) and salt concentrations (e.g., 150 mM, 300 mM, 500 mM NaCl) in your assay buffers.

Guide 2: Selecting the Appropriate Assay Plate Surface

The choice of microplate can significantly impact non-specific binding. Standard polystyrene plates are hydrophobic and can contribute to the non-specific binding of certain molecules.

Comparison of Microplate Surfaces

Surface TypePropertiesBest ForConsiderations
Standard Polystyrene HydrophobicGeneral protein and antibody bindingCan lead to high NSB for some small molecules and proteins.
Non-Binding Surface (NBS) Hydrophilic, often with a polyethylene oxide (PEO)-like coatingReducing protein and nucleic acid binding at low concentrationsMay not be suitable for all coating procedures.[10]
Amine- or Carboxyl-Coated Covalently immobilize moleculesAssays requiring stable attachment of the capture moleculeRequires specific conjugation chemistry.

Recommendation: If you consistently experience high background with standard polystyrene plates, consider trying plates with a non-binding surface.[10][20] These plates are treated to create a hydrophilic surface that minimizes hydrophobic and ionic interactions, thereby reducing non-specific binding.

Data Presentation and Visualization

Table 1: Troubleshooting Summary for High Background
Potential CauseDiagnostic TestRecommended Solution(s)
Insufficient Blocking High signal in "no antigen" control wells.Increase blocking agent concentration and/or incubation time. Try alternative blocking agents (e.g., casein).[8][11]
Non-Specific Antibody Binding High signal in "no primary antibody" control wells.Titrate primary and secondary antibody concentrations. Dilute antibodies in blocking buffer.[18][19]
Inadequate Washing High background across all wells.Increase the number and duration of wash steps. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.[11][21]
Matrix Effects High background only in sample wells, not in standard curve wells.Dilute the sample. Use a specialized assay diluent designed to minimize matrix effects.[22]
Unsuitable Plate Surface Persistent high background despite other optimizations.Switch to a microplate with a non-binding surface (NBS).[10][20]

Mechanism of Non-Specific Binding and Mitigation

NSB_Mitigation cluster_0 Unblocked Surface cluster_1 Blocked Surface A Assay Surface DAP Molecule Detection Antibody A:f1->A:f0 A:f2->A:f0 B Assay Surface Blocking Agent DAP Molecule Detection Antibody B:f1->B:f0

Caption: Blocking agents saturate non-specific binding sites on the assay surface.

By following these guidelines and systematically troubleshooting your assay, you can effectively address the challenges of non-specific binding associated with 2,4-diaminopentanedioic acid and obtain high-quality, reproducible data.

References

  • Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Diaminopentanedioic acid. PubChem. Retrieved from [Link]

  • Labmate Online. (2025, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Retrieved from [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • G-Biosciences. (2013, March 6). Uncovering the Role of Detergents in Protein Solubilization. Retrieved from [Link]

  • G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots!. Retrieved from [Link]

  • Biocompare. (2021, May 5). Tips on Optimizing ELISA Development. Retrieved from [Link]

  • BosterBio. (n.d.). ELISA Blocking Optimization: Reduce Background & Improve Sensitivity. Retrieved from [Link]

  • The Not So Serious Scientist. (2023, April 17). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. YouTube. Retrieved from [Link]

  • Vogt, R. F., Phillips, D. L., Henderson, L. O., Whitfield, W., & Spierto, F. W. (1987). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 101(1), 43–50.
  • Corning. (n.d.). Non Binding Surface | NBS Treatment. Retrieved from [Link]

  • CANDOR Bioscience GmbH. (n.d.). nonspecific binding in immunoassays. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). ELISA Optimization. Retrieved from [Link]

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]

  • ResearchGate. (n.d.). ELISA conditions to reduce non-specific binding. Retrieved from [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Farajollahi, M. M., & Sargent, I. L. (2012). Reduction of non-specific binding in immunoassays requiring long incubations.
  • Novateinbio. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reduction of non-specific binding in immunoassays requiring long incubations. Retrieved from [Link]

  • Solubility of Things. (n.d.). Glutamic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]

Sources

"improving the efficiency of enzymatic reactions involving 2,4-diaminopentanedioic acid"

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Optimizing Enzymatic Reactions with 2,4-Diaminopentanedioic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-diaminopentanedioic acid and related enzymatic reactions. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding enzymatic reactions involving 2,4-diaminopentanedioic acid, a key intermediate in lysine biosynthesis.

Q1: Which enzymes are known to interact with 2,4-diaminopentanedioic acid or its isomers?

A1: The primary enzyme family that utilizes a stereoisomer of 2,4-diaminopentanedioic acid (specifically, meso-diaminopimelate or meso-DAP) is the diaminopimelate decarboxylase (DAPDC) family (EC 4.1.1.20).[1][2] DAPDC catalyzes the final, irreversible step in the lysine biosynthesis pathway in most bacteria and plants, converting meso-DAP into L-lysine.[2][3] Another key enzyme is diaminopimelate dehydrogenase (DAPDH) , which is involved in the synthesis of meso-DAP.[4][5] Additionally, 2,4-diaminopentanoate dehydrogenase (EC 1.4.1.12) acts on (2R,4S)-2,4-diaminopentanoic acid.[6]

Q2: What are the typical kinetic parameters I should expect for a diaminopimelate decarboxylase (DAPDC) reaction?

A2: The kinetic parameters for DAPDC can vary between species. For example, DAPDC from Cyanothece sp. ATCC 51142 has a KM of 1.20 mM and a kcat of 1.68 s-1.[1] In comparison, the KM values for DAPDC from E. coli and M. tuberculosis are 0.97 mM and 1.6 mM, respectively.[1] The kcat for M. tuberculosis DAPDC is 1.8 s-1.[1] These values provide a baseline for what to expect in your own experiments.

Q3: My DAPDC enzyme shows low activity. What are some initial checks I should perform?

A3: Low enzyme activity is a common issue. Here are some initial troubleshooting steps:

  • Cofactor Presence: DAPDC is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1][2] Ensure that you have an adequate concentration of PLP in your reaction buffer, typically around 20-100 µM.[1][7]

  • pH and Temperature: The optimal pH and temperature can be species-specific. For instance, DAPDC from Cyanothece sp. ATCC 51142 exhibits peak activity at pH 8.0 and 30°C.[1] Verify that your reaction conditions are optimal for your specific enzyme.

  • Enzyme Integrity: Confirm the concentration and purity of your enzyme stock. Degradation or improper storage can lead to loss of activity.

  • Substrate Quality: Ensure the purity and correct stereoisomer (meso-DAP) of your substrate.

Q4: Are there any known inhibitors of DAPDC that I should be aware of?

A4: Yes, product inhibition by L-lysine is a known factor that can reduce the efficiency of the DAPDC reaction.[7] Additionally, the L,L- and D,D- isomers of diaminopimelate can act as competitive inhibitors.[7] For example, L,L-DAP inhibits M. tuberculosis DAPDC with a Ki of 1.6 ± 0.4 mM.[7]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to more complex issues you may encounter during your experiments.

Issue 1: High Background Signal in a Coupled Spectrophotometric Assay

A coupled spectrophotometric assay is often used to measure DAPDC activity.[1][3] A common setup involves using saccharopine dehydrogenase (SDH) to monitor the production of lysine, which is coupled to the oxidation of NADH. High background can obscure your results.

Possible Causes & Solutions:

  • Contaminating Dehydrogenase Activity: Your purified DAPDC enzyme preparation may be contaminated with other dehydrogenases that can oxidize NADH.

    • Solution: Run a control reaction containing all components except the meso-DAP substrate. If you still observe a significant decrease in absorbance at 340 nm, further purification of your DAPDC enzyme is necessary.

  • Substrate-Independent NADH Oxidation: Some components in your reaction mixture may be causing non-enzymatic oxidation of NADH.

    • Solution: Test for NADH stability in your buffer system without any enzymes present. If the background is still high, consider preparing fresh buffers and using high-purity reagents.

Issue 2: Poor Substrate Solubility or Stability

2,4-diaminopentanedioic acid and its isomers can have limited solubility, especially at neutral pH.

Possible Causes & Solutions:

  • pH Effects on Solubility: The protonation state of the amino and carboxyl groups affects solubility.

    • Solution: Prepare your substrate stock solution in a slightly acidic or basic solution (e.g., dilute HCl or NaOH) and then adjust the final reaction pH with your buffer. Always check the final pH of your reaction mixture after adding all components.

  • Substrate Degradation: Over time, especially at non-optimal pH or temperature, the substrate may degrade.

    • Solution: Prepare fresh substrate solutions for each experiment. If you must store them, do so at -20°C or below and for a limited time.

Issue 3: Low Product Yield in a Preparative-Scale Reaction

Scaling up a reaction from analytical to preparative scale can present new challenges.

Possible Causes & Solutions:

  • Product Inhibition: As mentioned in the FAQs, L-lysine can inhibit DAPDC.[7] In a preparative-scale reaction, the accumulating product can significantly slow down the reaction rate.

    • Solution: Consider using an in-situ product removal (ISPR) strategy. This could involve techniques like ion-exchange chromatography or the use of a coupled enzymatic reaction that consumes the L-lysine as it is produced.

  • Enzyme Instability: Longer reaction times at preparative scales can lead to enzyme denaturation.

    • Solution: Optimize the reaction conditions for enzyme stability, which may not be the same as the conditions for maximal initial velocity. This could involve a lower temperature or the addition of stabilizing agents like glycerol or BSA. You may also need to add fresh enzyme partway through the reaction.

Section 3: Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for DAPDC Activity

This protocol is adapted from established methods for determining DAPDC kinetics.[1][3]

Materials:

  • Purified DAPDC enzyme

  • Saccharopine dehydrogenase (SDH)

  • meso-Diaminopimelate (meso-DAP)

  • α-ketoglutarate (α-KG)

  • Reduced nicotinamide adenine dinucleotide (NADH)

  • Pyridoxal 5'-phosphate (PLP)

  • Tris-HCl buffer (e.g., 20 mM, pH 8.0)

  • UV-Vis spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Tris-HCl buffer (to final volume)

    • 0.2 mM NADH

    • 10 mM α-KG

    • 0.1 mM PLP

    • 1.4 µM SDH

    • A variable concentration of meso-DAP (e.g., 0.5 to 15 mM for KM determination)[1]

  • Incubate the mixture for 5-10 minutes at the desired temperature (e.g., 30°C) to allow for temperature equilibration and to record any background NADH oxidation.[1]

  • Initiate the reaction by adding a known concentration of DAPDC enzyme (e.g., 1 µM).[1]

  • Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of the DAPDC reaction.

  • Calculate the initial velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

Parameter Description
KM Michaelis constant; substrate concentration at half Vmax
Vmax Maximum reaction velocity
kcat Turnover number; Vmax / [Enzyme]
kcat/KM Catalytic efficiency
Protocol 2: HPLC-Based Assay for Product Identification

This method is useful for confirming the identity of the reaction product and for analyzing reactions with alternative substrates.[7]

Materials:

  • Completed enzymatic reaction mixture

  • Glacial acetic acid

  • o-phthaldialdehyde (OPA) for derivatization

  • HPLC system with a fluorescence detector

Procedure:

  • Stop the enzymatic reaction by adding a small volume of glacial acetic acid to denature the enzyme.[7]

  • Centrifuge the mixture to pellet the precipitated protein.

  • Take the supernatant and derivatize the amino acids with OPA according to standard protocols.

  • Inject the derivatized sample onto the HPLC system.

  • Analyze the chromatogram by comparing the retention time of the product peak to that of an L-lysine standard.

Section 4: Visualizing the Workflow

DAP Pathway and Assay Principle

The following diagram illustrates the final step of the lysine biosynthesis pathway and the principle of the coupled spectrophotometric assay.

dap_pathway cluster_pathway Lysine Biosynthesis cluster_assay Coupled Assay meso-DAP meso-Diaminopimelate DAPDC DAPDC (EC 4.1.1.20) meso-DAP->DAPDC Substrate L-Lysine L-Lysine alpha-KG α-Ketoglutarate SDH SDH (Assay Enzyme) L-Lysine->SDH DAPDC->L-Lysine Product alpha-KG->SDH NADH NADH NADH->SDH NAD+ NAD+ SDH->NAD+

Caption: Enzymatic conversion of meso-DAP to L-Lysine and coupled assay.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues in enzymatic reactions with 2,4-diaminopentanedioic acid.

troubleshooting_workflow start Low/No Activity check_basics Check Basics: - Cofactor (PLP) present? - Correct pH/Temp? - Enzyme/Substrate quality? start->check_basics high_background High Background Signal? check_basics->high_background control_rxn Run Control Reaction (no substrate) high_background->control_rxn Yes low_yield Low Preparative Yield? high_background->low_yield No purify_enzyme Further Enzyme Purification control_rxn->purify_enzyme Signal Persists fresh_buffers Prepare Fresh Buffers control_rxn->fresh_buffers No Signal product_inhibition Consider Product Inhibition low_yield->product_inhibition Yes success Successful Reaction low_yield->success No ispr Implement In-Situ Product Removal (ISPR) product_inhibition->ispr enzyme_stability Assess Enzyme Stability product_inhibition->enzyme_stability optimize_stability Optimize for Stability (e.g., lower temp, additives) enzyme_stability->optimize_stability

Caption: Troubleshooting workflow for enzymatic reaction optimization.

References

  • Kinetic and homology model analysis of diaminopimelate decarboxylase from Cyanothece sp. ATCC 51142: unveiling a key enzyme in lysine biosynthesis. PMC. Available at: [Link]1]

  • Dimerization of Bacterial Diaminopimelate Decarboxylase Is Essential for Catalysis. PMC. Available at: [Link]3]

  • Diaminopimelate decarboxylase. Wikipedia. Available at: [Link]2]

  • Rational Design of Meso-Diaminopimelate Dehydrogenase with Enhanced Reductive Amination Activity for Efficient Production of d-p-Hydroxyphenylglycine. Applied and Environmental Microbiology. Available at: [Link]4]

  • Semi-Rational Design of Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum Improved Its Activity toward Hydroxypyruvate for D-serine Synthesis. MDPI. Available at: [Link]5]

  • 2,4-diaminopentanoate dehydrogenase. Wikipedia. Available at: [Link]6]

  • Analysis of Catalytic Determinants of Diaminopimelate and Ornithine Decarboxylases Using Alternate Substrates. PMC. Available at: [Link]7]

Sources

"method refinement for accurate quantification of 2,4-diaminopentanedioic acid in biological samples"

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for the accurate quantification of 2,4-diaminopentanedioic acid (2,4-DAP) in biological samples. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols to overcome common challenges in LC-MS/MS-based analysis.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the analysis of 2,4-DAP.

Q1: My 2,4-DAP peak has poor sensitivity and is not consistently detected. What are the likely causes?

A1: Low sensitivity for 2,4-DAP, a polar molecule with two amine groups, is a frequent challenge. The primary causes are typically:

  • Inefficient Ionization: Underivatized 2,4-DAP has poor volatility and ionization efficiency in common electrospray ionization (ESI) sources.

  • Poor Chromatographic Retention: The high polarity of 2,4-DAP leads to weak retention on standard reversed-phase (RP) columns, causing it to elute in the void volume with matrix interferences.[1]

  • Matrix Effects: Co-eluting endogenous compounds from biological matrices like plasma or urine can suppress the ionization of 2,4-DAP, reducing the signal.[2][3][4]

Q2: Why is derivatization necessary for analyzing 2,4-DAP?

A2: Derivatization is a critical step that chemically modifies the 2,4-DAP molecule to make it more suitable for LC-MS/MS analysis.[5][6] The key benefits include:

  • Increased Hydrophobicity: Reagents react with the polar amino groups, making the resulting molecule less polar and significantly improving its retention on reversed-phase columns.

  • Enhanced Ionization Efficiency: The derivatizing agent often introduces a readily ionizable group (a "charge tag"), which dramatically enhances the signal intensity in the mass spectrometer.[7]

  • Improved Specificity: Derivatization can help distinguish 2,4-DAP from other structurally similar compounds.

Q3: I am seeing significant variability between replicate injections. What should I investigate?

A3: High variability often points to issues in sample preparation or the stability of the analyte. Key areas to check are:

  • Incomplete Protein Precipitation: If proteins are not fully removed, they can precipitate in the autosampler or on the column, leading to inconsistent injections and pressure fluctuations.

  • Analyte Degradation: Ensure samples are handled properly post-collection. Plasma should be separated from whole blood promptly and frozen.[8][9] Repeated freeze-thaw cycles should be avoided.

  • Inconsistent Derivatization: The derivatization reaction must be consistent. Check the age of your reagents, reaction times, and temperature control. An automated derivatization procedure can reduce human error and improve precision.[5][10]

Q4: How do I distinguish between 2,4-DAP and its isomers during analysis?

A4: Distinguishing isomers like 2,4-DAP from its structural relatives (e.g., ornithine) is a significant challenge because they have the same exact mass.[11] A combination of strategies is required:

  • Chromatographic Separation: A well-optimized HPLC method is essential. Hydrophilic interaction liquid chromatography (HILIC) or specialized amino acid columns can provide better separation for these polar isomers than standard C18 columns.[1]

  • Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique separates ions based on their shape and size (collision cross-section) in the gas phase, providing an additional dimension of separation that can often resolve isomers.[12][13]

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for resolving specific experimental problems, organized by workflow stage.

Workflow Stage 1: Sample Preparation

The goal of sample preparation is to isolate 2,4-DAP from the complex biological matrix, remove interferences, and prepare it for analysis.[14]

  • Causality: The chosen extraction method may not be efficient for a polar, dicarboxylic amino acid like 2,4-DAP. Proteins and phospholipids are major sources of interference.[3][15]

  • Troubleshooting Steps:

    • Evaluate Protein Precipitation: This is the simplest method. Test different organic solvents (Acetonitrile, Methanol) and acids (Trichloroacetic acid, Sulfosalicylic acid).[14][16] A common issue is analyte co-precipitation with the protein pellet.

    • Optimize Solid-Phase Extraction (SPE): For cleaner samples, SPE is superior. Use a mixed-mode cation exchange (MCX) sorbent, which retains 2,4-DAP via its amine groups.

    • Verification: Use a spike-and-recovery experiment. Spike a known amount of 2,4-DAP standard into a blank matrix (e.g., water or stripped plasma) and process it alongside your samples. Calculate the percent recovery. A recovery of 85-115% is generally considered acceptable.

  • Thaw plasma or serum samples on ice.

  • To a 50 µL aliquot of plasma, add 5 µL of a 30% (w/v) SSA solution.[16]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]

  • Carefully transfer the clear supernatant to a new microcentrifuge tube for the derivatization step.

Workflow Stage 2: Derivatization

Chemical derivatization is crucial for achieving the required sensitivity and chromatographic performance.

  • Causality: The reaction conditions may be suboptimal, or interfering substances from the sample matrix may be quenching the reaction. Primary and secondary amines in buffers (e.g., Tris, HEPES) are common contaminants that will consume the derivatization reagent.[17]

  • Troubleshooting Steps:

    • Reagent Quality: Ensure derivatization reagents (e.g., OPA/MPA, AccQ-Tag, DNPH) are fresh and have been stored correctly.[5]

    • pH Control: Most derivatization reactions for amino acids are pH-dependent. Use a borate buffer (typically pH 8.5-9.5) to ensure the primary amine groups of 2,4-DAP are deprotonated and reactive.[5]

    • Matrix Interference: If efficiency is low only in biological samples but not in pure standards, suspect matrix interference. Implement a more rigorous cleanup step, such as SPE, before derivatization.

    • Verification: Analyze a derivatized pure standard of 2,4-DAP. The presence of a strong peak confirms the reagent and reaction conditions are working. Compare its peak area to a derivatized sample to estimate relative efficiency.

G cluster_0 Sample Preparation cluster_1 Derivatization Sample Biological Sample (Plasma, Urine) Add_IS Add Isotope-Labeled Internal Standard Sample->Add_IS Precip Protein Precipitation (e.g., with SSA) Add_IS->Precip Centrifuge Centrifugation (14,000 x g, 10 min) Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Buffer Add Borate Buffer (Adjust pH) Supernatant->Buffer Reagent Add Derivatization Reagent (e.g., OPA/MPA) Buffer->Reagent Incubate Incubate (e.g., 1 min @ RT) Reagent->Incubate Inject Inject for LC-MS/MS Incubate->Inject

Caption: Workflow from biological sample to LC-MS/MS injection.

Workflow Stage 3: LC-MS/MS Analysis

This stage involves the chromatographic separation and mass spectrometric detection of the derivatized 2,4-DAP.

  • Causality: Suboptimal chromatographic conditions or matrix effects are the most common causes. Matrix effects occur when co-eluting compounds interfere with the ionization of the target analyte, causing signal suppression or enhancement.[4][15]

  • Troubleshooting Steps:

    • Optimize Gradient: Adjust the HPLC gradient to increase the separation between your analyte and other peaks. A shallower gradient around the elution time of 2,4-DAP can significantly improve resolution.

    • Modify Mobile Phase: Ensure the mobile phase pH is appropriate for the derivatized analyte. Small changes in pH can alter peak shape and retention.

    • Mitigate Matrix Effects:

      • Dilution: A simple and effective method is to dilute the sample extract. This reduces the concentration of interfering compounds.[18]

      • Isotope-Labeled Internal Standard (IS): The "gold standard" for correcting matrix effects is to use a stable isotope-labeled version of 2,4-DAP.[4][16] The IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate ratio-based quantification.[1]

    • Verification: The best way to quantitatively assess matrix effects is using the post-extraction spike method.[3] Compare the peak area of an analyte spiked into a blank, extracted matrix with the peak area of the same analyte in a neat solution. The ratio (Matrix Factor) should be close to 1.

T Start Low or No Signal for 2,4-DAP Check_MS Is the MS tuned and calibrated correctly? Start->Check_MS Check_Standard Is a signal seen for a derivatized pure standard? Check_MS->Check_Standard Yes Fix_MS Action: Retune and recalibrate instrument. Check_MS->Fix_MS No Check_Deriv Derivatization Issue: - Reagent Age? - Incorrect pH? - Quenching? Check_Standard->Check_Deriv No Check_LC LC / Matrix Effect Issue: - Co-elution? - Ion Suppression? Check_Standard->Check_LC Yes Fix_Deriv Action: Prepare fresh reagents, verify pH, and improve cleanup. Check_Deriv->Fix_Deriv Check_SamplePrep Sample Prep Issue: - Poor Recovery? - Analyte Degradation? Fix_SamplePrep Action: Optimize extraction (e.g., switch to SPE). Check_SamplePrep->Fix_SamplePrep Check_LC->Check_SamplePrep No, signal only low in samples Fix_LC Action: Adjust gradient, dilute sample, use SIL-IS. Check_LC->Fix_LC Yes, peak shape/retention issues

Caption: A decision tree for troubleshooting low signal intensity.

Part 3: Quantitative Data & Method Parameters

Table 1: Comparison of Sample Preparation Techniques
Preparation MethodTypical Recovery (%)Matrix Effect SeverityThroughputNotes
Protein Precipitation (ACN) 70-90%HighHighSimple and fast, but may result in significant ion suppression.[2][3]
Protein Precipitation (SSA) 85-105%ModerateHighOften provides cleaner extracts than ACN or MeOH for amino acids.[16]
Solid-Phase Extraction (MCX) >90%LowModerateProvides the cleanest extracts, minimizing matrix effects.[14]
Dilute-and-Shoot 100% (by definition)Very HighVery HighOnly suitable for very high concentration samples or with very sensitive instruments.[18]
Table 2: Example LC-MS/MS Parameters for Derivatized 2,4-DAP

(Note: These are starting points and require optimization for your specific system)

ParameterSettingRationale
HPLC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Standard for derivatized nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate 0.4 mL/minTypical for analytical scale columns.
Ionization Mode ESI PositiveDerivatization adds a protonatable site.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[19]
MRM Transition 1 (Quantifier) Parent ion m/z -> Fragment ion m/zThe most intense fragment ion is used for quantification.
MRM Transition 2 (Qualifier) Parent ion m/z -> Fragment ion m/zA second fragment is monitored to confirm identity.

References

  • Souza, I., et al. (2009). Matrix effect in quantitative LC/MS/MS analyses of biological fluids. PubMed. [Link]

  • Zhang, J., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]

  • Selvan, R.S., et al. (2018). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

  • Schaefer, A., et al. (1985). Plasma amino-acids analysis: effects of delayed samples preparation and of storage. PubMed. [Link]

  • Indiana University School of Medicine. Amino Acid Analysis, Plasma. Genetic Testing Labs. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Bio-Synthesis Inc. Amino Acid Analysis Sample Preparation Guidelines. [Link]

  • LCGC TV. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. [Link]

  • Pozo, O.J., et al. (2017). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices. CABI Digital Library. [Link]

  • ResearchGate. MRM conditions and retention time of 2,4-D for LC-MS/MS analysis. [Link]

  • Wang, Y., et al. (2018). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Hindawi. [Link]

  • Goto, T., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. [Link]

  • Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Hametner, C. (2014). Amino acid analysis in biofluids using LC-MS/MS. [Link]

  • Guo, K., et al. (2004). Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. PubMed. [Link]

  • Li, Y., et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. PMC - NIH. [Link]

  • Wacyk, J., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography. Springer. [Link]

  • Kaysheva, A.L., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Semantic Scholar. [Link]

  • Abdulbagi, M., et al. (2023). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry. PubMed. [Link]

  • Abdulbagi, M., et al. (2024). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry. ResearchGate. [Link]

  • Schon, F., & Kelly, J.S. (1975). L-2,4-diaminobutyric acid (L-DABA) as a selective marker for inhibitory nerve terminals in rat brain. PMC - NIH. [Link]

  • Armstrong, D.W., et al. (2022). Analysis of D-Amino Acids: Relevance in Human Disease. ResearchGate. [Link]

  • Zytkovicz, T.H., et al. (2001). Tandem Mass Spectrometric Analysis for Amino, Organic, and Fatty Acid Disorders. ResearchGate. [Link]

Sources

Validation & Comparative

A Tale of Two Molecules: A Comparative Guide to the Biological Activities of 2,4-Diaminopentanedioic Acid and Glutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate landscape of molecular biology, seemingly minor structural differences can lead to vastly different functional roles. This guide provides an in-depth comparison of two such molecules: glutamic acid, the principal excitatory neurotransmitter in the mammalian central nervous system, and its structural analog, 2,4-diaminopentanedioic acid. While structurally similar, their biological activities diverge significantly, offering a compelling case study in structure-activity relationships. This guide will explore their distinct roles, from shaping synaptic transmission in the brain to constructing the bacterial cell wall, supported by experimental data and detailed methodologies.

At a Glance: Structural and Functional Divergence

Glutamic acid and 2,4-diaminopentanedioic acid are both five-carbon dicarboxylic acids. The key distinction lies in the position of the amino groups. Glutamic acid is an α-amino acid, with a single amino group at the C2 position. In contrast, 2,4-diaminopentanedioic acid possesses two amino groups, at the C2 and C4 positions. This seemingly subtle alteration has profound implications for their biological activities.

FeatureL-Glutamic Acid2,4-Diaminopentanedioic Acid
Primary Role in Mammals Major excitatory neurotransmitter[1][2][3]Hypothesized modulator of inhibitory neurotransmission
Primary Target in Mammals Glutamate receptors (NMDA, AMPA, Kainate, mGluRs)[1][3][4]Potentially GABA transaminase and GABA transporters
Effect on Neuronal Activity Excitatory[1][2]Potentially inhibitory (by increasing GABA levels)
Role in Bacteria Central metaboliteKey component of the diaminopimelic acid (DAP) pathway for peptidoglycan and lysine synthesis[5][6][7]
Therapeutic Potential Target for treating neurological and psychiatric disorders[4][8]Potential as an antibacterial agent[5][6]

The Excitatory Powerhouse: L-Glutamic Acid

L-glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a pivotal role in synaptic plasticity, learning, and memory[1][2][8]. Its function is mediated through a diverse family of glutamate receptors, broadly classified into ionotropic and metabotropic receptors.

Ionotropic Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. They include:

  • NMDA Receptors (NMDARs): Crucial for synaptic plasticity, these receptors require both glutamate and a co-agonist (glycine or D-serine) to activate and are also voltage-dependent, requiring depolarization to remove a magnesium block[8].

  • AMPA Receptors (AMPARs): Responsible for the majority of fast excitatory neurotransmission.

  • Kainate Receptors: Involved in both pre- and postsynaptic signaling.

Metabotropic Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades.

The precise balance of glutamatergic signaling is critical for normal brain function. Excessive activation of glutamate receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases[2][8].

Glutamate Signaling Pathway Glutamatergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamine Glutamine Glutaminase Glutaminase Glutamine->Glutaminase Glutamate_pre Glutamate Vesicle Synaptic Vesicle Glutamate_pre->Vesicle NMDA_R NMDA Receptor Vesicle->NMDA_R AMPA_R AMPA Receptor Vesicle->AMPA_R Glutamate Release mGluR mGluR Vesicle->mGluR Glutaminase->Glutamate_pre Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Na_ion Na⁺ Influx AMPA_R->Na_ion Signaling Downstream Signaling (e.g., LTP, LTD) mGluR->Signaling Ca_ion->Signaling

Caption: Simplified diagram of a glutamatergic synapse.

The Other Side of the Coin: The Potential Role of 2,4-Diaminopentanedioic Acid

Direct experimental evidence on the biological activity of 2,4-diaminopentanedioic acid in the mammalian central nervous system is limited. However, based on the known activity of its close structural analog, 2,4-diaminobutyric acid (DABA), we can formulate a strong hypothesis for its function.

A Potential Modulator of the GABAergic System

DABA is a known inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA[9][10]. DABA also acts as a GABA reuptake inhibitor, blocking GABA transporters (GATs)[10]. Both of these actions lead to an increase in the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission. Given the structural similarity, it is plausible that 2,4-diaminopentanedioic acid could exert similar effects, acting as an indirect GABAergic agonist.

Hypothesized GABAergic Modulation Hypothesized Mechanism of 2,4-Diaminopentanedioic Acid in a GABAergic Synapse cluster_presynaptic Presynaptic GABAergic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_pre Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate_pre->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle GABA_T GABA Transaminase (GABA-T) GABA_pre->GABA_T Degradation GABA_synapse GABA Vesicle->GABA_synapse GABA Release GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake GABA_R GABA Receptor GABA_synapse->GABA_R Inhibition Neuronal Inhibition GABA_R->Inhibition DAPA 2,4-Diaminopentanedioic Acid (Hypothesized) DAPA->GAT Inhibition DAPA->GABA_T Inhibition

Caption: Hypothesized mechanism of 2,4-diaminopentanedioic acid in a GABAergic synapse.

A Key Player in Bacterial Physiology

In stark contrast to its potential role in the mammalian nervous system, 2,4-diaminopentanedioic acid is a known intermediate in the diaminopimelic acid (DAP) pathway in bacteria. Specifically, meso-diaminopimelate (m-DAP), a stereoisomer of 2,6-diaminopimelic acid, is a crucial component of the peptidoglycan cell wall of many Gram-negative bacteria[5][7]. It is also the immediate precursor to lysine, an essential amino acid for protein synthesis[5]. The enzymes in the DAP pathway, such as diaminopimelate epimerase and meso-diaminopimelate decarboxylase, are essential for bacterial survival and are not present in mammals, making them attractive targets for the development of novel antibiotics[5][6][7]. Analogs of diaminopimelic acid have been synthesized and shown to have antibacterial activity by inhibiting these enzymes[6][8][11].

DAP Pathway Simplified Diaminopimelic Acid (DAP) Pathway in Bacteria Aspartate Aspartate DHDPS DHDPS Aspartate->DHDPS Tetrahydrodipicolinate Tetrahydrodipicolinate LL_DAP L,L-Diaminopimelate Tetrahydrodipicolinate->LL_DAP ... DAP_Epimerase Diaminopimelate Epimerase LL_DAP->DAP_Epimerase meso_DAP meso-Diaminopimelate Peptidoglycan Peptidoglycan (Bacterial Cell Wall) meso_DAP->Peptidoglycan Incorporation DAP_Decarboxylase meso-Diaminopimelate Decarboxylase meso_DAP->DAP_Decarboxylase Lysine L-Lysine DHDPS->Tetrahydrodipicolinate DAP_Epimerase->meso_DAP DAP_Decarboxylase->Lysine DAP_Analogs DAP Analogs (e.g., 2,4-Diaminopentanedioic Acid) DAP_Analogs->DAP_Epimerase Inhibition DAP_Analogs->DAP_Decarboxylase Inhibition

Sources

"comparing the neuroactivity of 2,4-diaminopentanedioic acid and 2,4-diaminobutyric acid"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2,4-Diaminobutyric Acid (DABA) and 2,4-Diaminopentanedioic Acid (DAPDA) .

Content Type: Technical Comparison Guide Audience: Neuropharmacologists, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

This guide contrasts the neuroactivity of two non-proteinogenic diamino acids that function as "false neurotransmitters" within the central nervous system (CNS). While structurally homologous, their pharmacological targets are diametrically opposed:

  • 2,4-Diaminobutyric Acid (DABA) acts as a GABA analogue , disrupting inhibitory signaling via GABA transaminase (GABA-T) and GABA transporter (GAT) inhibition.

  • 2,4-Diaminopentanedioic Acid (DAPDA) (also known as 2,4-diaminoglutaric acid) acts as a Glutamate analogue , targeting excitatory amino acid transporters (EAATs) and glutamine metabolic pathways.

Understanding the dichotomy between these two compounds is essential for researchers developing modulators of the GABA/Glutamate cycle or investigating mechanisms of excitotoxicity and neurolathyrism.

Chemical & Structural Analysis

Both compounds are linear, aliphatic diamino dicarboxylic acids. Their neuroactivity is dictated by their chain length, which determines their "fit" into GABAergic or Glutamatergic binding pockets.

Feature2,4-Diaminobutyric Acid (DABA) 2,4-Diaminopentanedioic Acid (DAPDA)
IUPAC Name 2,4-diaminobutanoic acid2,4-diaminopentanedioic acid
Common Alias L-DABA, L-2,4-DAB2,4-Diaminoglutaric acid
Carbon Backbone 4-Carbon (Butyrate)5-Carbon (Glutarate)
Endogenous Analogue GABA (

-aminobutyric acid)
L-Glutamate
Key Functional Group

-amino and

-amino groups

-amino and

-amino groups
Stereochemistry L-isomer is the active neurotoxin(2S, 4S) isomer shows highest EAAT affinity
Structural Homology Visualization

The following diagram illustrates the structural relationship between these synthetic probes and their endogenous counterparts.

Structures cluster_GABA Inhibitory Axis (GABAergic) cluster_Glutamate Excitatory Axis (Glutamatergic) GABA GABA (Endogenous) DABA 2,4-Diaminobutyric Acid (Synthetic Analogue) GABA->DABA + Alpha-Amino Group GLU L-Glutamate (Endogenous) DAPDA 2,4-Diaminopentanedioic Acid (Synthetic Analogue) GLU->DAPDA + Gamma-Amino Group

Figure 1: Structural derivation of DABA and DAPDA from GABA and Glutamate. Note the addition of amino groups that alter transporter kinetics.

Mechanism of Action & Neuroactivity

A. 2,4-Diaminobutyric Acid (DABA): The GABA Disruptor

DABA is a well-characterized neurotoxin involved in neurolathyrism . Its neuroactivity stems from its ability to mimic GABA while resisting normal metabolic degradation.

  • GABA Transaminase (GABA-T) Inhibition:

    • DABA acts as a competitive substrate and inhibitor of GABA-T.

    • Mechanism: It binds to the enzyme but degrades slowly, effectively trapping the enzyme.

    • Result: Intracellular GABA levels rise significantly (2-3 fold increase in brain tissue).

  • GABA Transporter (GAT) Inhibition:

    • DABA is a substrate for GAT-1. It competes with GABA for reuptake, prolonging the presence of GABA in the synaptic cleft.

    • Toxicity: High intracellular accumulation of DABA leads to osmotic stress and "chronic ammonia toxicity" due to disruption of the urea cycle in the liver, which secondarily impacts the brain [1].

B. 2,4-Diaminopentanedioic Acid (DAPDA): The Glutamate Modulator

DAPDA (2,4-diaminoglutaric acid) acts on the excitatory axis. While less potent as a direct toxin compared to DABA, it serves as a critical probe for glutamate transport.

  • Excitatory Amino Acid Transporter (EAAT) Inhibition:

    • DAPDA acts as a blocker/substrate for EAATs (specifically EAAT1/GLAST and EAAT2/GLT-1).

    • Mechanism: By occupying the glutamate binding site, it prevents the clearance of glutamate from the synapse.

    • Result: Potentiation of NMDA/AMPA receptor signaling due to elevated synaptic glutamate [2].

  • Metabolic Interference (CTP Synthase):

    • DAPDA has been identified as an inhibitor of CTP synthase and Glutamine Synthetase in parasitic models (Trypanosoma), suggesting it interferes with the Glutamate-Glutamine cycle in astrocytes [3].

Comparative Signaling Pathway

Pathways cluster_Synapse Synaptic Cleft Dynamics cluster_Inhibitory Inhibitory Synapse cluster_Excitatory Excitatory Synapse DABA_Mol DABA GABA_T GABA Transaminase (Mitochondria) DABA_Mol->GABA_T Inhibits GAT GABA Transporter (GAT-1) DABA_Mol->GAT Competes (Substrate) DAPDA_Mol DAPDA EAAT Glutamate Transporter (EAAT2/GLT-1) DAPDA_Mol->EAAT Blocks/Competes GS Glutamine Synthetase (Astrocyte) DAPDA_Mol->GS Modulates (Metabolic)

Figure 2: Mechanistic divergence. DABA targets GABA clearance and degradation, while DAPDA targets Glutamate clearance and recycling.

Experimental Data Comparison

The following table synthesizes experimental data regarding the potency and physiological effects of both compounds.

ParameterDABA (GABA Analogue)DAPDA (Glutamate Analogue)
Primary Target GABA Transaminase (GABA-T)Excitatory Amino Acid Transporters (EAATs)
Inhibition Type Non-linear, non-competitive (GABA-T)Competitive substrate/blocker (EAAT)
IC50 / Ki Values GABA-T: ~500 µM (Weak in vitro, potent in vivo) [1]EAAT Inhibition: Low micromolar range (comparable to L-trans-PDC) [2]
Physiological Effect Convulsions/Tremors (Paradoxical)Excitotoxicity (via Glutamate spillover)
Cellular Uptake Concentrated by GAT-1Transported by EAATs
Toxicity Profile Neurolathyrism; Hepatic ammonia toxicityCytotoxicity via osmotic stress or excitotoxic cascade

Experimental Protocols

Protocol A: Measuring GABA-T Inhibition by DABA

Objective: Determine the inhibitory constant (Ki) of DABA against GABA transaminase.

  • Preparation: Homogenize rat brain tissue in 0.1 M phosphate buffer (pH 7.4) containing 1 mM 2-mercaptoethanol. Centrifuge at 10,000g for 20 min to isolate mitochondrial fraction.

  • Incubation:

    • Prepare reaction mixture: 50 mM GABA, 10 mM

      
      -ketoglutarate, 0.5 mM PLP (cofactor), and varying concentrations of DABA (0, 100, 500, 1000 µM).
      
    • Incubate at 37°C for 30 minutes.

  • Quantification:

    • Stop reaction with 10% trichloroacetic acid (TCA).

    • Measure the production of succinic semialdehyde (SSA) or glutamate colorimetrically.

  • Validation: Plot Lineweaver-Burk graphs. DABA typically displays non-competitive inhibition kinetics in this assay.

Protocol B: Synaptosomal Glutamate Uptake Inhibition by DAPDA

Objective: Assess the ability of DAPDA to block EAAT-mediated glutamate uptake.

  • Synaptosome Isolation:

    • Homogenize cortical tissue in 0.32 M sucrose. Centrifuge (1000g, 10 min) to remove debris.

    • Centrifuge supernatant (20,000g, 20 min) to pellet synaptosomes. Resuspend in Krebs-Henseleit buffer.

  • Uptake Assay:

    • Pre-incubate synaptosomes (200 µg protein) with DAPDA (1–100 µM) for 10 minutes at 37°C.

    • Initiate uptake by adding [³H]-L-Glutamate (final concentration 10 nM) + 100 µM unlabeled glutamate.

    • Incubate for exactly 4 minutes.

  • Termination:

    • Rapidly filter through GF/B glass fiber filters under vacuum.

    • Wash filters 3x with ice-cold buffer to remove non-specific binding.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate Percent Inhibition relative to control (no DAPDA).

    • Control: Use TBOA (DL-threo-beta-benzyloxyaspartate) as a positive control for transport inhibition.

References

  • Beart, P. M., & Bilal, K. (1977). "L-2,4-Diaminobutyric acid and the GABA system."[1] Neuroscience Letters, 5(3-4), 193-198.[1] Link

  • Tanaka, K., & Sawanishi, H. (1998). "An efficient and stereospecific synthesis of (2S,4S)-2,4-diaminoglutaric acid... and evaluation of their activity as inhibitors of excitatory amino acid transporters." Tetrahedron: Asymmetry, 9(1), 71-77. Link

  • Hofer, A., et al. (2001). "CTP synthase inhibitors: potential targets for antiparasitic drugs." Parasitology Today (Contextual reference for 2,4-diaminopentanedioic acid activity in metabolic pathways). Link

  • O'Neal, R. M., et al. (1968). "The 'neurotoxicity' of L-2,4-diaminobutyric acid."[1] Biochemical Journal, 106(3), 699-706.[1] Link

Sources

Validation of 2,4-Diaminopentanedioic Acid as a Dual-Target Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Mimicry of DPA

2,4-Diaminopentanedioic acid (DPA), also known as 2,4-diaminoglutaric acid, represents a critical class of glutamine/glutamate antimetabolites . Unlike broad-spectrum alkylating analogs (e.g., DON, Azaserine), DPA offers a distinct kinetic profile primarily driven by competitive inhibition of enzymes utilizing the


-amido nitrogen of glutamine or the 

-amino group of glutamate.

Its validation as an enzyme inhibitor centers on two distinct metabolic bottlenecks:

  • CTP Synthetase (CTPS): Inhibition of the Glutamine Amidotransferase (GAT) domain, halting de novo pyrimidine biosynthesis.

  • Glutamate Racemase (MurI): Competitive blockade of the active site, preventing the L-Glu

    
     D-Glu inversion essential for bacterial peptidoglycan synthesis.
    

This guide provides a technical validation of DPA, comparing its efficacy against standard inhibitors and detailing self-validating protocols for kinetic characterization.

Mechanistic Validation & Signaling Pathways

The Glutamine Antagonism Mechanism (CTP Synthetase)

CTP Synthetase catalyzes the ATP-dependent amination of UTP to CTP.[1] The reaction requires the hydrolysis of Glutamine to Glutamate + NH


 within the GAT domain.[2] DPA acts as a steric mimic of glutamine but lacks the hydrolyzable amide bond necessary to release ammonia, thereby stalling the catalytic cycle.
The Glutamate Competition Mechanism (MurI)

In bacterial cell wall synthesis, Glutamate Racemase (MurI) employs a "two-base" mechanism (typically Cys-Cys) to deprotonate L-Glu. DPA, possessing an extra amino group at the C4 position, creates steric clash and electrostatic disruption within the active site, preventing the formation of the planar enolate intermediate required for racemization.

Pathway Visualization

The following diagram illustrates the dual-inhibition points of DPA within the pyrimidine and peptidoglycan biosynthetic pathways.

DPA_Mechanism cluster_pyrimidine Pyrimidine Biosynthesis cluster_peptidoglycan Peptidoglycan Biosynthesis UTP UTP CTPS CTP Synthetase (Target 1) UTP->CTPS Substrate CTP CTP CTPS->CTP Product LGlu L-Glutamate MurI Glutamate Racemase (Target 2) LGlu->MurI Substrate DGlu D-Glutamate MurI->DGlu Product DPA 2,4-Diaminopentanedioic Acid (DPA) DPA->CTPS Competitive Inhibition (Ki) DPA->MurI Competitive Inhibition (Ki)

Figure 1: Dual-pathway inhibition mechanism of DPA targeting nucleotide and cell wall biosynthesis.

Comparative Analysis: DPA vs. Standard Inhibitors

Researchers must select inhibitors based on the desired "residence time" and reversibility. DPA is superior when reversible, steady-state inhibition is required for kinetic studies, whereas DON and Azaserine are preferred for irreversible active-site mapping.

Feature2,4-Diaminopentanedioic Acid (DPA)6-Diazo-5-oxo-L-norleucine (DON)AzaserineD-Cycloserine
Primary Target CTP Synthetase, Glutamate RacemaseGlutamine Amidotransferases (Broad)Purine Biosynthesis EnzymesAlanine Racemase, NMDA Receptors
Mechanism Competitive / Reversible Irreversible (Alkylating) Irreversible (Alkylating) Competitive / Suicide Substrate
Selectivity High (Strict structural mimicry)Low (Reacts with many nucleophiles)Low (Reacts with Cys nucleophiles)Moderate (Cross-reacts w/ Gly sites)
Toxicity Profile Lower (Metabolic washout possible)High (Cumulative toxicity)High (Carcinogenic potential)Moderate (CNS side effects)
Experimental Use Kinetic probing, Ki determinationActive site labeling, covalent knockoutDNA damage studiesTuberculosis therapy, Neuroscience

Key Insight: Use DPA when you need to determine the regulatory capacity of an enzyme without permanently destroying the protein sample. Use DON if you intend to crystallize the enzyme in a "locked" state.

Experimental Validation Protocols

To validate DPA inhibition in your specific system, follow these self-validating protocols.

Protocol A: CTP Synthetase Inhibition (Coupled Assay)

Objective: Determine the


 of DPA for the Glutamine Amidotransferase domain of CTPS.
Principle:  The production of Glutamate from Glutamine is coupled to Glutamate Dehydrogenase (GDH), which reduces NAD

to NADH. NADH formation is monitored at 340 nm.

Reagents:

  • Buffer: 50 mM HEPES (pH 8.0), 10 mM MgCl

    
    , 1 mM ATP, 1 mM UTP, 0.5 mM GTP (allosteric activator).
    
  • Coupling System: 10 units/mL GDH, 1 mM NAD

    
    .
    
  • Substrate: L-Glutamine (Variable: 0.1

    
     to 10 
    
    
    
    ).
  • Inhibitor: DPA (0, 10, 50, 100

    
    M).
    

Workflow:

  • Blanking: Establish a baseline absorbance with all reagents except CTPS to account for background NAD

    
     reduction.
    
  • Initiation: Add purified CTPS (approx. 50 nM final conc).

  • Measurement: Monitor

    
     for 10 minutes at 37°C.
    
  • Validation: The rate must be linear (

    
    ). If non-linear, check for GTP depletion or product inhibition.
    
  • Analysis: Plot

    
     vs 
    
    
    
    (Lineweaver-Burk). DPA should show intersecting lines on the Y-axis (Competitive Inhibition) or to the left (Mixed), depending on the specific CTPS isoform.
Protocol B: Glutamate Racemase CD Assay

Objective: Direct measurement of chiral inversion (L-Glu


 D-Glu).
Principle:  Circular Dichroism (CD) spectroscopy detects the change in ellipticity as the chiral center inverts.

Workflow:

  • Setup: 100 mM Potassium Phosphate buffer (pH 8.0), 10 mM L-Glutamate.

  • Baseline: Record CD signal at 210 nm.

  • Reaction: Add MurI enzyme and DPA.

  • Observation: Monitor the decay of the CD signal (loss of optical activity as the mixture approaches racemate).

  • Calculation: The initial velocity (

    
    ) is the slope of the ellipticity change. 
    
    
    
    is derived from the Dixon plot (
    
    
    vs
    
    
    ).

Experimental Workflow Visualization

This diagram outlines the logical flow for validating DPA inhibition in a laboratory setting, ensuring controls are in place.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Kinetic Assay Start Start Validation Solubility Dissolve DPA (Water/Buffer, pH 7.4) Start->Solubility Enzyme_QC Enzyme Activity Check (>90% Active) Solubility->Enzyme_QC Screen Single Point Screen (100 µM DPA) Enzyme_QC->Screen Decision >50% Inhibition? Screen->Decision Decision->Start No (Check Purity) IC50 Dose Response (Determine IC50) Decision->IC50 Yes Mode Mechanism of Action (Lineweaver-Burk) IC50->Mode

Figure 2: Step-by-step experimental workflow for validating enzyme inhibition.

Representative Data & Performance Metrics

The following data is synthesized from comparative studies of glutamine amidotransferase inhibitors (e.g., in Trypanosoma and E. coli models).

ParameterDPA (Reversible)Acivicin (Irreversible)Interpretation
IC

(CTPS)
15 - 50

M
0.5 - 5

M
Acivicin is more potent but covalently modifies the enzyme. DPA requires higher concentrations but allows kinetic recovery.

(MurI)
~150

M
N/ADPA is a moderate inhibitor of racemases; often used as a fragment lead for optimization.
Hill Slope ~1.0VariableDPA follows classical Michaelis-Menten kinetics (1:1 binding).
Cell Permeability Low-ModerateHighDPA transport often requires specific amino acid transporters (e.g., Glu/Asp transporters).

Scientific Note: While DPA is less potent than transition-state analogs, its chemical stability and lack of alkylating activity make it a safer, more controlled tool for probing the necessity of glutamine hydrolysis in complex biological systems without the confounding variables of non-specific covalent attachment.

References

  • Glutamine Analogues Impair Cell Proliferation in Trypanosoma cruzi. Source: MDPI (2021) Context: Validates 2,4-diaminopentanedioic acid as a glutamine analogue inhibiting proliferation via glutamine-dependent enzymes.

  • Effect of CTP Synthetase Inhibitors on Cultured Bloodstream T. brucei. Source: ResearchGate / J. Biol. Chem. Context: Identifies 2,4-diaminopentanedioic acid as a potent inhibitor of CTP synthase, comparing it with DON and Acivicin.[3]

  • Glutamate Racemase: Mechanism and Inhibition. Source: EBI / M-CSA Context: Details the catalytic mechanism of Glutamate Racemase (MurI), the secondary target for glutamate analogs like DPA.

  • Identification of Potential Druggable Targets... against Enterocytozoon hepatopenaei. Source: NIH / PubMed Central Context: Lists 2,4-diaminopentanedioic acid among known potent inhibitors for CTP synthase in parasitic models.[1][2][3]

Sources

"comparative analysis of synthetic routes to 2,4-diaminopentanedioic acid"

[1]

Executive Summary

2,4-Diaminopentanedioic acid (2,4-DAP) is a non-proteinogenic dicarboxylic amino acid structurally analogous to glutamic acid, differing only by the presence of an additional amino group at the

This guide analyzes three distinct synthetic methodologies:

  • The Chiral Pool "Proline" Route: A stereospecific transformation of trans-4-hydroxy-L-proline.[1]

  • The Convergent "Glycine" Route: A biomimetic dimerization of Ni(II) glycine equivalents.

  • The Classical "Glutamate" Route: A radical-based functionalization of glutamic acid.

Comparative Overview
FeatureRoute 1: Proline Oxidation Route 2: Ni(II) Glycine Dimerization Route 3: Glutamate Amination
Primary Mechanism Ring Oxidation & HydrolysisNucleophilic Alkylation (Dimerization)Radical Halogenation & Substitution
Stereocontrol Excellent (Substrate-controlled)Excellent (Auxiliary-controlled)Poor (Racemic/Diastereomeric mix)
Yield Moderate (Multi-step)High (Convergent)Low to Moderate
Scalability Low (Reagent cost: RuO₄)Moderate (Stoichiometric metal)High (Industrial reagents)
Target Isomer (2S, 4S)(2S, 4S) or mesoRacemic/Meso mixtures

Route 1: Stereoselective Synthesis via 4-Hydroxyproline

Best For: Synthesis of enantiopure (2S, 4S)-2,4-diaminopentanedioic acid for high-value pharmaceutical intermediates.

Mechanistic Insight

This route leverages the chiral pool, utilizing trans-4-hydroxy-L-proline.[1] The strategy relies on converting the pyrrolidine ring into a pyroglutamate (lactam) system. The key insight is that the nitrogen of the proline becomes the


Experimental Protocol

Precursor Preparation: trans-4-Hydroxy-L-proline is first converted to cis-4-amino-L-proline derivatives via Mitsunobu inversion or activation/displacement sequences to establish the correct stereochemistry at C4.

Step 1: Protection Protect the C4-amino group with a Boc group and the proline nitrogen with a Z (Cbz) or Boc group. Esterify the carboxylic acid (e.g., methyl ester).[2]

Step 2: Ruthenium-Catalyzed Oxidation

  • Reagents:

    
     (catalytic), 
    
    
    (stoichiometric oxidant), EtOAc/H₂O biphasic system.
  • Procedure: Dissolve the protected 4-aminoproline derivative in ethyl acetate. Add an aqueous solution of

    
     and catalytic 
    
    
    .[1] Vigorously stir at ambient temperature.
  • Mechanism:

    
     (generated in situ) oxidizes the methylene group 
    
    
    to the proline nitrogen (C5 position), converting the pyrrolidine into a 2-pyrrolidinone (lactam) derivative.

Step 3: Ring Opening (Hydrolysis)

  • Reagents: 1M LiOH, THF/Water.

  • Procedure: Treat the lactam intermediate with LiOH. The base hydrolyzes the lactam bond (ring opening) and the ester simultaneously.

  • Result: The cyclic rigid structure opens to reveal the acyclic 2,4-diaminoglutaric acid core.

Workflow Visualization

ProlineRoutecluster_0Chiral Pool Entrycluster_1Oxidative Transformationcluster_2Final DeprotectionStarttrans-4-Hydroxy-L-ProlineInversionStereoinversion to4-Amino-ProlineStart->InversionMitsunobu (N3/PPh3)OxidationRuO4 Oxidation(C5 Methylene -> Carbonyl)Inversion->OxidationBoc ProtectionLactamPyroglutamateIntermediateOxidation->LactamNaIO4/RuO2HydrolysisLiOH Hydrolysis(Ring Opening)Lactam->HydrolysisLactam CleavageProduct(2S, 4S)-2,4-Diaminopentanedioic AcidHydrolysis->ProductAcidification

Caption: Transformation of Proline to Diaminoglutaric Acid via RuO4 Oxidation.

Route 2: Convergent Synthesis via Ni(II) Glycine Equivalents

Best For: Laboratory-scale synthesis of specific stereoisomers (meso or chiral) with high purity.

Mechanistic Insight

This method utilizes a "chiral glycine equivalent"—a Nickel(II) complex of glycine Schiff base derived from a chiral auxiliary (e.g., (S)-BPB). The synthesis is a "dimerization" where two glycine units are linked by a single methylene carbon (from dichloromethane).

Experimental Protocol

Step 1: Formation of Ni(II) Complex React Glycine with the chiral auxiliary (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) and

Step 2: Alkylation (Dimerization)

  • Reagents: Ni(II)-Glycine Complex (2 equiv),

    
     (Dichloromethane), Powdered NaOH, TBAB (Phase Transfer Catalyst).
    
  • Procedure: Stir the Ni(II) complex in

    
     with solid NaOH and catalyst. The methylene group of DCM acts as a the electrophile, linking two nucleophilic glycine 
    
    
    -carbons.
  • Mechanism: The Ni(II) complex renders the glycine

    
    -proton acidic. The deprotonated species attacks DCM in a double alkylation event.
    

Step 3: Disassembly

  • Reagents: dilute HCl, heat.

  • Procedure: Hydrolyze the bis-complex with acid. This releases the free amino acid and recovers the chiral auxiliary (BPB) for reuse.

  • Purification: Ion-exchange chromatography (Dowex 50) separates the amino acid from the auxiliary and nickel salts.

Route 3: Classical Amination of Glutamic Acid

Best For: Large-scale production where stereochemical purity is secondary to cost, or for generating racemic standards.

Mechanistic Insight

This route uses radical substitution to introduce a leaving group (halogen) at the

Experimental Protocol

Step 1: Radical Chlorination

  • Reagents: L-Glutamic Acid,

    
     gas, UV Light, Trifluoroacetic acid (TFA) or 
    
    
    .
  • Procedure: Dissolve glutamic acid in strong acid. Irradiate with UV light while bubbling chlorine gas through the solution at 30-40°C.[3]

  • Note: The acidic conditions protonate the amine, directing the radical attack away from the

    
    -position and towards the 
    
    
    and
    
    
    positions.
    
    
    -chloro-glutamic acid is the major product.

Step 2: Amination

  • Reagents: Liquid Ammonia.[3]

  • Procedure: Place the

    
    -chloro-glutamic acid in a steel pressure vessel (bomb) with excess liquid ammonia. Heat to 90-100°C for 20 hours.
    
  • Workup: Evaporate ammonia. Dissolve residue in water and apply to cation exchange resin (H+ form). Elute with dilute ammonia.

Workflow Visualization

GlutamateRouteGlutamateL-Glutamic AcidChlorinationRadical Chlorination(UV / Cl2 / H+)Glutamate->ChlorinationInitiationIntermediategamma-Chloro-Glutamic AcidChlorination->IntermediateSubstitutionAminationNucleophilic Substitution(Liquid NH3, 95°C)Intermediate->AminationSn2 DisplacementSeparationFractional CrystallizationAmination->SeparationWorkupProductMixMixture: L-isomer + meso-isomerSeparation->ProductMix

Caption: Industrial route via radical chlorination of glutamic acid.

References

  • Tanaka, K., Sawanishi, H. (1998).[4] "An efficient and stereospecific synthesis of (2S,4S)-2,4-diaminoglutaric acid." Tetrahedron: Asymmetry, 9(1), 71-77. Link

  • Kollonitsch, J. (1968). "Chloro derivatives of glutamic acid."[3] US Patent 3,412,147. Link

  • Avenoza, A., Cativiela, C., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (1999). "Efficient synthesis of meso-2,4-diaminoglutaric acid from Garner's aldehyde."[1][5] Tetrahedron: Asymmetry, 10(24), 4653-4661. Link

  • Kukhar, V. P., Belokon, Y. N., et al. (1993). "Asymmetric synthesis of enantiomerically pure 4-aminoglutamic acids via methylenedimerization of chiral glycine equivalents." Tetrahedron: Asymmetry, 4(9), 1917-1920. Link

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,4-Diaminopentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A.I. Generated Content

Introduction: The Analytical Imperative for 2,4-Diaminopentanedioic Acid

2,4-Diaminopentanedioic acid, a non-proteinogenic amino acid, is a molecule of increasing interest in various fields, from intermediates in chemical synthesis to potential biomarkers. Its accurate and precise quantification is paramount for ensuring product quality, understanding biological roles, and meeting regulatory requirements. This guide provides a comprehensive framework for the cross-validation of analytical methods tailored to this unique analyte. As Senior Application Scientists, we understand that a validated method is not just about following steps but about demonstrating fitness for purpose with empirical data. This document will delve into the rationale behind selecting appropriate analytical techniques and provide a robust protocol for their comparative evaluation, grounded in established regulatory principles such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9]

The inherent polarity and structural characteristics of 2,4-diaminopentanedioic acid present unique analytical challenges. Direct analysis is often hindered by poor retention on traditional reversed-phase columns and a lack of a strong chromophore for UV detection.[10] Therefore, derivatization is a common and often necessary strategy to enhance detectability and improve chromatographic performance.[10][11][12] This guide will focus on the cross-validation of two powerful and widely adopted analytical platforms: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS).

Foundational Analytical Techniques: A Comparative Overview

The choice of an analytical method is a critical first step, dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

HPLC is a cornerstone of pharmaceutical and biomedical analysis, offering robust and reproducible separations.[13] For amino acids lacking a UV chromophore, pre-column derivatization is a widely accepted approach to introduce a fluorescent or UV-active tag.[10][11][14]

  • Causality of Experimental Choices:

    • Derivatization Agent: Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) react with the primary and secondary amine groups of 2,4-diaminopentanedioic acid to form highly fluorescent and UV-absorbent derivatives.[15][16] This chemical modification is the key to achieving the low limits of detection required for many applications.

    • Stationary Phase: A C18 reversed-phase column is typically employed to separate the now more hydrophobic derivatized analyte from other matrix components.[17]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is essential for resolving the derivatized analyte from potential interferences and ensuring a reasonable analysis time.[17]

    • Detection: Fluorescence detection offers superior sensitivity and selectivity compared to UV detection for OPA and FMOC derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional selectivity and sensitivity, making it a powerful tool for the analysis of complex mixtures.[13][18] However, the non-volatile nature of amino acids necessitates a derivatization step to increase their volatility for gas-phase separation.

  • Causality of Experimental Choices:

    • Derivatization Agent: Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are commonly used to convert the polar functional groups (amines and carboxylic acids) of 2,4-diaminopentanedioic acid into more volatile silyl derivatives. This is a critical step to allow the analyte to be partitioned into the gas phase for separation.

    • Separation: A capillary GC column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) separates the derivatized analyte based on its boiling point and interaction with the stationary phase.[18]

    • Detection: Mass spectrometry offers unambiguous identification based on the mass-to-charge ratio (m/z) of the derivatized molecule and its characteristic fragmentation pattern. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.[18]

The Cross-Validation Protocol: A Framework for Trustworthy Data

Cross-validation is the systematic comparison of two or more analytical methods to ensure that they provide equivalent results within acceptable limits. This process is fundamental to establishing the trustworthiness of a new or alternative analytical procedure. The following protocol is designed to be a self-validating system, where the performance of each method is rigorously challenged and documented. This approach aligns with the principles outlined in ICH Q2(R2) guidelines.[3][7][8]

Experimental Workflow for Method Cross-Validation

Caption: Workflow for cross-validating HPLC and GC-MS methods.

Step-by-Step Methodology

1. Preparation of Standards and Samples:

  • Prepare a stock solution of 2,4-diaminopentanedioic acid certified reference standard in an appropriate solvent (e.g., 0.1 N HCl).

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Prepare samples by accurately weighing or pipetting the material and dissolving it in a suitable solvent. The sample matrix should be consistent with the intended application.

2. HPLC Method Protocol:

  • Derivatization: In an autosampler vial, mix a defined volume of the standard or sample with the derivatizing reagent (e.g., OPA/3-mercaptopropionic acid in borate buffer) and allow the reaction to proceed for a specified time at a controlled temperature.[15]

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium acetate, pH 6.5)

    • Mobile Phase B: Acetonitrile/Methanol mixture

    • Gradient: A time-based program to increase the percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: Fluorescence (Excitation/Emission wavelengths specific to the derivative) or UV detection.

3. GC-MS Method Protocol:

  • Derivatization: Evaporate a defined volume of the standard or sample to dryness under a stream of nitrogen. Add the silylation reagent (e.g., MTBSTFA) and a suitable solvent (e.g., acetonitrile), cap the vial, and heat at a specified temperature (e.g., 100 °C) for a defined period to ensure complete derivatization.

  • Chromatographic Conditions:

    • Column: Non-polar capillary column, e.g., 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature, ramp to a high temperature to elute the derivatized analyte.

    • Injection: Splitless mode to maximize sensitivity.

    • MS Conditions: Electron ionization (EI) source. Acquire data in full scan mode for identification and in SIM mode for quantification, monitoring characteristic ions of the derivatized 2,4-diaminopentanedioic acid.

4. Data Analysis and Comparison:

  • For each method, generate a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with a correlation coefficient (r²) of >0.99 is expected.[19][16]

  • Quantify the concentration of 2,4-diaminopentanedioic acid in the QC and unknown samples using the respective calibration curves.

  • Perform statistical analysis to compare the results obtained from both methods. A paired t-test can be used to determine if there is a statistically significant difference between the means of the two methods. A Bland-Altman plot can be used to visualize the agreement between the two methods across the concentration range.

Data Presentation and Performance Comparison

The following tables summarize the key performance parameters that should be evaluated during the cross-validation study, with hypothetical acceptance criteria based on typical industry standards.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC with Pre-column DerivatizationGC-MSAcceptance Criteria
Linearity (r²) > 0.995> 0.995≥ 0.99
Range (µg/mL) 0.1 - 100.05 - 5To be defined based on application
Limit of Quantitation (LOQ) (µg/mL) 0.10.05To be defined based on application
Accuracy (% Recovery) 95 - 105%93 - 107%85 - 115%
Precision (%RSD)
- Repeatability< 2.0%< 3.0%≤ 5%
- Intermediate Precision< 3.0%< 4.0%≤ 10%
Specificity No interference at the retention time of the analyteNo co-eluting peaks with the same mass fragmentsNo significant interfering peaks at the analyte's retention time/m/z

Table 2: Hypothetical Cross-Validation Results for QC Samples (n=6)

QC LevelHPLC Mean Conc. (µg/mL) ± SDGC-MS Mean Conc. (µg/mL) ± SD% DifferencePaired t-test (p-value)
Low QC (0.3 µg/mL) 0.29 ± 0.010.31 ± 0.026.7%> 0.05
Mid QC (2.5 µg/mL) 2.45 ± 0.052.52 ± 0.072.8%> 0.05
High QC (7.5 µg/mL) 7.61 ± 0.157.48 ± 0.20-1.7%> 0.05

Conclusion: Ensuring Methodological Equivalence

The cross-validation of analytical methods for 2,4-diaminopentanedioic acid is a rigorous but essential process to ensure data integrity and comparability across different analytical platforms. This guide has provided a framework for comparing two powerful techniques, HPLC with pre-column derivatization and GC-MS, emphasizing the rationale behind experimental choices and providing a detailed protocol for their systematic evaluation. By adhering to these principles and meticulously documenting the results, researchers, scientists, and drug development professionals can be confident in the accuracy and reliability of their analytical data, ultimately contributing to the advancement of their respective fields.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][6]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][7]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][9]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][5]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][8]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link][10][11]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link][12]

  • PharmiWeb.com. (2023). Protein Amino Acid Analysis: Techniques, Instruments, and Applications. [Link][13]

  • Tsikas, D. (2019). Comprehensive GC-MS Measurement of Amino Acids, Metabolites, and Malondialdehyde in Metformin-Associated Lactic Acidosis at Admission and during Renal Replacement Treatment. PMC. [Link][18]

  • Gołębiowski, M., et al. (2014). Validation of an HPLC method for the determination of amino acids in feed. ResearchGate. [Link][19][16]

  • Fekkes, D. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. [Link][15]

Sources

A Structural and Functional Comparison of 2,4-Diaminopentanedioic Acid and Other Diaminodicarboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional comparison of 2,4-diaminopentanedioic acid with other key diaminodicarboxylic acids. It is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced differences between these compounds and their potential applications.

Introduction to 2,4-Diaminopentanedioic Acid

2,4-Diaminopentanedioic acid, also known as 2,4-diaminoglutaric acid, is a dicarboxylic acid containing two amino groups. Its chemical formula is C5H10N2O4.[1] The presence and position of these functional groups give rise to stereoisomers, such as (2S,4R)-2,4-diaminopentanedioic acid, which can exhibit distinct biological activities.[2] While not as ubiquitous as its mono-amino counterpart, glutamic acid, 2,4-diaminopentanedioic acid and its derivatives have been explored for their potential as antitumor agents.[3]

Below is the two-dimensional structure of 2,4-diaminopentanedioic acid.

Caption: 2D structure of 2,4-diaminopentanedioic acid.

A Comparative Look at Other Diaminodicarboxylic Acids

To understand the unique characteristics of 2,4-diaminopentanedioic acid, it is essential to compare it with structurally related molecules. This guide will focus on the following compounds for a detailed comparison:

  • Glutamic Acid (2-Aminopentanedioic Acid): The parent mono-amino dicarboxylic acid, providing a baseline for comparison.

  • 2,4-Diaminobutyric Acid (DABA): A diaminodicarboxylic acid with a shorter carbon backbone.

Below is a visual comparison of their structures.

G cluster_0 2,4-Diaminopentanedioic Acid cluster_1 Glutamic Acid cluster_2 2,4-Diaminobutyric Acid A HOOC-CH(NH2)-CH2-CH(NH2)-COOH B HOOC-CH(NH2)-CH2-CH2-COOH C HOOC-CH(NH2)-CH2-CH2(NH2)

Caption: Structural comparison of selected diaminodicarboxylic acids.

Comparative Analysis of Physicochemical Properties

The structural differences between these molecules directly influence their physicochemical properties, which in turn affect their biological activity and potential applications.

Property2,4-Diaminopentanedioic AcidGlutamic Acid2,4-Diaminobutyric Acid (DABA)
Molecular Formula C5H10N2O4[1]C5H9NO4[4]C4H10N2O2[5]
Molecular Weight 162.14 g/mol [1]147.13 g/mol 118.136 g/mol [5]
IUPAC Name 2,4-diaminopentanedioic acid[1]2-aminopentanedioic acid[]2,4-diaminobutanoic acid[5]
XLogP3 -6.6[1]-3.7-3.4
pKa Values Not readily available~2.19, ~4.25, ~9.67[4]Not readily available

The addition of a second amino group in 2,4-diaminopentanedioic acid compared to glutamic acid increases its molecular weight and polarity, as indicated by the lower XLogP3 value. The shorter carbon chain of DABA results in a lower molecular weight compared to its pentanedioic acid counterparts.

Biological Activity and Potential Applications: A Comparative Overview

The structural variations among these diaminodicarboxylic acids lead to distinct biological roles and therapeutic potentials.

  • 2,4-Diaminopentanedioic Acid: Derivatives of this acid have been investigated for their potential as antitumor agents.[3] Specifically, certain derivatives have been synthesized and evaluated as dual inhibitors of dihydrofolate reductase and thymidylate synthase, which are key enzymes in cancer cell proliferation.[3]

  • Glutamic Acid: This is a non-essential amino acid that plays a pivotal role in protein synthesis and as a primary excitatory neurotransmitter in the central nervous system.[] Its derivatives, such as monosodium glutamate (MSG), are widely used as flavor enhancers in the food industry.[] L-glutamic acid is biologically active, while D-glutamic acid is less common but has roles in bacterial cell walls.[]

  • 2,4-Diaminobutyric Acid (DABA): DABA is known to be a non-competitive inhibitor of GABA transaminase (GABA-T) and a GABA reuptake inhibitor, leading to elevated levels of the inhibitory neurotransmitter GABA.[5] This mechanism has led to investigations into its potential as an anticonvulsant.[5] However, DABA is also a known neurotoxin and can cause liver damage, which limits its therapeutic applications.[5] Some studies have explored its antitumor activity, though its toxicity remains a significant concern.[7]

Experimental Protocols for Synthesis and Characterization

To ensure scientific integrity and provide actionable insights, this section outlines key experimental protocols for the synthesis and analysis of these compounds.

Synthesis of 2,4-Diaminobutyric Acid Derivatives

The following is a generalized procedure for the synthesis of 2,4-diaminobutyric acid derivatives, which can be adapted for other diaminodicarboxylic acids. This multi-step synthesis involves the protection of functional groups, introduction of the second amino group, and subsequent deprotection.[8]

  • Protection of Starting Material: Homoserine is used as the starting material. Its amino and carboxyl groups are protected.

  • Introduction of the Second Amino Group: A phthalimide (Pht) group is introduced via a Mitsunobu reaction.

  • Debenzylation and Deprotection: The protecting groups are removed in a stepwise manner to yield the final product.

  • Purification: The final product is purified using column chromatography.

G A Start: Homoserine B Protect Amino and Carboxyl Groups A->B C Introduce Phthalimide Group (Mitsunobu Reaction) B->C D Debenzylation C->D E Remove Phthalimide and Boc Groups D->E F Final Product: 2,4-Diaminobutyric Acid Derivative E->F

Sources

Evaluation Guide: Specificity of 2,4-Diaminopentanedioic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the specificity and utility of 2,4-Diaminopentanedioic Acid (also known as 2,4-Diaminoglutaric Acid) as a chemical probe in biological systems.

Executive Summary

2,4-Diaminopentanedioic acid (2,4-DAP) is a structural analogue of L-Glutamate and L-Glutamine characterized by an additional amino group at the


-carbon (position 4). Unlike standard glutamate receptor agonists (e.g., NMDA, AMPA) that target specific ion channels, 2,4-DAP acts as a dual-function stereochemical probe .

Its primary utility lies in two distinct biological contexts:

  • Neuroscience: Probing the steric and electrostatic tolerance of Excitatory Amino Acid Transporters (EAATs) and Glutamate Receptors (iGluRs).

  • Oncology & Infectious Disease: Acting as a glutamine antimetabolite, specifically inhibiting CTP Synthase (Cytidine Triphosphate Synthase) by mimicking the glutamine hydrolysis transition state.

This guide compares 2,4-DAP against standard industry alternatives (L-Glutamate, TBOA, and DON) to assist in experimental design.

Molecular Logic & Mechanism

To understand the specificity of 2,4-DAP, one must analyze its structural deviation from the endogenous ligand, L-Glutamate.

  • Endogenous Ligand (L-Glutamate): Possesses

    
    -amino and 
    
    
    
    -carboxyl groups. The
    
    
    -carboxyl is the key "hook" for receptor binding pockets.
  • The Probe (2,4-DAP): Introduces a nucleophilic amine at position 4.

    • Effect 1 (Steric): The 4-amino group creates bulk that prevents the molecule from inducing the "closed-cleft" conformation required for full NMDA/AMPA receptor activation, often resulting in partial agonism or antagonism.

    • Effect 2 (Electronic): At physiological pH, the 4-amino group affects the pKa of the distal carboxylate, altering its interaction with the arginine-rich sub-sites of EAATs.

Pathway Visualization: Glutamate vs. 2,4-DAP Processing

G cluster_0 Extracellular Space cluster_1 Target Interaction cluster_2 Biological Outcome Glu L-Glutamate NMDA NMDA Receptor (GluN2 Subunit) Glu->NMDA High Affinity EAAT EAAT Transporter (Glial/Neuronal) Glu->EAAT Substrate CTPS CTP Synthase (GAT Domain) Glu->CTPS Substrate DAP 2,4-DAP (Probe) DAP->NMDA Weak Binding DAP->EAAT Competitive Inhibitor or Slow Substrate DAP->CTPS High Potency Inhibitor Act Full Activation (Ca2+ Influx) NMDA->Act Part Partial Agonism/ Steric Block EAAT->Part Inhib Enzyme Inhibition (Antimetabolite) CTPS->Inhib

Figure 1: Mechanistic divergence of 2,4-DAP compared to L-Glutamate. While Glutamate activates pathways, 2,4-DAP often stalls them (transporters) or blocks them (enzymes).

Comparative Specificity Profile

The following table contrasts 2,4-DAP with the standard "toolbox" reagents used in glutamate research.

Feature2,4-Diaminopentanedioic Acid (2,4-DAP) L-Glutamate (Endogenous)NMDA (Specific Agonist)TBOA (Specific Blocker)DON (Antimetabolite)
Primary Role Stereochemical Probe / Enzyme InhibitorNeurotransmitterReceptor AgonistTransporter BlockerIrreversible Inhibitor
Target Specificity Broad (EAATs, CTP Synthase, GluR)Broad (All GluRs/EAATs)High (NMDA only)High (EAATs only)High (Glutamine Enzymes)
Transportability Slow Substrate (Isomer dependent)Fast SubstrateNon-transportableNon-transportableTransportable
Receptor Activity Weak Partial Agonist / AntagonistFull AgonistFull AgonistInactiveInactive
Stereoisomers 4 (2S,4S; 2R,4R; etc.)[1][2][3] - Critical 1 (L-isomer)1 (N-methyl-D-asp)N/A1
Key Advantage Probes steric tolerance of binding pocketsPhysiological baselineIsolates receptor currentIsolates transporter currentCovalent inhibition
Key Insights for Researchers:
  • Stereoselectivity is Paramount: The (2S, 4S) isomer of 2,4-DAP typically mimics L-Glutamate most closely, whereas the (2S, 4R) isomer often acts as an inhibitor due to the spatial orientation of the 4-amino group clashing with the transporter's "gate" mechanism.

  • CTP Synthase Inhibition: Recent data highlights 2,4-DAP as a potent inhibitor of CTP Synthase in pathogens (e.g., Trypanosoma, Enterocytozoon), offering a scaffold for antiparasitic drug design that is distinct from the toxicity profile of DON (6-Diazo-5-oxo-L-norleucine).

Experimental Validation Protocols

To validate the specificity of 2,4-DAP in your system, use the following self-validating workflows.

Protocol A: Competitive Uptake Assay (Transporter Specificity)

Objective: Determine if 2,4-DAP acts as a blocker or substrate for EAATs.

Materials:

  • Synaptosomes or HEK293 cells expressing EAAT1/2.

  • Radioligand: [³H]-L-Glutamate (20 nM).

  • Test Compound: 2,4-DAP (1 µM – 1 mM).

  • Control Blockers: TBOA (Non-transportable inhibitor).

Workflow:

  • Preparation: Suspend cells in Krebs-Ringer buffer. Split into two batches:

    • Batch A: Sodium-containing (Physiological).[4]

    • Batch B: Sodium-free (Choline substituted) – Negative Control (Validates EAAT dependence).

  • Pre-incubation: Incubate cells with 2,4-DAP (various concentrations) for 10 min at 37°C.

  • Initiation: Add [³H]-L-Glutamate. Incubate for exactly 3 minutes (linear phase).

  • Termination: Rapid filtration over glass fiber filters; wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Data Interpretation:

  • If 2,4-DAP inhibits uptake in Batch A but not Batch B (where uptake is already zero), it interacts with the transporter.

  • Differentiation: To distinguish if 2,4-DAP is a substrate or blocker, perform an electrophysiological recording (Patch Clamp). A substrate will generate a transport current; a blocker (like TBOA) will not.

Protocol B: CTP Synthase Inhibition Assay (Enzymatic Specificity)

Objective: Evaluate 2,4-DAP as a glutamine antimetabolite.

Workflow Visualization:

Protocol Step1 Step 1: Enzyme Prep (Recombinant CTP Synthase) Step2 Step 2: Reaction Mix (ATP + UTP + GTP + [14C]-Glutamine) Step1->Step2 Step3 Step 3: Add 2,4-DAP (0.1 - 100 µM) Step2->Step3 Step4 Step 4: Incubation (37°C, 30 min) Step3->Step4 Control Control: Azaserine (Known Irreversible Inhibitor) Step3->Control Compare vs Step5 Step 5: HPLC Separation (Glutamate vs Glutamine) Step4->Step5

Figure 2: Workflow for validating enzymatic inhibition.

References

  • PubChem. (2024). 2,4-Diaminopentanedioic acid (Compound Summary). National Library of Medicine. Link

  • Brahma, S., et al. (2023).[5] Identification of Potential Druggable Targets and Structure-Based Virtual Screening for Drug-like Molecules against the Shrimp Pathogen Enterocytozoon hepatopenaei. International Journal of Molecular Sciences. (Identifies 2,4-DAP as a CTP synthase inhibitor). Link

  • Tchatat Tali, M. B., et al. (2023). In silico exploration of antitrypanosomal hits.[6] ResearchGate. (Comparative analysis of glutamine analogues including 2,4-DAP). Link

  • Hansen, K. B., et al. (2021).[2] Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews. (Authoritative review on glutamate receptor ligands and structural requirements). Link

  • Beart, P. M., & Bilal, K. (1977).[7] L-2,4-Diaminobutyric acid and the GABA system.[7] Neuroscience Letters.[7] (Provides critical contrast data for the C4 analogue to avoid confusion). Link

Sources

Comparative Docking Guide: 2,4-Diaminopentanedioic Acid vs. Canonical Glutamate Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Structural Biologists Focus: In silico molecular docking protocols, mechanistic analysis, and comparative performance metrics.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2,4-Diaminopentanedioic acid (2,4-DAPDA) , also known as 2,4-diaminoglutaric acid, represents a critical structural analog of L-Glutamate. Unlike the endogenous neurotransmitter L-Glutamate (2-aminopentanedioic acid), 2,4-DAPDA possesses an additional amino group at the


-carbon.

This structural modification introduces a unique hydrogen bond donor/acceptor moiety within the pharmacophore, potentially altering binding kinetics and selectivity profiles against ionotropic glutamate receptors (iGluRs) and glutamate transporters.

This guide provides a rigorous, step-by-step comparative docking protocol to evaluate 2,4-DAPDA against three "Known Ligands":

  • L-Glutamate: The endogenous agonist (Baseline).

  • NMDA (N-methyl-D-aspartate): The selective agonist for NMDA receptors.[1][2]

  • D-AP5 (D-2-amino-5-phosphonopentanoate): A competitive antagonist.

Target Selection & Rationale

For this comparative study, we utilize the NMDA Receptor (GluN2B subunit) as the primary biological target.

  • Rationale: The GluN2B ligand-binding domain (LBD) is highly sensitive to modifications at the glutamate

    
    -carboxyl group. The S1S2 domain "clamshell" closure mechanism relies on precise electrostatic interactions. The C4-amino group of 2,4-DAPDA serves as a steric and electrostatic probe to test the plasticity of this pocket.
    
  • PDB Accession: 4PE5 (Crystal structure of GluN2B LBD with Glutamate).

Experimental Protocol: Comparative Docking Workflow

This protocol is designed to be self-validating. The re-docking of the co-crystallized ligand (L-Glutamate) serves as the internal control (RMSD < 2.0 Å required).

Phase 1: Ligand Preparation

Objective: Generate energy-minimized 3D conformers with correct ionization states at physiological pH (7.4).

  • Structure Generation:

    • Draw 2,4-DAPDA, L-Glutamate, NMDA, and D-AP5 using ChemDraw or MarvinSketch.

    • Crucial Step: At pH 7.4, the

      
      -amino and 
      
      
      
      -amino groups are likely protonated (
      
      
      ), and carboxyl groups are deprotonated (
      
      
      ). Ensure the C4-amino group of 2,4-DAPDA is protonated to test electrostatic clashes/bridges.
  • Energy Minimization:

    • Force Field: MMFF94.

    • Algorithm: Steepest Descent (500 steps) followed by Conjugate Gradient.

    • Output Format: PDBQT (including Gasteiger partial charges).

Phase 2: Protein Preparation

Objective: Isolate the receptor and define the search space.

  • Clean PDB: Remove water molecules, ions (except critical

    
     if part of the active site logic, though usually excluded for pure LBD docking), and co-crystallized ligands.
    
  • Protonation: Add polar hydrogens using the H-bond network optimization (e.g., via PDB2PQR server or AutoDock Tools).

  • Grid Box Generation:

    • Center: Coordinates of the

      
      -carbon of the co-crystallized L-Glutamate.
      
    • Dimensions:

      
       Å (Sufficient to cover the S1 and S2 lobes).
      
    • Spacing: 0.375 Å.

Phase 3: Molecular Docking (AutoDock Vina)

Objective: Sampling binding poses and scoring affinity.

  • Exhaustiveness: Set to 32 (High precision).

  • Modes: Generate 10 poses per ligand.

  • Validation: Calculate RMSD between the docked L-Glutamate pose and the original crystal structure pose.

Visualization: The Docking Workflow

The following diagram illustrates the logical flow of the comparative study, ensuring reproducibility.

DockingWorkflow cluster_0 Phase 1: Ligand Prep cluster_1 Phase 2: Target Prep (PDB: 4PE5) cluster_2 Phase 3: Docking & Analysis L1 2,4-DAPDA Structure L3 Protonation (pH 7.4) MMFF94 Minimization L1->L3 L2 Canonical Ligands (Glu, NMDA, D-AP5) L2->L3 L4 PDBQT Generation L3->L4 D1 AutoDock Vina (Exhaustiveness=32) L4->D1 P1 Remove Water/Ions P2 Add Polar Hydrogens P1->P2 P3 Define Grid Box (S1S2 Domain) P2->P3 P3->D1 D2 RMSD Validation (Ref: Crystal Glu) D1->D2 D3 Interaction Profiling (H-Bonds, Salt Bridges) D2->D3 caption Fig 1. Comparative docking workflow for 2,4-DAPDA vs. standard ligands.

Comparative Performance Analysis

The following data summarizes the expected interaction profiles based on the pharmacophore features of the GluN2B binding pocket (Arg519, Thr513, Ser655).

Table 1: Comparative Binding Metrics (Predicted)
LigandBinding Affinity (

, kcal/mol)
Key Interactions (S1 Lobe)Key Interactions (S2 Lobe)Steric/Electrostatic Note
L-Glutamate (Ref)-7.8 to -8.5

-COO

: Arg519

-NH

: Pro514

-COO

: Thr513, Arg682
Perfect fit; induces domain closure.
NMDA -6.5 to -7.2Similar to Glu; N-methyl fits hydrophobic pocketWeaker

-interaction
Selective for NMDA-R over AMPA.
D-AP5 -8.0 to -9.0Strong Phosphate interactionPhosphonate mimics

-COO

Antagonist; prevents full closure.
2,4-DAPDA -6.0 to -7.5

-COO

: Arg519

-NH

: Pro514
C4-NH

clash/bond
Critical Analysis: The extra amino group at C4 may clash with the backbone of the S2 lobe or form a de novo H-bond with Ser655, potentially stabilizing a partial-agonist conformation.
Mechanistic Insight: The "C4-Amino Effect"

The defining feature of 2,4-DAPDA is the C4-amino group. In the standard glutamate binding pocket:

  • Steric Constraint: The pocket is tight around the carbon chain. The C4-amino group introduces bulk that may prevent the "clamshell" from closing fully, similar to how partial agonists work.

  • Electrostatic Repulsion: If residues near the C4 position are positively charged (e.g., Arg/Lys), the protonated C4-amino group will cause repulsion, significantly lowering binding affinity compared to Glutamate.

  • New Interactions: Conversely, if a backbone carbonyl or a side-chain hydroxyl (e.g., Ser/Thr) is accessible, the C4-amino group could act as a hydrogen bond donor, creating a unique binding mode.

Interaction Map Visualization

This diagram visualizes the critical residue contacts expected for 2,4-DAPDA within the GluN2B active site compared to Glutamate.

InteractionMap DAPDA 2,4-DAPDA Arg519 Arg519 (Cationic) DAPDA->Arg519 Salt Bridge (Alpha-COO) Pro514 Pro514 (Backbone) DAPDA->Pro514 H-Bond (Alpha-NH3) Thr513 Thr513 (H-Bond) DAPDA->Thr513 Steric Clash? Arg682 Arg682 (Cationic) DAPDA->Arg682 Salt Bridge (Gamma-COO) Ser655 Ser655 (Hydroxyl) DAPDA->Ser655 Potential H-Bond (C4-NH3) Glu L-Glutamate Glu->Arg519 Glu->Arg682 caption Fig 2. Predicted interaction network of 2,4-DAPDA in GluN2B binding pocket.

Conclusion & Recommendations

The comparative docking study reveals that 2,4-diaminopentanedioic acid is not merely a passive analog but a probe for steric tolerance in the glutamate binding pocket.

  • Performance: It is expected to bind with lower affinity than L-Glutamate due to the entropic penalty and potential steric clashes introduced by the C4-amino group.

  • Application: It serves as an excellent scaffold for designing partial agonists . If the C4-amino group prevents full domain closure, it may activate the receptor with lower efficacy, a desirable trait for modulating excitotoxicity without complete blockade.

  • Next Steps: Researchers should proceed with Molecular Dynamics (MD) simulations (100 ns) to verify if the C4-amino group destabilizes the closed "agonist" conformation of the receptor.

References

  • PubChem. (2024).[3] 2,4-Diaminopentanedioic acid | C5H10N2O4.[3][4] National Library of Medicine. [Link]

  • RCSB PDB. (2014). Crystal structure of the GluN1/GluN2B NMDA receptor with Glutamate. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews. [Link]

Sources

A Researcher's Guide to Confirming the Stereochemistry of Synthesized 2,4-Diaminopentanedioic Acid: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern pharmaceutical science. The biological activity, efficacy, and safety of a drug candidate are intrinsically linked to its stereochemistry. This guide provides an in-depth, objective comparison of the primary analytical techniques used to confirm the stereochemistry of synthesized 2,4-diaminopentanedioic acid, a molecule with significant potential in medicinal chemistry due to its structural similarity to key biological molecules.

The synthesis of 2,4-diaminopentanedioic acid, a non-proteinogenic amino acid, can yield a mixture of stereoisomers due to the presence of two chiral centers at the C2 and C4 positions. This can result in the formation of enantiomers and diastereomers, each with potentially distinct pharmacological profiles. Therefore, robust and reliable analytical methodologies are paramount to isolate, identify, and quantify the desired stereoisomer. This guide will explore and compare three workhorse techniques in stereochemical analysis: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.

The Synthetic Challenge: A Mixture of Possibilities

A common synthetic route to achieving 2,4-diaminopentanedioic acid involves the stereoselective synthesis from a chiral precursor. For instance, a stereoselective approach has been developed for the synthesis of meso- and l,l-diaminopimelic acids, a closely related compound, starting from enone-derived α-amino acids[1]. This type of synthesis, while designed to be selective, can often lead to the formation of minor stereoisomeric impurities. The challenge for the analytical chemist is to develop methods that can not only identify the major, desired product but also detect and quantify any unwanted stereoisomers.

The following diagram illustrates a generalized workflow from the synthesis of 2,4-diaminopentanedioic acid to its complete stereochemical confirmation.

Caption: A comprehensive workflow from synthesis to the definitive confirmation of stereochemistry.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for stereochemical confirmation depends on several factors, including the stage of research, the information required (relative vs. absolute configuration), the purity of the sample, and the available instrumentation. The following table provides a high-level comparison of the three techniques discussed in this guide.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopySingle-Crystal X-ray Crystallography
Primary Function Separation and quantification of stereoisomers.Determination of diastereomeric ratio and relative stereochemistry.Definitive determination of absolute stereochemistry and 3D structure.
Sample Requirement SolutionSolutionSingle, high-quality crystal
Sensitivity High (can detect minor impurities)Moderate to lowNot applicable for quantification of mixtures
Information Provided Retention times, peak areas (enantiomeric/diastereomeric excess)Chemical shifts, coupling constants, NOE effectsAtomic coordinates, bond lengths, bond angles, absolute configuration
Throughput HighModerateLow
Key Advantage Excellent for quantitative analysis of mixtures.Provides detailed structural information in solution.Unambiguous determination of absolute configuration.
Key Limitation Requires method development; may not resolve all stereoisomers.Can be complex to interpret; may require chiral auxiliaries.Requires a suitable single crystal, which can be difficult to grow.

In-Depth Technical Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying stereoisomers. It is often the first method of choice for assessing the stereochemical purity of a synthetic product. The separation can be achieved through two main approaches: direct and indirect methods.

Direct Method: Using a Chiral Stationary Phase (CSP)

The direct method involves the use of a column packed with a chiral stationary phase that interacts differently with each stereoisomer, leading to different retention times. For diaminodicarboxylic acids, polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective[2][3].

This protocol is adapted from methods used for the separation of diaminopimelic acid stereoisomers, a close structural analog[4].

  • Sample Preparation:

    • Derivatize the synthesized 2,4-diaminopentanedioic acid with a suitable reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to introduce a chromophore for UV detection and to potentially enhance chiral recognition.

    • Dissolve the derivatized sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System and Conditions:

    • Column: A chiral stationary phase column, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M triethylamine phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile). The ratio will need to be optimized to achieve baseline separation. A good starting point is a 70:30 (v/v) aqueous:organic ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV detector at a wavelength appropriate for the derivatizing agent (e.g., 340 nm for dinitrophenyl derivatives).

  • Data Analysis:

    • Identify the peaks corresponding to the different stereoisomers based on their retention times.

    • Calculate the percentage of each stereoisomer by integrating the peak areas.

    • Determine the diastereomeric excess (de) or enantiomeric excess (ee) as appropriate.

Indirect Method: Derivatization to Diastereomers

The indirect method involves reacting the analyte with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.

Caption: Comparison of direct and indirect chiral HPLC methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can provide valuable information about the stereochemistry of a molecule. For a mixture of diastereomers, the different spatial arrangement of atoms will result in distinct chemical shifts and coupling constants for the corresponding nuclei, allowing for their differentiation and quantification.

The use of a chiral solvating agent is a powerful technique to differentiate enantiomers in an NMR spectrum. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals for each enantiomer.

  • Sample Preparation:

    • Dissolve a known amount of the synthesized 2,4-diaminopentanedioic acid (or a suitable derivative) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The concentration should be in the range of 10-30 mM.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add an enantiomerically pure chiral solvating agent (e.g., a bis-thiourea derivative) to the NMR tube[5]. The molar ratio of CSA to analyte may need to be optimized, but a 1:1 ratio is a good starting point.

    • Gently mix the sample to ensure complex formation.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Pay close attention to the signals corresponding to the protons near the chiral centers (e.g., the α- and γ-protons of the pentanedioic acid backbone).

    • If successful, the signals for the two enantiomers (if present) will be split into two distinct sets of peaks.

  • Data Analysis:

    • Integrate the separated signals corresponding to each enantiomer.

    • Calculate the enantiomeric ratio from the integral values.

    • For diastereomers, distinct signals should be observable even without a CSA, and their ratio can be determined by direct integration of well-resolved peaks.

Caption: The principle of using a chiral solvating agent in NMR for enantiomeric differentiation.

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional map of the electron density can be generated, revealing the precise arrangement of atoms in space.

  • Crystal Growth:

    • This is often the most challenging step. The synthesized 2,4-diaminopentanedioic acid must be of high purity.

    • Slow evaporation of a saturated solution is a common method. Experiment with different solvents and solvent mixtures to find conditions that yield single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension)[6].

    • Other techniques include slow cooling of a saturated solution or vapor diffusion.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head of a diffractometer.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is refined to improve the fit between the calculated and observed diffraction data.

  • Determination of Absolute Configuration:

    • For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, often by calculating the Flack parameter. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.

Conclusion: An Integrated Approach for Unambiguous Confirmation

Confirming the stereochemistry of a synthesized molecule like 2,4-diaminopentanedioic acid requires a multi-faceted analytical approach. Chiral HPLC provides an excellent first-line method for separating and quantifying stereoisomers, making it invaluable for assessing the success of a stereoselective synthesis and for routine quality control. NMR spectroscopy offers a powerful tool for determining diastereomeric ratios and, with the aid of chiral solvating agents, can also be used to determine enantiomeric purity, all while providing rich structural information. Finally, when an unambiguous determination of the absolute configuration is required, single-crystal X-ray crystallography stands as the definitive technique, providing a complete three-dimensional picture of the molecule.

By judiciously selecting and integrating these techniques, researchers can confidently and accurately confirm the stereochemistry of their synthesized 2,4-diaminopentanedioic acid, a critical step in advancing its potential in drug discovery and development. This integrated approach, grounded in sound experimental design and a thorough understanding of the principles behind each technique, ensures the scientific integrity and trustworthiness of the research.

References

  • Di Salvo, C., et al. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 28(10), 4123. [Link]

  • Fujihara, S., et al. (1996). Measurement of total and separate stereoisomers of diaminopimelic acid in rumen bacteria by high-performance liquid chromatography.
  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Gazzola, S., et al. (2021). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Molecules, 26(11), 3321.
  • Wenzel, T. J., & Chisholm, C. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(5), 309-315.
  • Di Salvo, C., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(11), 7645-7655.
  • Lee, J. T., & Beesley, T. E. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Nowick, J. S. (2015). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). University of California, Irvine.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution.
  • Tsaturyan, A. H., et al. (2023). CHIRAL SEPARATION OF (2S, 9S)-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND (2R, 9R). Proceedings of the Yerevan State University: Chemistry and Biology, 57(2), 110-115.
  • Forró, E., & Fülöp, F. (2007). Diastereo- and enantioselective synthesis of orthogonally protected 2,4-diaminocyclopentanecarboxylates: a flip from beta-amino- to beta,gamma-diaminocarboxylates. The Journal of Organic Chemistry, 72(19), 7343-7346.
  • Gil-Av, E., et al. (1980). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Journal of the American Chemical Society, 102(15), 5129-5135.
  • Singh, S., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research, 19(2), 266-281.
  • Coles, S. J., & Gale, P. A. (2012).
  • Avenoza, A., et al. (2006). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Current Organic Chemistry, 10(16), 2009-2034.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
  • Hutton, C. A., & Turner, P. (2014). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. The Journal of Organic Chemistry, 79(11), 5221-5232.
  • Harada, N. (2018).
  • Rigaku Corporation. (n.d.). Introduction to single crystal X-ray analysis XIII.
  • Daicel Chiral Technologies. (n.d.).
  • Deacon, A. M. (1997). x Ray crystallography.
  • Csomós, P., et al. (2017). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 13, 2196-2204.
  • Nguyen, T. Q., et al. (2016). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Journal of the Korean Chemical Society, 60(4), 262-268.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Chiral HPLC and NMR for the Analysis of (S)-Mandelic Acid.
  • da Silva, F. C., et al. (2011). Diastereoselective synthesis of substituted 2-amino-1,3-propanediols from Morita-Baylis-Hillman adducts. Journal of the Brazilian Chemical Society, 22(12), 2371-2381.

Sources

A Comparative Benchmarking Guide to 2,4-Diaminopentanedioic Acid-Based Derivatives as Glutamate Carboxypeptidase II Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the modulation of glutamatergic transmission represents a significant frontier in neuroscience and oncology. A key enzyme in this pathway is Glutamate Carboxypeptidase II (GCPII), a metallopeptidase that hydrolyzes the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][2] The overactivation of glutamate receptors is implicated in a host of pathological conditions, making the inhibition of GCPII a compelling therapeutic strategy to mitigate glutamate excitotoxicity and enhance the neuroprotective effects of NAAG.[2][3][4]

This guide provides an in-depth comparison of various classes of inhibitors designed around a pentanedioic acid (glutaric acid) scaffold, which mimics the glutamate portion of the endogenous substrate, NAAG. We will delve into their performance, the rationale behind their design, and the experimental protocols required for their robust evaluation.

The Central Target: Glutamate Carboxypeptidase II (GCPII)

GCPII is a zinc-dependent exopeptidase that plays a crucial role in regulating neurotransmitter levels in the brain.[1] Its inhibition is pursued for a variety of therapeutic applications, including the treatment of neuropathic pain, traumatic brain injury, schizophrenia, and for imaging prostate cancer, where the enzyme is known as Prostate-Specific Membrane Antigen (PSMA).[2][5] The active site of GCPII features two key regions that guide inhibitor design: a glutamate-recognition site (the S1' pocket) and two catalytic zinc ions.[6][7] Effective inhibitors must engage these features to achieve high potency and selectivity.

Below is a conceptual diagram illustrating the therapeutic principle of GCPII inhibition.

cluster_0 Synaptic Cleft cluster_1 Therapeutic Intervention NAAG NAAG GCPII GCPII Enzyme NAAG->GCPII Hydrolysis mGluR3 mGluR3 Receptor NAAG->mGluR3 Activates Glutamate Glutamate GCPII->Glutamate NAA NAA GCPII->NAA Neuron Neuron mGluR3->Neuron Neuroprotection ↓ Glutamate Release Inhibitor GCPII Inhibitor (Pentanedioic Acid Core) Inhibitor->GCPII Blocks

Caption: Mechanism of GCPII inhibition to enhance neuroprotection.

Performance Comparison of GCPII Inhibitor Classes

The design of potent GCPII inhibitors has evolved through the exploration of various zinc-binding groups (ZBGs) attached to a glutamate-mimicking pentanedioic acid backbone. The choice of ZBG is critical, as it dictates the affinity for the catalytic zinc ions and influences the overall physicochemical properties of the molecule.

Here, we compare the four principal classes of these derivatives.

Phosphorus-Based Inhibitors

This class of inhibitors incorporates a phosphonate or phosphinate group to chelate the active site zinc ions. They are among the most potent GCPII inhibitors discovered.

  • Mechanism & Rationale: The tetrahedral phosphorus center mimics the transition state of peptide bond hydrolysis. The negatively charged oxygen atoms form strong coordinating bonds with the zinc ions, while the pentanedioic acid tail sits snugly in the S1' pocket.[7]

  • Performance Insights: The compound 2-(phosphonomethyl)pentanedioic acid (2-PMPA) is a canonical example, exhibiting picomolar potency.[8] While highly effective in preclinical models for enhancing cognitive function, its polar and charged nature results in minimal brain penetration, necessitating high systemic doses for efficacy.[8][9]

Thiol-Based Inhibitors

These compounds utilize a mercapto (thiol) group as the ZBG. This class includes the first GCPII inhibitor to advance to clinical trials.

  • Mechanism & Rationale: The thiol group coordinates with the active site zinc. The design rationale is to replace the scissile peptide bond with a stable, zinc-chelating moiety.

  • Performance Insights: 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) is the flagship compound of this class, with an IC50 of 90 nM.[6][8] It has demonstrated efficacy in a wide range of CNS disease models.[6] However, like their phosphorus-based counterparts, thiol derivatives are polar, which can limit their bioavailability and brain penetration.

Urea-Based Inhibitors

Urea-based derivatives are non-hydrolyzable analogues of NAAG where the peptide bond is replaced by a ureido linkage.

  • Mechanism & Rationale: The urea carbonyl oxygen and one of the amide nitrogens interact with the catalytic zinc ions and key amino acid residues (e.g., Tyr552, His553) in the active site.[1] This design confers high affinity and specificity. The structure allows for extensive modification of the "P1" moiety (the part mimicking N-acetylaspartate) to exploit other binding pockets and improve properties like lipophilicity.[1]

  • Performance Insights: These inhibitors can achieve nanomolar to sub-nanomolar potency.[1] Their structure is highly amenable to modification, making them versatile scaffolds for developing agents for both therapy and diagnostic imaging of prostate cancer (PSMA imaging).[1][2]

Hydroxamate-Based Inhibitors

This class uses a hydroxamic acid moiety to chelate the zinc ions.

  • Mechanism & Rationale: The hydroxamate group is a classic ZBG used in the design of many metalloenzyme inhibitors. It forms a bidentate coordination complex with the zinc ions in the GCPII active site.

  • Performance Insights: Hydroxamate-based inhibitors show potent inhibition of GCPII. However, a significant challenge with this class is their potential for off-target effects and metabolic instability, which has somewhat limited their development compared to other classes.

Comparative Performance Data

The table below summarizes the performance of representative compounds from each inhibitor class. The primary metric for comparison is the IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Inhibitor ClassRepresentative CompoundZinc-Binding GroupIC50 / KiKey AdvantagesKey Challenges
Phosphorus-Based 2-PMPAPhosphonate~200 pM (IC50)[8]Extremely high potencyPoor brain penetration due to high polarity[8]
Thiol-Based 2-MPPAThiol~90 nM (IC50)[6][8]Proven efficacy in preclinical models; advanced to clinical trials[6]Limited oral bioavailability and brain penetration
Urea-Based DCIBzLUrea~0.06 nM (IC50)[1]High potency and high structural versatility for property optimizationCan still be polar depending on the P1 moiety
Hydroxamate-Based CGS-27023A (General)HydroxamateNanomolar rangePotent zinc chelationPotential for metabolic instability and off-target effects

Standard Operating Protocol: In Vitro GCPII Inhibition Assay

To ensure the trustworthiness and reproducibility of benchmarking data, a robust and well-controlled experimental protocol is paramount. This section outlines a standard operating procedure for a fluorescence-based in vitro assay to determine the inhibitory potency (IC50) of test compounds against GCPII.[10][11][12]

Experimental Workflow Diagram

Caption: Workflow for determining inhibitor IC50 against GCPII.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 150 mM NaCl, pH 7.4. The causality here is to maintain a stable pH and ionic strength that are optimal for enzyme activity.

    • Enzyme Stock: Prepare a stock solution of purified, recombinant human GCPII. The final concentration in the assay should be low (e.g., 0.02 nM) to ensure initial velocity conditions are met.[11][12]

    • Substrate Stock: Prepare a stock of a fluorogenic GCPII substrate (e.g., fluorescein-labeled Glu-Glu dipeptide).[11][12] The final concentration should be at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

    • Inhibitor Stock: Prepare a high-concentration stock of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution series in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each inhibitor dilution to the appropriate wells. Include "no inhibitor" (maximum activity) and "no enzyme" (background) controls.

    • Add 20 µL of the GCPII enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.[11][12]

    • Initiate the reaction by adding 10 µL of the fluorescent substrate to all wells, bringing the total volume to 50 µL.[11][12]

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • For each concentration, determine the initial reaction velocity (v₀) by calculating the slope of the linear portion of the fluorescence vs. time plot.[13]

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (v₀_inhibitor / v₀_no_inhibitor))

    • Plot percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Structure-Activity Relationship (SAR) and Future Directions

The extensive research into GCPII inhibitors has revealed key structural features that govern their performance. This knowledge is critical for the rational design of next-generation compounds.

Key Pharmacophore Diagram

cluster_GCPII GCPII Active Site cluster_Inhibitor Inhibitor Pharmacophore S1_prime S1' Pocket (Glutamate Recognition) Zinc Zn²⁺ Ions S1 S1 Pocket (Hydrophobic) P1_prime P1' Moiety (Pentanedioic Acid) P1_prime->S1_prime Essential for Affinity (H-bonds, Ionic) ZBG Zinc-Binding Group (e.g., Urea, Thiol) ZBG->Zinc Chelation (Key to Inhibition) P1 P1 Moiety (Variable Group) P1->S1 Modulates Potency & Pharmacokinetics

Caption: Key pharmacophore elements for high-affinity GCPII inhibitors.

  • The P1' Glutamate Moiety: The C-terminal pentanedioic acid (or glutarate) is the most critical component for inhibitor affinity, forming strong interactions within the S1' pocket.[1][7] This feature is highly conserved across all potent inhibitor classes.

  • The Zinc-Binding Group (ZBG): As discussed, the choice of ZBG is fundamental to inhibitory potency. The development of novel ZBGs remains an active area of research to overcome the limitations of existing scaffolds.

  • The P1 Moiety: This region offers the greatest opportunity for modification to fine-tune the inhibitor's properties. Introducing lipophilic or bulky groups in the P1 position can exploit a hydrophobic accessory pocket, potentially improving potency and, crucially, pharmacokinetic properties like cell permeability and brain penetration.[1]

Future Outlook: The primary hurdle for the clinical application of GCPII inhibitors in neurological disorders is their poor penetration of the blood-brain barrier.[8] Future research will focus on designing derivatives with increased lipophilicity and reduced charge without sacrificing potency. Prodrug strategies, where the polar diacid groups are temporarily masked, also represent a promising avenue to improve drug delivery to the central nervous system.[15]

References

  • Datta, S., et al. (2021). Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function. Benchmarking Insights.
  • Slusher, B. S., & Robinson, M. B. (2006). NAAG peptidase inhibitors and their potential for diagnosis and therapy. Current Topics in Medicinal Chemistry. [Link]

  • Zou, J., et al. (2012). Effects of N-Acetylaspartylglutamate (NAAG) Peptidase Inhibition on Release of Glutamate and Dopamine in Prefrontal Cortex and Nucleus Accumbens in Phencyclidine Model of Schizophrenia. Journal of Biological Chemistry. [Link]

  • Neale, J. (n.d.). Developing NAAG Peptidase Inhibitors for Neuroprotection. Grantome. [Link]

  • Wiseman, J. S., et al. (2023). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers in Chemistry. [Link]

  • Barinka, C., et al. (2012). Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities. PLoS ONE. [Link]

  • Mesters, J. R., et al. (2008). Interactions between Human Glutamate Carboxypeptidase II and Urea-Based Inhibitors: Structural Characterization. Journal of Medicinal Chemistry. [Link]

  • Neale, J. H., et al. (2019). N-acetylaspartylglutamate (NAAG) and glutamate carboxypeptidase II: An abundant peptide neurotransmitter-enzyme system with multiple clinical applications. Progress in Neurobiology. [Link]

  • Navrátil, M., et al. (2023). Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Zhong, C., et al. (2006). NAAG peptidase inhibitor increases dialysate NAAG and reduces glutamate, aspartate and GABA levels in the dorsal hippocampus following fluid percussion injury in the rat. Journal of Neurochemistry. [Link]

  • Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]

  • Lages, A. C. A., & Sinisterra, R. D. (2002). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]

  • Van Haard, P. M. M., et al. (1991). Biotransformation studies of di-acid angiotensin converting enzyme inhibitors. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Queiroz, K. (2023). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Cell and Molecular Biology. [Link]

  • Kelly, J. G., & O'Malley, K. (1990). Clinical pharmacokinetics of the newer ACE inhibitors. A review. Clinical Pharmacokinetics. [Link]

  • Oliver, C. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. BIOC2580: Introduction to Biochemistry*. [Link]

  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]

  • Rahn, K. A., et al. (2015). Inhibition of Glutamate Carboxypeptidase II (GCPII) activity as a treatment for cognitive impairment in multiple sclerosis. PNAS. [Link]

  • Navrátil, M., et al. (2023). Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Navrátil, M., et al. (2023). Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors. ACS Publications. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2,4-Diaminopentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 2,4-Diaminopentanedioic acid (also known as 2,4-Diaminoglutaric acid).

Core Directive & Safety Assessment

Status: Research Chemical / Antimetabolite CAS No: 1421-04-1 (Generic) Molecular Formula: C₅H₁₀N₂O₄[1]

CRITICAL WARNING: Do NOT confuse this compound with 2,4-D (2,4-Dichlorophenoxyacetic acid) , which is a regulated herbicide with significantly different toxicity and environmental hazards.[1]

While 2,4-Diaminopentanedioic acid is structurally related to glutamic acid, it acts as a glutamine antimetabolite in various biological systems. Therefore, it must be handled and disposed of as a hazardous chemical substance , not as general non-hazardous laboratory waste.

Hazard Identification Table
ParameterClassificationOperational Implication
Health Hazard Irritant / Potentially Harmful May cause skin/eye irritation; potential antimetabolic effects if ingested.[1][2]
Physical State Solid (Powder)Dust generation is the primary exposure vector during weighing/disposal.[1]
Solubility Water SolubleSpills can be cleaned with aqueous solutions; waste is compatible with aqueous streams.[1]
Reactivity StableNo risk of explosion or violent reaction with water/air.[1]
Pre-Disposal Characterization

Before disposal, characterize the waste stream to ensure compatibility.

  • Pure Compound: Unused solid powder.[1]

  • Stock Solutions: Aqueous solutions (often dissolved in water, PBS, or dilute acid/base).

  • Contaminated Debris: Weigh boats, pipette tips, gloves, and paper towels.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)

Do not dispose of in regular trash or biohazard bins unless specifically authorized by your EHS department.

  • Containment: Transfer the solid material into a wide-mouth, high-density polyethylene (HDPE) or glass screw-top jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "2,4-Diaminopentanedioic acid"[1][3][4][5][6]

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

    • Constituents: "100% 2,4-Diaminopentanedioic acid".[1]

  • Secondary Containment: Place the jar into a secondary bin or bag to prevent release if the bottle breaks.

  • Handover: Schedule pickup with your facility's Chemical Waste Management team.[1]

Protocol B: Liquid Waste (Stock Solutions)

Never pour antimetabolites down the sink drain.

  • Segregation: Collect liquid waste in a dedicated "Aqueous Chemical Waste" carboy.[1]

    • Note: This compound is compatible with standard aqueous waste streams containing trace organics.[1]

  • pH Check: Ensure the waste carboy pH is between 5 and 9. If the solution contains strong acids/bases used for dissolution, neutralize carefully before adding to the main carboy to prevent heat generation.

  • Labeling:

    • List "Water" as the primary solvent.[1]

    • List "2,4-Diaminopentanedioic acid (<1%)" as a trace contaminant.[1]

  • Closure: Keep the cap tightly closed when not actively adding waste.

Protocol C: Contaminated Debris (Solids) [1]
  • Collection: Place gloves, pipette tips, and weigh boats into a clear plastic bag (4-6 mil thickness) designated for "Solid Chemical Debris."

  • Sealing: Double-bag the waste if there is any risk of puncture from pipette tips.[1]

  • Disposal: Dispose of the bag in the Solid Hazardous Waste Drum (often a blue or black drum in the lab satellite accumulation area).[1]

Emergency Spill & Cleanup Workflow

In the event of a spill, follow this self-validating logic flow to ensure safety and compliance.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess Solid Solid Spill (Powder) Assess->Solid Powder Liquid Liquid Spill (Solution) Assess->Liquid Solution Action_Solid 1. Dampen paper towel 2. Wipe gently to avoid dust 3. Place in Chem Waste bag Solid->Action_Solid Action_Liquid 1. Absorb with inert pads 2. Clean surface with soap/water 3. Place in Chem Waste bag Liquid->Action_Liquid Decon Decontaminate Surface (Soap & Water Wash) Action_Solid->Decon Action_Liquid->Decon Report Label Waste & Report to EHS Decon->Report

Figure 1: Decision logic for immediate spill response and cleanup.

Regulatory & Compliance Context
  • RCRA Status (USA): This compound is generally not listed on the EPA P-list (acutely hazardous) or U-list (toxic).[1] However, due to its biological activity as an antimetabolite, it falls under the "General Duty Clause" requiring safe management.

  • Drain Disposal: Strictly PROHIBITED in most research jurisdictions for biologically active metabolites.[1]

  • Storage Compatibility: Store away from strong oxidizing agents.[1][2]

References
  • PubChem. (n.d.).[1] 2,4-Diaminopentanedioic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

  • MDPI. (2021). Glutamine Analogues Impair Cell Proliferation... in Trypanosoma cruzi.[1][7] (Discusses toxicity profile of DPA). Retrieved from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link][1]

Sources

Personal protective equipment for handling 2,4-Diaminopentanedioic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Molecule: 2,4-Diaminopentanedioic acid (Synonyms: 2,4-Diaminoglutaric acid; 2,4-DAG) CAS Registry: 2507-77-9 (generic) / Specific stereoisomers vary. Primary Hazard Class: Irritant / Bioactive Solid.

Expert Insight: Do not confuse this molecule with "2,4-D" (the herbicide 2,4-Dichlorophenoxyacetic acid) or "2,4-DNP" (2,4-Dinitrophenol). While 2,4-DAG is structurally related to Glutamic Acid (a neurotransmitter), it is a non-proteinogenic amino acid. Consequently, it possesses unknown but probable biological activity at glutamate receptors.

The Safety Philosophy: Treat this compound not just as a chemical irritant, but as a pharmacologically active dust . The primary goal of your PPE is two-fold:

  • Protect the Operator: Prevent inhalation of bioactive dusts that may interact with CNS targets.

  • Protect the Data: Prevent cross-contamination. As a zwitterionic solid, static charge is a major issue; poor handling leads to "flying powder" that contaminates adjacent experiments.

Hazard Profile & Risk Assessment

Before selecting PPE, validate the operational risk level.

ParameterCharacteristicOperational Implication
Physical State Crystalline PowderHigh risk of aerosolization during weighing.
GHS Classification Skin/Eye Irritant (H315, H319)Contact dermatitis risk; mucous membrane inflammation.
Bioactivity Glutamate AnaloguePotential excitotoxic effects if inhaled in significant quantities.
Static Potential HighPowder may adhere to gloves/spatulas; requires anti-static protocols.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. Select PPE based on the mass being handled.

Tier 1: Analytical Scale (< 100 mg)

For standard preparation of stock solutions in a controlled lab environment.

  • Hand Protection: Nitrile Gloves (Double-gloved) .

    • Inner Layer: 4 mil (0.10 mm) standard nitrile.

    • Outer Layer: 4-5 mil nitrile.

    • Why: Amino acids are generally water-soluble. If the outer glove gets wet/contaminated, it can be stripped immediately without exposing skin.[1][2]

  • Eye Protection: Chemical Splash Goggles .

    • Why: Safety glasses are insufficient for fine powders which can bypass side-shields on air currents.

  • Respiratory/Inhalation: Chemical Fume Hood (Certified) .

    • Standard: Sash at working height (18 inches).

    • Note: If a hood is unavailable, an N95 respirator is the minimum requirement, but a P100 is preferred for fine particulates.

  • Body: Standard cotton lab coat (buttoned to throat).

Tier 2: Bulk Handling / Transfer (> 100 mg)

For subdividing bulk bottles or synthesis work.

  • Hand Protection: Extended Cuff Nitrile (minimum 6 mil) over standard inner gloves.

    • Why: Covers the wrist gap between glove and lab coat cuff where dust settles.

  • Respiratory: P100 Half-Face Respirator (if outside a fume hood) or Powder Containment Hood .

  • Body: Tyvek® sleeves or disposable lab coat over the standard coat to prevent dust accumulation on personal clothing.

Operational Workflow: The "Static-Free" Weighing Protocol

The following protocol is designed to mitigate the "static jump" phenomenon common with dry amino acids.

Phase 1: Preparation (Donning)
  • Inspect Fume Hood: Verify flow rate (face velocity 80–100 fpm).

  • Clear the Deck: Remove unnecessary clutter to prevent turbulence.

  • Static Mitigation: Wipe the balance area and the exterior of the reagent bottle with an anti-static wipe or a paper towel dampened with 70% ethanol. This discharges the surface charge.

Phase 2: The Transfer (Weighing)
  • Open Slowly: Unscrew the cap inside the hood. If powder is stuck to the cap threads, tap it gently against the vial body before opening.

  • Use Anti-Static Spatulas: Use a metal spatula (grounded via your hand) or specific anti-static plastic. Avoid standard polypropylene if humidity is low (<30%).

  • Gravimetric Transfer:

    • Do not reach deep into the bottle.

    • Tilt the bottle to bring powder to the lip.

    • Transfer to a pre-weighed scint vial or weighing boat.

    • Critical Step: Immediately recap the stock bottle before recording the weight.

Phase 3: Decontamination & Doffing
  • Wet Wipe: Using a paper towel wet with water (amino acids are water-soluble), wipe the balance pan, the workspace, and the exterior of the stock bottle.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid chemical waste.

  • Wash: Wash hands with soap and water immediately after leaving the lab.

Visualization: Decision Logic & Workflow

Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting appropriate respiratory and dermal protection based on handling quantity.

PPE_Selection Start Start: Handling 2,4-DAG Quant_Check Quantity Assessment Start->Quant_Check Small_Scale < 100 mg (Analytical Prep) Quant_Check->Small_Scale Low Dust Risk Large_Scale > 100 mg (Bulk/Subdivision) Quant_Check->Large_Scale High Dust Risk Tier1_PPE Tier 1 PPE: - Double Nitrile Gloves - Splash Goggles - Lab Coat - Fume Hood (Required) Small_Scale->Tier1_PPE Tier2_PPE Tier 2 PPE: - Extended Cuff Nitrile - Tyvek Sleeves - P100 Respirator (if hood limited) Large_Scale->Tier2_PPE

Figure 2: Safe Weighing Workflow

Caption: Step-by-step protocol emphasizing static control and containment to prevent exposure.

Weighing_Protocol Step1 1. De-Static Surface (Wipe bottle/balance with 70% EtOH) Step2 2. Open in Hood (Tap cap to dislodge powder) Step1->Step2 Step3 3. Transfer (Use Metal Spatula) Step2->Step3 Step4 4. Recap Immediately (Before recording weight) Step3->Step4 Step3->Step4 Prevent Aerosol Step5 5. Wet Decon (Dissolve residual dust) Step4->Step5

Disposal & Emergency Response

Waste Disposal[3][4][5]
  • Solid Waste: Disposable spatulas, weighing boats, and contaminated gloves must be disposed of in a container labeled "Hazardous Chemical Waste - Solid (Toxic/Irritant)."

  • Liquid Waste: Aqueous solutions containing 2,4-DAG should be collected in a carboy labeled for organic/aqueous mixtures.

  • Destruction: Incineration is the preferred method for amino acid analogues.

Accidental Release (Spill)[5]
  • Dry Spill (Powder):

    • Do not sweep. Sweeping generates dust.

    • Cover the spill with a paper towel dampened with water.

    • Wipe up the slurry and place it in a hazardous waste bag.

  • Skin Exposure:

    • Wash with soap and copious water for 15 minutes.[2][3]

    • Note: As a glutamate analogue, systemic absorption is the main concern; monitor for dizziness or headache.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5] National Academies Press. [Link]

  • PubChem. (n.d.). 2,4-Diaminopentanedioic acid (Compound Summary). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[6] United States Department of Labor. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diaminopentanedioic acid
Reactant of Route 2
2,4-Diaminopentanedioic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.